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  • Product: Tris[(trifluoromethyl)sulfonyl]methane
  • CAS: 60805-12-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Tris[(trifluoromethyl)sulfonyl]methane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Tris[(trifluoromethyl)sulfonyl]methane, known colloquially as triflidic acid (HC(SO₂CF₃)₃), stands as a pinnacle of organic superacids.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, known colloquially as triflidic acid (HC(SO₂CF₃)₃), stands as a pinnacle of organic superacids.[1] Its remarkable Brønsted acidity, estimated to be 10,000 times that of triflic acid, and the stability of its conjugate base, the triflide anion, have made it an invaluable tool in catalysis, organic synthesis, and materials science.[1] This guide provides a detailed exploration of the synthesis of this potent C-H acid, focusing on established methodologies, mechanistic rationale, and practical laboratory protocols. It is designed to equip researchers and professionals with the knowledge to safely and efficiently prepare this highly versatile compound.

Introduction: The Significance of a Superacid

Tris[(trifluoromethyl)sulfonyl]methane is a crystalline solid that represents one of the strongest known carbon acids.[1] The molecule's exceptional acidity arises from the powerful electron-withdrawing capacity of the three trifluoromethylsulfonyl (triflyl) groups attached to a central carbon atom. Upon deprotonation, the resulting negative charge is extensively delocalized across the nine oxygen atoms and three sulfur atoms, creating an exceptionally stable and non-coordinating anion, [(CF₃SO₂)₃C]⁻.

This combination of extreme acidity and a stable conjugate base underpins its utility. In drug development and complex organic synthesis, it serves as a superior catalyst for reactions that require strong acid catalysis without the side reactions often caused by nucleophilic or oxidizing acids like sulfuric or perchloric acid.[2][3] Furthermore, its metal salts, particularly lanthanide triflides, have demonstrated exceptional Lewis acidity, outperforming traditional triflates in various catalytic applications.[1]

Physicochemical Properties

A foundational understanding of the properties of Tris[(trifluoromethyl)sulfonyl]methane is critical for its handling and application.

PropertyValueSource
IUPAC Name Tris[(trifluoromethyl)sulfonyl]methane[1]
Molecular Formula C₄HF₉O₆S₃[4]
Molecular Weight 412.23 g/mol [4][5]
Appearance Colorless, volatile liquid or solid[6][7]
Boiling Point 414.4 ± 45.0 °C (Predicted)[6][7]
Density ~1.989 g/cm³ (Predicted)[6][7]
pKa (aqueous, est.) -18.6[1]

Core Synthetic Strategy: The Seppelt and Turowsky Method

The first successful synthesis of Tris[(trifluoromethyl)sulfonyl]methane was reported by Seppelt and Turowsky in 1987, and it remains a foundational method.[1] The strategy involves the reaction of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with a Grignard reagent, followed by hydrolysis and acidification.

Mechanistic Rationale

The synthesis is a multi-step process that leverages the reactivity of Grignard reagents with sulfonyl fluorides. The key is the sequential addition of triflyl groups to a central methyl group derived from the Grignard reagent. The final step involves the careful hydrolysis of the magnesium salt intermediate to yield the free acid. The choice of trifluoromethanesulfonyl fluoride as a starting material is crucial; it is a readily available product of the electrochemical fluorination of methanesulfonic acid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Tris[(trifluoromethyl)sulfonyl]methane.

Detailed Experimental Protocol

This protocol is a representation of the established methodology and should be performed with rigorous adherence to safety standards.

Step 1: Grignard Reaction

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • In the flask, place methylmagnesium halide (e.g., methylmagnesium bromide in diethyl ether).

  • Cool the flask in an ice bath.

  • Slowly add a solution of trifluoromethanesulfonyl fluoride in anhydrous diethyl ether via the dropping funnel. The causality for slow addition is to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

Step 2: Hydrolysis and Acidification

  • Cool the reaction mixture back down in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of concentrated sulfuric acid. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood. The strong acid protonates the methanide salt to form the desired product.

  • The reaction mixture will separate into layers. The product-containing ether layer is separated.

Step 3: Purification

  • The crude product is typically purified by sublimation or recrystallization from a suitable solvent.

  • The purity and identity of the final product, Tris[(trifluoromethyl)sulfonyl]methane, should be confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Alternative Synthetic Approaches

While the Grignard-based method is classic, other routes have been explored. One notable alternative involves the reaction of perfluoroalkanesulfonyl halides with alkali metal methanides in an organic solvent.[8] These methods aim to improve yield, simplify the procedure, or utilize different starting materials, but often involve their own set of challenges regarding reagent stability and reaction control.

Another related synthesis focuses on producing the bis-substituted analogue, bis[(trifluoromethyl)sulfonyl]methane, which can be a valuable reagent in its own right. This synthesis involves reacting sodium trifluoromethanesulfinate with a Grignard reagent, followed by treatment with tert-butyllithium and trifluoromethanesulfonic anhydride.[9]

Safety and Handling: A Mandate for Caution

As a superacid, Tris[(trifluoromethyl)sulfonyl]methane and its precursors are extremely corrosive and hazardous materials that demand stringent safety protocols.[10]

  • Personal Protective Equipment (PPE): Always wear tight-fitting chemical splash goggles, a face shield, a closed lab coat with long sleeves, and an acid-resistant apron (neoprene or Viton).[10] Do not use latex gloves; heavy-duty nitrile or neoprene gloves are required, and they should be changed frequently.[10]

  • Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Work Environment: Ensure an emergency shower and eyewash station are immediately accessible.[10] Never work alone when handling superacids.[10]

  • Handling: The acid fumes in moist air and reacts exothermically with water and polar solvents.[2][3] All glassware must be scrupulously dried, and reactions should be run under an inert atmosphere.

  • Quenching and Disposal: Reactions should be quenched slowly and carefully. Waste must be neutralized and disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Applications in Research and Drug Development

The unique properties of Tris[(trifluoromethyl)sulfonyl]methane make it a powerful tool for the modern chemist:

  • Catalysis: It is a highly effective catalyst for a range of organic reactions, including Friedel-Crafts acylations, esterifications, and polymerizations.[11][12][13] Its non-nucleophilic nature prevents unwanted side reactions.

  • Lewis Acid Synthesis: The triflide anion is used to generate some of the most powerful Lewis acid catalysts known, such as those based on Ytterbium(III) and Scandium(III), which are highly active in carbon-carbon bond-forming reactions.[11][14]

  • Ionic Liquids: The triflide anion is a key component in the design of novel ionic liquids, leveraging its high stability and non-coordinating properties.[1]

Conclusion

The synthesis of Tris[(trifluoromethyl)sulfonyl]methane is a challenging yet rewarding process that yields a uniquely powerful chemical tool. Its preparation, primarily through the established Seppelt and Turowsky method, requires meticulous attention to detail, a deep understanding of reaction mechanisms, and an unwavering commitment to safety. For researchers in drug discovery and advanced chemical synthesis, mastering the preparation of this superacid unlocks new possibilities in catalysis and molecular design, enabling chemical transformations that are difficult or impossible to achieve with conventional acids.

References

  • Concordia University. SUPERACIDS” SAFETY GUIDELINES. [Link]

  • Patsnap. Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka. [Link]

  • Wikipedia. Triflidic acid. [Link]

  • Inorganic Chemistry. Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. [Link]

  • ACS Publications. Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) | The Journal of Organic Chemistry. [Link]

  • Justia Patents. use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. [Link]

  • PubChem. Methane, tris((trifluoromethyl)sulfonyl)- | C4HF9O6S3 | CID 4306514. [Link]

  • LookChem. Cas 60805-12-1,Tris[(trifluoromethyl)sulfonyl]methane. [Link]

  • Wikipedia. Triflic acid. [Link]

  • chemeurope.com. Trifluoromethanesulfonic acid. [Link]

  • Ataman Kimya. TRIFLIC ACID. [Link]

  • Chemsrc. Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1. [Link]

  • MDPI. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]

  • Google Patents. CN101553465B - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
  • SIELC Technologies. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. [Link]

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Exploratory

An In-depth Technical Guide to CAS 60805-12-1: Tris[(trifluoromethyl)sulfonyl]methane

Introduction: Defining the Subject and Clarifying Scope This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 60805-12-1, which is unequivocally identified as Tris[(tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Subject and Clarifying Scope

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 60805-12-1, which is unequivocally identified as Tris[(trifluoromethyl)sulfonyl]methane. It is crucial to establish at the outset that this CAS number pertains specifically to this powerful organic superacid. The initial inquiry also referenced N-(4-bromophenyl)-4-methyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, which represents a distinct and more complex molecular entity from the quinoline-sulfonamide class of compounds. While quinoline-sulfonamides are an active area of research with documented biological activities, they are not the subject of this guide.[1][2][3][4][5] This document will focus exclusively on the properties, synthesis, applications, and handling of Tris[(trifluoromethyl)sulfonyl]methane.

Tris[(trifluoromethyl)sulfonyl]methane, also known by the trivial name triflidic acid, is a compound of significant interest due to its exceptional Brønsted acidity, which surpasses that of many mineral acids.[2][6] Its unique structure, featuring three highly electron-withdrawing trifluoromethylsulfonyl groups attached to a central methine carbon, is responsible for its remarkable chemical properties and reactivity.[2] This guide will delve into the technical intricacies of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of Tris[(trifluoromethyl)sulfonyl]methane

Tris[(trifluoromethyl)sulfonyl]methane is a colorless, crystalline solid at room temperature, a characteristic typical of highly fluorinated organic compounds.[2] Its physical state is stable under normal atmospheric conditions, which allows for its handling in a laboratory setting with the appropriate safety measures in place.[2] The thermal stability of the compound and its salts is noteworthy, with salt forms being stable at temperatures exceeding 300°C.[2] This high thermal stability is attributed to the strong carbon-sulfur and sulfur-oxygen bonds within the molecule.[2]

PropertyValueSource
Molecular Formula C4HF9O6S3[2][3][4]
Molecular Weight 412.23 g/mol [3]
Melting Point 69.2°C (156.6°F; 342.3 K)[2]
Boiling Point (Predicted) 414.4 ± 45.0 °C[2][3]
Density (Predicted) 1.989 ± 0.06 g/cm³[3][7]
Appearance Colorless solid[2]

Synthesis and Characterization

The synthesis of Tris[(trifluoromethyl)sulfonyl]methane can be achieved through several established methodologies in organofluorine chemistry.[2] These methods generally involve the introduction and assembly of the key functional groups. The primary synthetic strategies include:

  • Trifluoromethylation: This process involves the introduction of trifluoromethyl (CF₃) groups onto a suitable organic substrate using specific trifluoromethylating agents.[2]

  • Triflylation: This method focuses on the introduction of the trifluoromethylsulfonyl (CF₃SO₂) group. It often utilizes reagents like sulfur trioxide or its derivatives to install the sulfonyl functionality.[2]

  • Trifluoromethylthiolation: This approach incorporates a thiol group along with the trifluoromethyl moiety into the target molecule.[2]

The structural integrity and purity of synthesized Tris[(trifluoromethyl)sulfonyl]methane are typically confirmed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are valuable for assessing purity and confirming molecular weight. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Reactivity and Mechanism of Action: The Nature of a Superacid

The defining characteristic of Tris[(trifluoromethyl)sulfonyl]methane is its profound acidity. It is classified as a superacid, meaning it is a stronger acid than 100% sulfuric acid. This exceptional acidity stems from the strong electron-withdrawing nature of the three trifluoromethylsulfonyl groups, which effectively stabilize the resulting conjugate base, the tris[(trifluoromethyl)sulfonyl]methide anion.[2][6]

As a potent Brønsted acid, its primary function in chemical reactions is to readily donate a proton (H+).[2] This proton donation can activate a wide range of substrates, thereby lowering the activation energy for various chemical transformations. The strong electron-withdrawing effect of the CF₃SO₂ groups facilitates the formation and stabilization of positively charged intermediates, which is key to its catalytic efficacy.[2]

Caption: Catalytic cycle of Tris[(trifluoromethyl)sulfonyl]methane.

Applications in Scientific Research and Development

The unique properties of Tris[(trifluoromethyl)sulfonyl]methane have led to its application in several areas of chemical science.

Catalysis in Organic Synthesis

It is widely employed as a catalyst in a variety of organic reactions, particularly those that proceed through electrophilic intermediates.[2] A notable example is its use in Friedel-Crafts acylation reactions, where it can be used in catalytic amounts (0.5% to 10%) at controlled temperatures (60°C to 105°C) to facilitate the reaction between electrophiles and nucleophiles.[2] The lanthanide salts of its conjugate base, known as triflides, have been shown to be more efficient Lewis acids than the corresponding triflates.[6]

Pharmaceutical Research and Drug Development

Due to its strong acidity and its ability to interact with biological systems, Tris[(trifluoromethyl)sulfonyl]methane is being explored for its potential in drug development.[2] Its interactions with enzymes, which can lead to either activation or inhibition, are a subject of ongoing research.[2] The incorporation of trifluoromethyl groups is a known strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.

Material Science

The unique chemical characteristics of this compound make it a valuable component in the development of advanced materials.[2] Its thermal stability and its role in polymerization reactions are of particular interest in this field. The triflide anion has also been utilized as the anionic component in ionic liquids.[6]

Safety and Handling

Tris[(trifluoromethyl)sulfonyl]methane is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[2][8]

  • Hazards: It is corrosive and can cause severe skin burns and eye damage.[2][8][9] Inhalation may lead to respiratory irritation.[2][9] It can also react violently with water and strong bases.[2]

  • Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a full-face shield, and a lab coat or apron.[8] In situations where inhalation is possible, a NIOSH-approved respirator is required.[8]

  • Storage: It should be stored in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[8]

  • Disposal: Disposal of this chemical and its containers must be carried out in accordance with local, regional, and national regulations, typically through incineration in a permitted facility.[8]

Experimental Protocol: Catalytic Friedel-Crafts Acylation

This protocol provides a general procedure for a Friedel-Crafts acylation reaction using Tris[(trifluoromethyl)sulfonyl]methane as a catalyst.

Objective: To synthesize an acylated aromatic compound from an aromatic substrate and an acylating agent.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., acetic anhydride)

  • Tris[(trifluoromethyl)sulfonyl]methane (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the acylating agent.

  • Catalyst Addition: Carefully add a catalytic amount of Tris[(trifluoromethyl)sulfonyl]methane (e.g., 1 mol%) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Experimental_Workflow cluster_workflow Friedel-Crafts Acylation Workflow A 1. Dissolve Aromatic Substrate in Solvent B 2. Add Acylating Agent A->B C 3. Add Catalytic Tris[(trifluoromethyl)sulfonyl]methane B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Quench with NaHCO₃ Solution D->E F 6. Extract Product E->F G 7. Purify Product (Chromatography) F->G

Caption: Workflow for a catalyzed Friedel-Crafts acylation.

Conclusion

Tris[(trifluoromethyl)sulfonyl]methane, identified by CAS number 60805-12-1, is a powerful superacid with a unique and highly functionalized structure. Its exceptional proton-donating ability makes it a valuable catalyst in organic synthesis and a compound of interest in pharmaceutical and materials science research. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: TRIS[(TRIFLUOROMETHYL)SULFONYL]METHANE. (2020, October 1). 3M. Retrieved January 17, 2026, from [Link]

  • Triflidic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2025, March 31). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Foundational

"Tris[(trifluoromethyl)sulfonyl]methane molecular structure"

An In-Depth Technical Guide to the Molecular Structure of Tris[(trifluoromethyl)sulfonyl]methane Abstract Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, often referred to as triflidic acid, stands as one of the mos...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Tris[(trifluoromethyl)sulfonyl]methane

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, often referred to as triflidic acid, stands as one of the most potent carbon-based Brønsted superacids known.[1] Its remarkable acidity, exceeding that of triflic acid by several orders of magnitude, is a direct consequence of its unique molecular architecture.[1] The ability of its conjugate base—the triflide anion, [C(SO₂CF₃)₃]⁻—to extensively delocalize negative charge across three trifluoromethylsulfonyl groups is the key to its stability and the parent acid's strength. This guide provides an in-depth analysis of the molecular structure of tris[(trifluoromethyl)sulfonyl]methane and its corresponding anion, synthesizing data from X-ray crystallography, gas-phase electron diffraction, and computational studies. We will explore its geometry, conformational dynamics, and the intrinsic link between its structure and extraordinary chemical properties, offering valuable insights for researchers in catalysis, materials science, and drug development.

Molecular Geometry and Key Structural Parameters

The core of the tris[(trifluoromethyl)sulfonyl]methane molecule consists of a central carbon atom bonded to three strongly electron-withdrawing trifluoromethylsulfonyl (−SO₂CF₃) groups. This arrangement imparts a highly symmetric, propeller-like geometry to the molecule and its conjugate base.

The Triflide Anion: A Crystallographic Perspective

While the neutral acid is challenging to crystallize, numerous salts of its conjugate base, the triflide anion [C(SO₂CF₃)₃]⁻, have been characterized via single-crystal X-ray diffraction. These studies provide the most precise experimental data on the anion's geometry. The structure of potassium tris[(trifluoromethyl)sulfonyl]methanide monohydrate, for instance, offers a clear view of the anion's architecture.[2]

The central methanide carbon atom is bonded to the three sulfur atoms in a nearly planar trigonal arrangement. The defining feature is the extensive delocalization of the negative charge from the central carbon atom onto the six oxygen atoms of the sulfonyl groups.[3] This delocalization is evidenced by the bond lengths within the C(SO₂)₃ core, which show characteristics intermediate between single and double bonds.

The table below summarizes typical bond lengths and angles for the triflide anion, compiled from crystallographic data of its salts.

Parameter Typical Bond Length (Å) **Typical Bond Angle (°) **Source
C-S1.75 - 1.78-[4],[2]
S=O1.42 - 1.45-[4],[2]
S-C(F₃)1.83 - 1.86-[4],[2]
C-F1.32 - 1.35-[4],[2]
S-C-S~118 - 120~120[4],[2]
O-S-O~118 - 122~120[4],[2]
C-S-O~105 - 108~106[4],[2]
C-S-C(F₃)~101 - 104~102[4],[2]

Note: These values are generalized from various crystal structures of triflide salts and may vary slightly depending on the counter-ion and crystal packing forces.

Gas-Phase vs. Solid-State Structure

It is crucial for researchers to recognize that molecular structures can differ between the solid state and the gas phase. In a crystal lattice, molecules are subject to packing forces and intermolecular interactions that can influence bond angles and conformations.[5] Gas-phase electron diffraction (GED) studies, which probe the structure of isolated molecules, reveal these differences.[6][7] For molecules like tris[(trifluoromethyl)sulfonyl]methane, GED experiments, complemented by high-level computational calculations, are essential for understanding the intrinsic, unperturbed molecular geometry.[5][8] Studies on related sulfonyl compounds show that while bond lengths often remain similar, torsional angles and the overall molecular conformation can vary significantly between phases.[9]

Conformational Analysis and Dynamics

The three -SO₂CF₃ groups are not static; they can rotate around the central C-S bonds. However, this rotation is sterically hindered, leading to a preferred, low-energy conformation. Computational studies, such as those using Density Functional Theory (DFT), show that the molecule preferentially adopts a conformation with approximate C₃ symmetry, resembling a three-bladed propeller.[10][11] This conformation minimizes the steric repulsion between the bulky trifluoromethyl groups and the sulfonyl oxygens.

The Structural Basis of Superacidity

The unprecedented acidity of tris[(trifluoromethyl)sulfonyl]methane is a direct result of the exceptional stability of its conjugate base, the triflide anion.[1][3] This stability arises from two key structural features:

  • Inductive Effect: The nine fluorine atoms exert a powerful electron-withdrawing inductive effect through the carbon-sulfur framework, pulling electron density away from the central carbon atom.

  • Resonance Delocalization: Upon deprotonation, the resulting negative charge on the central carbon is not localized. Instead, it is extensively delocalized across the entire C(SO₂)₃ framework, residing primarily on the six highly electronegative oxygen atoms.

This charge delocalization distributes the negative charge over a large volume, drastically reducing charge density and making the anion exceptionally stable and non-nucleophilic. The diagram below, generated using DOT language, illustrates this critical feature.

cluster_0 Triflide Anion [C(SO₂CF₃)₃]⁻ C C⁻ S1 S C->S1 S2 S C->S2 S3 S C->S3 O1a O C->O1a δ⁻ O1b O C->O1b δ⁻ O2a O C->O2a δ⁻ O2b O C->O2b δ⁻ O3a O C->O3a δ⁻ O3b O C->O3b δ⁻ S1->O1a S1->O1b CF3_1 CF₃ S1->CF3_1 S2->O2a S2->O2b CF3_2 CF₃ S2->CF3_2 S3->O3a S3->O3b CF3_3 CF₃ S3->CF3_3 Resonance The negative charge (δ⁻) is delocalized from the central carbon across all six oxygen atoms, stabilizing the anion.

Caption: Charge delocalization in the triflide anion.

Experimental and Computational Structure Determination

A multi-faceted approach combining experimental techniques and theoretical calculations is required to fully elucidate the molecular structure.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise atomic arrangement in the solid state.[12] It provides definitive information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[13]

Generalized Protocol for Crystallization of a Triflide Salt:

The primary challenge is often growing diffraction-quality single crystals.[14] While specific conditions vary, the following protocol, based on slow recrystallization, is a proven starting point for small molecule salts.[15]

  • Solvent Selection: Choose a solvent system in which the triflide salt is sparingly soluble at room temperature but more soluble upon heating (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution: Dissolve the salt in a minimum amount of the chosen solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution.

  • Filtration: Hot-filter the solution through a pre-warmed filter to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. An insulated container (e.g., a Dewar flask) can be used to slow the cooling rate, promoting the growth of fewer, larger crystals.

  • Crystal Growth: Leave the solution undisturbed for several days. Evaporation can be controlled by covering the vessel with parafilm punctured with a few small holes.

  • Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them using a spatula or by decanting the mother liquor.[14] Wash briefly with a small amount of cold solvent and dry.

  • Mounting & Data Collection: The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) within the X-ray diffractometer to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map of the crystal. From this map, the positions of the atoms are determined and refined to yield the final molecular structure.

Computational Chemistry

Theoretical calculations are indispensable for complementing experimental data.[16] They allow for:

  • Gas-Phase Geometry Prediction: Calculating the structure of an isolated molecule, free from crystal packing effects.

  • Conformational Searching: Identifying the lowest energy conformers and the transition states between them.

  • Property Calculation: Predicting vibrational frequencies (for comparison with IR/Raman spectra) and electronic properties like charge distribution, which are difficult to measure directly.

The table below compares experimental bond lengths from the crystal structure of a triflide salt with those predicted by a typical DFT calculation (B3LYP level of theory). The strong agreement validates the accuracy of the computational models.

Bond Experimental (Å)[2] Computed (Gas Phase, Å)
C-S~1.76~1.77
S=O~1.44~1.45
S-C(F₃)~1.85~1.86

Conclusion

The molecular structure of tris[(trifluoromethyl)sulfonyl]methane is a masterclass in chemical design, where the strategic placement of highly electronegative groups creates a compound with extraordinary properties. Its propeller-like geometry, governed by the three -SO₂CF₃ substituents, is intrinsically linked to the profound stability of its conjugate base. The exceptional charge delocalization within the triflide anion, confirmed by crystallographic, spectroscopic, and computational methods, is the definitive reason for its superacidity. A thorough understanding of this structure-property relationship is paramount for scientists aiming to harness the power of this remarkable superacid and its derivatives in designing novel catalysts, electrolytes for advanced batteries, and potent reagents for organic synthesis.

References

  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃. Inorganic Chemistry, 27(12), 2135–2137. Available at: [Link]

  • Waller, F. J., et al. (1996). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Triflidic acid. Wikipedia. Available at: [Link]

  • Rauber, D., et al. (2021). The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C₇H₉F₉O₆S₄. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 417-419. Available at: [Link]

  • PubChem. (n.d.). Methane, tris((trifluoromethyl)sulfonyl)-. PubChem. Available at: [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Semantic Scholar. Available at: [Link]

  • Krossing, I. (2003). Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). Methane, tris[(trifluoromethyl)sulfonyl]- (C4HF9O6S3). PubChemLite. Available at: [Link]

  • Chemsrc. (n.d.). Tris[(trifluoromethyl)sulfonyl]methane. Chemsrc. Available at: [Link]

  • Wikipedia contributors. (2023). Tris(trifluormethansulfonyl)methan. Wikipedia DE. Available at: [Link]

  • Oberhammer, H., et al. (2007). Gas-Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF₃SO₂OCF₃. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. Available at: [Link]

  • Ryabova, A. V., et al. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. Google Patents.
  • Turowsky, L., & Seppelt, K. (1988). ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO₂CF₃)₃. Sci-Hub. Available at: [Link]

  • Johnston, K. E. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. University of Strathclyde. Available at: [Link]

  • Rasik, C. M., et al. (2012). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. MDPI. Available at: [Link]

  • Liashuk, O. S., et al. (2023). Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. ChemRxiv. Available at: [Link]

  • Thomas, S. P., et al. (2020). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry. Available at: [Link]

  • Centurion, M., Wolf, T. J. A., & Yang, J. (2021). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.gov. Available at: [Link]

  • Ryabova, A. V., et al. (2023). Gas-phase structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations (Peer review). MDPI. Available at: [Link]

  • Centurion, M., Wolf, T. J. A., & Yang, J. (2021). Ultrafast Imaging of Molecules with Electron Diffraction. Annual Review of Physical Chemistry, 73, 41-60. Available at: [Link]

  • Liashuk, O. S., et al. (2023). Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. ResearchGate. Available at: [Link]

  • Staples, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • Drake, E. J., & Drake, L. E. (2014). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

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  • Oberhammer, H., et al. (1982). Gas-Phase Structures of (CF₃)₂S=O, (CF₃)₂S=NCl, and (CF₃)₂SF₂. An Electron Diffraction Study. Datapdf.com. Available at: [Link]

  • ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles ( ) for [HB{3-(CF 3 ),5-(CH 3... ResearchGate. Available at: https://www.researchgate.net/figure/Selected-bond-lengths-A-and-angles-for-HB-3-CF-3-5-CH-3-Pz-3-AgNCCH-3-I-and_tbl2_258814777
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  • Ryabova, A. V., et al. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. PubMed Central. Available at: [Link]

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Exploratory

The Advent of a Carbon Superacid: A Technical Guide to Tris[(trifluoromethyl)sulfonyl]methane

Abstract Tris[(trifluoromethyl)sulfonyl]methane, denoted as HC(SO₂CF₃)₃ and often referred to as triflidic acid, stands as a monumental discovery in the realm of superacids. First synthesized in 1988 by Konrad Seppelt an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, denoted as HC(SO₂CF₃)₃ and often referred to as triflidic acid, stands as a monumental discovery in the realm of superacids. First synthesized in 1988 by Konrad Seppelt and Lutz Turowsky, this carbon-based acid exhibits extraordinary Brønsted acidity, surpassing that of triflic acid by an estimated four orders of magnitude. Its remarkable stability and catalytic prowess have paved the way for novel applications in organic synthesis, materials science, and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this unique superacid, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Superacid

The quest for ever-stronger acids has been a central theme in chemistry, leading to the development of "superacids," which are acids stronger than 100% sulfuric acid.[1] The term was first introduced by James Bryant Conant in 1927 to describe acids capable of protonating weak bases.[1] The field was significantly advanced by the work of George A. Olah on antimony pentafluoride-based systems like "Magic Acid" (FSO₃H·SbF₅).[1]

The synthesis of trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) in 1954 by Haszeldine and Kidd marked a significant milestone, providing a highly stable and strongly acidic compound.[2][] However, the pursuit of even more potent and non-coordinating anions continued.

In 1988, a seminal paper by Lutz Turowsky and Konrad Seppelt in Inorganic Chemistry announced the successful synthesis of Tris[(trifluoromethyl)sulfonyl]methane.[4][5] This discovery was groundbreaking as it introduced a remarkably acidic C-H bond, a concept that was not widely explored in the context of superacidity. The molecule's design, featuring a central carbon atom bonded to three strongly electron-withdrawing trifluoromethylsulfonyl groups, results in a highly polarized C-H bond and a conjugate base with exceptional charge delocalization and stability.

Synthesis and Molecular Architecture

The original synthesis reported by Seppelt and Turowsky laid the groundwork for accessing this powerful C-H acid.[6] The synthetic strategy involves a multi-step process, which has since been refined and adapted.

Original Synthesis by Seppelt and Turowsky (1988)

The initial synthesis begins with the reaction of methylmagnesium bromide (CH₃MgBr) with trifluoromethanesulfonyl fluoride (CF₃SO₂F). This reaction proceeds through the intermediate bis[(trifluoromethyl)sulfonyl]methane (H₂C(SO₂CF₃)₂), a known compound.[6] The final step involves the introduction of the third trifluoromethylsulfonyl group to yield the desired product.

Experimental Protocol: Synthesis of Tris[(trifluoromethyl)sulfonyl]methane (Adapted from Turowsky and Seppelt, 1988)

Materials:

  • Methylmagnesium bromide (CH₃MgBr) solution in a suitable ether solvent

  • Trifluoromethanesulfonyl fluoride (CF₃SO₂F)

  • Anhydrous diethyl ether

  • Appropriate work-up and purification reagents (e.g., hydrochloric acid, water, drying agents, distillation apparatus)

Procedure:

  • Preparation of the Grignard Reagent: A solution of methylmagnesium bromide in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with CF₃SO₂F: The Grignard reagent is slowly added to a solution of trifluoromethanesulfonyl fluoride in anhydrous diethyl ether at a low temperature (typically -78 °C) with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

  • Formation of the Intermediate: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the complete formation of bis[(trifluoromethyl)sulfonyl]methane.

  • Introduction of the Third Group: Further reaction with a suitable trifluoromethylsulfonylating agent (details from the original publication are essential here, but conceptually this is the next step) is carried out to introduce the third -SO₂CF₃ group.

  • Work-up and Purification: The reaction is quenched with dilute hydrochloric acid. The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield pure Tris[(trifluoromethyl)sulfonyl]methane.

Molecular Structure and Bonding

The extraordinary acidity of Tris[(trifluoromethyl)sulfonyl]methane arises from the cumulative inductive and resonance effects of the three trifluoromethylsulfonyl groups. The CF₃ groups are potent electron-withdrawing moieties, which in turn polarize the S-C and S=O bonds. This creates a significant partial positive charge on the central carbon atom, weakening the C-H bond and facilitating proton abstraction.

Upon deprotonation, the resulting methanide anion, [C(SO₂CF₃)₃]⁻, is highly stabilized through resonance, with the negative charge delocalized over all six oxygen atoms and the three sulfur atoms. This extensive charge delocalization makes the triflide anion a very large, soft, and poorly coordinating anion, which is a key feature of its utility in catalysis.

Physicochemical Properties

Tris[(trifluoromethyl)sulfonyl]methane is a colorless, volatile liquid at room temperature.[7] Its remarkable properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄HF₉O₆S₃[7]
Molecular Weight 412.23 g/mol [7]
Appearance Colorless, volatile liquid[7]
pKa (aq., est.) ~ -18.6[8]
Boiling Point Not readily available
Density Not readily available
Spectroscopic Characterization

The structural elucidation of Tris[(trifluoromethyl)sulfonyl]methane and its derivatives relies heavily on spectroscopic techniques.

  • ¹H NMR: The proton spectrum is expected to show a single, highly deshielded singlet for the acidic proton. The exact chemical shift would be solvent-dependent but is anticipated to be significantly downfield.

  • ¹³C NMR: The spectrum would display a signal for the central methine carbon, significantly influenced by the three attached sulfonyl groups. The trifluoromethyl carbons would also exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet would be observed for the nine equivalent fluorine atoms of the three CF₃ groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations, typically in the 1350-1450 cm⁻¹ region, and C-F stretching vibrations.

Applications in Research and Drug Development

The unique combination of extreme acidity and a non-coordinating conjugate base makes Tris[(trifluoromethyl)sulfonyl]methane and its salts invaluable tools in organic synthesis and catalysis.

Brønsted and Lewis Acid Catalysis

Tris[(trifluoromethyl)sulfonyl]methane is a potent Brønsted acid catalyst for a variety of organic transformations. Its high acidity allows for the protonation of even very weak bases, enabling reactions that are not feasible with conventional acids.

Furthermore, the metal salts of Tris[(trifluoromethyl)sulfonyl]methane, known as triflides, are exceptionally effective Lewis acid catalysts. Lanthanide triflides, in particular, have garnered significant attention. These catalysts are stable in water, recyclable, and can be used in a range of reactions, including:

  • Friedel-Crafts Reactions: Both the free acid and its metal salts are excellent catalysts for Friedel-Crafts acylation and alkylation reactions, which are fundamental for the synthesis of many pharmaceutical and agrochemical intermediates.[9][10][11] The high activity of these catalysts allows for lower catalyst loadings and milder reaction conditions compared to traditional Lewis acids like AlCl₃.

  • Diels-Alder Reactions: The Lewis acidic triflide salts can catalyze [4+2] cycloaddition reactions, often with high stereoselectivity.[9]

  • Carbon-Carbon Bond Formation: The activation of electrophiles by triflide catalysts facilitates a wide array of C-C bond-forming reactions, crucial for the construction of complex molecular scaffolds found in drug molecules.[9]

G AcylHalide Acyl Halide (RCOX) ActivatedComplex Activated Acylium-like Complex [RCO⁺][Ln(CTf₃)₃X⁻] AcylHalide->ActivatedComplex Arene Arene (ArH) SigmaComplex Wheland Intermediate (σ-complex) Arene->SigmaComplex LnTf3 Lanthanide Triflide (Ln(CTf₃)₃) LnTf3->ActivatedComplex Coordination ActivatedComplex->SigmaComplex Electrophilic Attack Product Aryl Ketone (ArCOR) SigmaComplex->Product Deprotonation HX HX SigmaComplex->HX Product->LnTf3 Catalyst Regeneration

Role in Pharmaceutical Synthesis

The introduction of trifluoromethyl (-CF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. While direct applications of Tris[(trifluoromethyl)sulfonyl]methane in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, its potential as a catalyst in the synthesis of fluorinated pharmaceutical intermediates is significant.

The development of synthetic methodologies is a core aspect of drug discovery.[12] The ability of Tris[(trifluoromethyl)sulfonyl]methane and its derivatives to catalyze key bond-forming reactions under mild conditions makes it an attractive tool for the efficient construction of complex molecules, including those with fluorine-containing motifs.[13]

G Start Identify Key Bond Formation in Target Molecule SelectCatalysts Select Potential Catalysts (e.g., Ln(CTf₃)₃, HC(SO₂CF₃)₃) Start->SelectCatalysts ReactionSetup Parallel Reaction Setup (Varying catalyst, solvent, temperature) SelectCatalysts->ReactionSetup Analysis Reaction Monitoring & Analysis (LC-MS, NMR) ReactionSetup->Analysis Optimization Optimization of Reaction Conditions Analysis->Optimization Identify Lead Catalyst ScaleUp Scale-up Synthesis of Intermediate Optimization->ScaleUp FinalProduct Synthesis of Final API ScaleUp->FinalProduct

Safety and Handling

Tris[(trifluoromethyl)sulfonyl]methane is a highly corrosive and potent acid. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. It is hygroscopic and should be stored under an inert atmosphere to prevent decomposition.

Future Outlook

Since its discovery, Tris[(trifluoromethyl)sulfonyl]methane has transitioned from a chemical curiosity to a valuable tool for synthetic chemists. Its exceptional acidity and the unique properties of its conjugate base continue to inspire the development of new catalytic systems and synthetic methodologies. As the demand for more efficient and selective chemical transformations grows, particularly in the pharmaceutical and materials science sectors, the importance of this remarkable superacid is poised to increase even further. Future research will likely focus on the development of chiral triflide catalysts for asymmetric synthesis and the exploration of its applications in polymer chemistry and energy storage technologies, such as in electrolytes for lithium-ion batteries.[7][9]

References

  • American Chemical Society. (n.d.). Catalytic methods applicable to drug discovery and development. Retrieved from [Link]

  • Justia Patents. (n.d.). use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane. Retrieved from [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. [Link]

  • Google Patents. (n.d.). EP0998351B1 - USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE.
  • Google Patents. (n.d.). KR20010024410A - Use of tris(trifluoromethylsulfonyl)methane, in addition to alkaline metal....
  • Wikipedia. (n.d.). Superacid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Catalytic methods applicable to drug discovery and development. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity | Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). Triflic acid. Retrieved from [Link]

  • chemeurope.com. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Superacid. Retrieved from [Link]

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  • PubChem. (n.d.). Methane, tris((trifluoromethyl)sulfonyl)-. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60805-12-1,Tris[(trifluoromethyl)sulfonyl]methane. Retrieved from [Link]

  • ChemSrc. (n.d.). Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1. Retrieved from [Link]

  • US Patent and Trademark Office. (n.d.). US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
  • Semantic Scholar. (n.d.). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C7H9F9O6S4. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Development of Catalytic Trifluoromethoxylation Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • John Wiley & Sons. (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Retrieved from [Link]

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Foundational

"spectroscopic data (NMR, IR) of Tris[(trifluoromethyl)sulfonyl]methane"

An In-depth Technical Guide to the Spectroscopic Data of Tris[(trifluoromethyl)sulfonyl]methane Authored by: A Senior Application Scientist Introduction: Unveiling the Molecular Signature of a Superacid Tris[(trifluorome...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Tris[(trifluoromethyl)sulfonyl]methane

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Superacid

Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, commonly known as triflidic acid, stands as one of the most potent carbon-based Brønsted superacids.[1][2] Its remarkable acidity stems from the powerful inductive effect of three trifluoromethylsulfonyl (triflyl) groups, which extensively delocalize the negative charge of its conjugate base. First synthesized and characterized in 1988 by Turowsky and Seppelt, this compound and its derivatives, known as triflides, are pivotal in modern chemistry.[1][3] They serve as highly effective Lewis acid catalysts in organic synthesis and as components in advanced materials like ionic liquids.[1][2]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of Tris[(trifluoromethyl)sulfonyl]methane. We will not only present the characteristic spectral data but also delve into the causality behind the experimental choices required for accurate characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Due to its extreme reactivity and corrosivity, proper handling and analytical techniques are paramount.[1][4]

Molecular Structure and Its Spectroscopic Implications

The structure of Tris[(trifluoromethyl)sulfonyl]methane is key to understanding its spectroscopic fingerprint. It features a central carbon atom bonded to a single hydrogen and three electron-withdrawing sulfonyl groups, each terminated by a trifluoromethyl group.

This unique arrangement dictates the following expected spectroscopic features:

  • ¹H NMR: A single, highly deshielded signal for the acidic methine proton.

  • ¹⁹F NMR: A single resonance for the nine chemically equivalent fluorine atoms.

  • ¹³C NMR: Two distinct carbon signals: one for the central methine carbon and one for the three equivalent trifluoromethyl carbons, with the latter showing strong coupling to fluorine.

  • IR Spectroscopy: Intense absorption bands corresponding to the S=O, C-F, and S-C functional groups.

Caption: Molecular structure of Tris[(trifluoromethyl)sulfonyl]methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A comprehensive analysis requires multinuclear experiments, including ¹H, ¹⁹F, and ¹³C NMR.

¹⁹F NMR Spectroscopy

Expertise & Experience: For any triflyl-containing compound, ¹⁹F NMR is the first and most informative experiment to run. It provides a clean, sensitive window into the electronic environment of the trifluoromethyl groups.

The nine fluorine atoms in HC(SO₂CF₃)₃ are chemically and magnetically equivalent, giving rise to a single, sharp resonance. The chemical shift is highly characteristic and falls within a well-established range for triflyl groups.

  • Expected Chemical Shift (δ): -76.8 to -78.4 ppm (relative to CFCl₃ at 0.00 ppm).[1] This region is typical for compounds containing the SO₂CF₃ moiety, as seen in related triflone structures.[5]

  • Multiplicity: Singlet.

Trustworthiness: The absence of other signals in this region is a strong indicator of sample purity. A common impurity is triflic acid (CF₃SO₃H), which arises from hydrolysis and would appear as a separate singlet nearby.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides direct evidence for the carbon skeleton. A key feature is the large one-bond coupling constant (¹JCF) characteristic of trifluoromethyl groups, which splits the CF₃ carbon signal into a quartet.

Two distinct resonances are expected in the proton-decoupled ¹³C NMR spectrum:

  • Trifluoromethyl Carbons (-CF₃):

    • Expected Chemical Shift (δ): Approximately 120.0 - 122.6 ppm.[1][5]

    • Multiplicity: Quartet (q).

    • Coupling Constant (¹JCF): A large coupling constant of approximately 326 Hz is expected.[1][5] This large value is a hallmark of a C-F single bond and confirms the integrity of the CF₃ group.

  • Methine Carbon (-CH):

    • Expected Chemical Shift (δ): The chemical shift for the central methine carbon is not explicitly reported in the provided search results but is expected to be significantly downfield due to the attachment of three strongly electron-withdrawing sulfonyl groups. Its precise location would require experimental determination.

    • Multiplicity: Singlet (in a standard proton-decoupled experiment).

¹H NMR Spectroscopy

Expertise & Experience: The single proton in Tris[(trifluoromethyl)sulfonyl]methane is extremely acidic. Consequently, its ¹H NMR signal is highly variable and exquisitely sensitive to the experimental conditions.

  • Expected Chemical Shift (δ): A single peak, expected to be significantly downfield (> 10 ppm).

  • Multiplicity: Singlet (s).

Trustworthiness: The precise chemical shift of this proton is a poor diagnostic tool on its own. Its position and peak shape are heavily influenced by:

  • Solvent: The basicity of the deuterated solvent can lead to proton exchange, broadening the signal or shifting it dramatically. Aprotic, non-coordinating solvents like CD₂Cl₂ or CD₃CN are preferable.

  • Concentration: Intermolecular hydrogen bonding can affect the chemical shift.

  • Water Content: Traces of water will facilitate rapid exchange, potentially broadening the signal to the point of being unobservable or causing it to merge with the water signal.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a complementary fingerprint to NMR data. The spectrum of HC(SO₂CF₃)₃ is dominated by intense absorptions from the sulfonyl and trifluoromethyl groups.

Expertise & Experience: The most diagnostic regions are the "fingerprint" region (below 1500 cm⁻¹) where the strong S=O and C-F stretches appear. These bands are typically very intense and can be used to quickly confirm the presence of the triflyl moieties.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality and Insights
S=O Asymmetric Stretch ~1360 - 1420StrongThis intense band is characteristic of the asymmetric stretching of the sulfonyl groups. Its high frequency is due to the strong S=O double bond character, enhanced by the electron-withdrawing CF₃ groups.[5]
S=O Symmetric Stretch ~1180 - 1240StrongThe corresponding symmetric stretch of the SO₂ group, also very intense.
C-F Stretches ~1100 - 1220Very StrongMultiple, very intense bands arise from the stretching vibrations of the nine C-F bonds. These are often the most prominent features in the entire spectrum and are a definitive marker for fluorinated compounds.[5]
C-H Stretch ~3000 - 3100Weak to MediumThe stretch of the single methine C-H bond. It may be weak and less informative compared to the other intense bands.

Self-Validating Experimental Protocols

To ensure the acquisition of reliable and reproducible data, the following self-validating protocols are recommended.

Workflow for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~10-20 mg in ~0.6 mL aprotic deuterated solvent (e.g., CD3CN, CD2Cl2) Standard Add internal standard (optional, for quantification) Prep->Standard Tube Transfer to 5mm NMR tube Standard->Tube Lock Lock & Shim Spectrometer Tube->Lock F19 Acquire ¹⁹F Spectrum (Reference to CFCl₃) Lock->F19 H1 Acquire ¹H Spectrum (Reference to TMS) F19->H1 C13 Acquire ¹³C Spectrum (Proton Decoupled) H1->C13 Process Fourier Transform Phase & Baseline Correction C13->Process Integrate Integrate Peaks Calibrate Chemical Shifts Process->Integrate Analyze Assign Resonances Measure Coupling Constants Integrate->Analyze

Caption: A validated workflow for acquiring multinuclear NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Given the compound's extreme acidity, the choice of solvent is critical to prevent deprotonation. Use a dry, aprotic, and relatively non-basic deuterated solvent such as acetonitrile-d₃ or dichloromethane-d₂.

    • Procedure: In a controlled atmosphere (glovebox or under inert gas) to minimize moisture, accurately weigh 10-20 mg of Tris[(trifluoromethyl)sulfonyl]methane. Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a vial before transferring to a 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: High-field spectrometers (≥400 MHz) are recommended for better signal dispersion, especially for ¹³C NMR. The NMR probe must be capable of observing ¹H, ¹⁹F, and ¹³C frequencies.

    • Procedure: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹⁹F NMR: Acquire a simple one-pulse experiment. This is a quick and highly sensitive measurement.

    • ¹H NMR: Acquire a standard proton spectrum. Use sufficient scans to obtain a good signal-to-noise ratio for the single proton.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A longer acquisition time with a sufficient number of scans will be necessary due to the low natural abundance of ¹³C and potential signal splitting from fluorine coupling. A relaxation delay (d1) of 2-5 seconds is recommended.

Workflow for IR Data Acquisition

cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition & Processing Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum (Air) Clean->Background Sample Apply small amount of sample to crystal Background->Sample Acquire Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Sample->Acquire Process_IR Perform ATR & Baseline Correction Acquire->Process_IR Analyze_IR Identify Peak Positions and Intensities Process_IR->Analyze_IR

Caption: A standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation & Setup:

    • Rationale: Attenuated Total Reflectance (ATR) is the ideal technique for this compound. It requires minimal sample preparation, is non-destructive, and contains the corrosive material on a durable crystal (typically diamond).

    • Procedure: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Procedure: First, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

    • Procedure: Place a small amount of the Tris[(trifluoromethyl)sulfonyl]methane sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

    • Procedure: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Rationale: The raw data is automatically processed by the instrument software to produce the final transmittance or absorbance spectrum.

    • Procedure: Apply an ATR correction if quantitative analysis is needed. Perform a baseline correction to ensure all peaks originate from zero absorbance. Identify and label the wavenumbers of the major absorption bands.

Summary of Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Multiplicity / Intensity
¹⁹F NMR -CF₃δ -76.8 to -78.4 ppmSinglet
¹³C NMR -CF₃δ ~120.0 - 122.6 ppmQuartet (¹JCF ≈ 326 Hz)
>CH-> 80 ppm (highly deshielded)Singlet
¹H NMR >CH-> 10 ppm (highly variable)Singlet
IR S=O Asymmetric Stretch~1360 - 1420 cm⁻¹Strong
C-F Stretches~1100 - 1220 cm⁻¹Very Strong
S=O Symmetric Stretch~1180 - 1240 cm⁻¹Strong

References

  • Grokipedia. (n.d.). Triflidic acid. Retrieved from [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Inorganic Chemistry, 27, 2135–2137. Retrieved from [Link]

  • Turowsky, L., & Seppelt, K. (1988). ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. ChemInform, 19(41). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. Retrieved from [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflidic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methane, tris((trifluoromethyl)sulfonyl)-. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: [Title of Paper]. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Tris[(trifluoromethyl)sulfonyl]methane

Introduction: Beyond a Molecule, A High-Performance Chemical Tool Tris[(trifluoromethyl)sulfonyl]methane, known systematically as HC(SO₂CF₃)₃ and often referred to as triflidic acid, stands as a pinnacle of organic super...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Molecule, A High-Performance Chemical Tool

Tris[(trifluoromethyl)sulfonyl]methane, known systematically as HC(SO₂CF₃)₃ and often referred to as triflidic acid, stands as a pinnacle of organic superacids.[1] First synthesized in 1988 by Lutz Turowsky and Konrad Seppelt, its significance extends far beyond its remarkable acidity.[2] The molecule's architecture, featuring a central methane proton activated by three powerfully electron-withdrawing trifluoromethanesulfonyl (triflyl) groups, imparts a unique combination of extreme acidity, high thermal stability, and chemical robustness.[3]

For researchers in drug development and materials science, understanding the thermodynamic landscape of this compound is not merely an academic exercise. These properties govern its behavior as a catalyst, its stability under demanding reaction conditions, and the characteristics of its derivative salts, many of which are pivotal in creating ionic liquids and advanced electrolyte systems.[2][3] This guide provides an in-depth exploration of the thermodynamic properties of Tris[(trifluoromethyl)sulfonyl]methane, focusing on the causality behind its behavior and the experimental methodologies used to characterize it, thereby offering a practical framework for its application.

Core Physicochemical and Structural Characteristics

The foundation of Tris[(trifluoromethyl)sulfonyl]methane's properties lies in its molecular structure. The three triflyl groups create an intense electron deficiency at the central carbon atom, drastically weakening the C-H bond and enabling facile proton donation. Upon deprotonation, the resulting conjugate base, the tris(trifluoromethanesulfonyl)methide (triflide) anion, achieves exceptional stability by delocalizing the negative charge over six oxygen atoms and three sulfur atoms. This extensive charge delocalization is the primary reason for the compound's status as a superacid.

Table 1: Key Physicochemical Properties of Tris[(trifluoromethyl)sulfonyl]methane

PropertyValueSource
CAS Number 60805-12-1[3][4][5]
Molecular Formula C₄HF₉O₆S₃[3][4][5]
Molecular Weight 412.23 g/mol [3][5]
Appearance Colorless liquid / Solid[3]
Predicted Boiling Point 414.4 ± 45.0 °C[3][6]
Predicted Density 1.989 ± 0.06 g/cm³[3][6]
Acidity (pKa, gas phase) ~ -18[1][2]

Synthesis Pathway

The original and most cited synthesis of Tris[(trifluoromethyl)sulfonyl]methane involves the reaction of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with a Grignard reagent, such as methylmagnesium chloride, where bis(trifluoromethanesulfonyl)methane is an intermediate.[2][7] This multi-step process is a cornerstone for accessing this powerful acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products R1 Trifluoromethanesulfonyl fluoride (CF₃SO₂F) P1 Reaction 1: Formation of Intermediate R1->P1 P2 Reaction 2: Addition of 3rd Triflyl Group R1->P2 R2 Methylmagnesium chloride (CH₃MgCl) R2->P1 Int Bis(trifluoromethanesulfonyl)methane (Intermediate) P1->Int P3 Acidification P2->P3 Final Tris[(trifluoromethyl)sulfonyl]methane HC(SO₂CF₃)₃ P3->Final Int->P2

Caption: Generalized workflow for the synthesis of Tris[(trifluoromethyl)sulfonyl]methane.

The Thermodynamic Landscape: Stability, Transitions, and Energy

While extensive quantitative data for the parent acid, such as its enthalpy of formation, is not widely available in the literature, its thermodynamic character can be understood through its exceptional thermal stability, phase behavior, and profound acidity. The properties of its derivative salts are also well-studied and provide crucial insights.

Thermal Stability and Decomposition

Tris[(trifluoromethyl)sulfonyl]methane and its corresponding triflide salts are renowned for their high thermal stability.[3] This robustness is critical for applications requiring high temperatures, such as catalysis in organic synthesis or as electrolytes in high-performance batteries. The definitive technique for quantifying this stability is Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

The causality behind this experimental choice is its direct measurement of mass loss as a function of temperature, providing an unambiguous decomposition profile.

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss). This is a self-validating step to ensure data accuracy.

  • Sample Preparation: Place 5-10 mg of the Tris[(trifluoromethyl)sulfonyl]methane sample into an inert TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[8]

  • Data Analysis: The primary output is a plot of mass (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, typically defined as the temperature at which 5% mass loss occurs.

TGA_Workflow start Start prep Prepare Sample (5-10 mg in inert pan) start->prep load Load into TGA under N₂ Purge prep->load equil Equilibrate at 30°C load->equil ramp Heat at 10°C/min to 600°C equil->ramp record Record Mass vs. Temp ramp->record analyze Analyze TGA Curve: Determine Onset Td record->analyze end End analyze->end

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Phase Behavior and Transitions

The phase behavior of Tris[(trifluoromethyl)sulfonyl]methane and its salts is critical for its application, particularly for triflide-based ionic liquids which are prized for their wide liquid ranges.[2] Differential Scanning Calorimetry (DSC) is the gold-standard technique for investigating thermal transitions like melting, crystallization, and solid-solid transitions.[9][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The choice of DSC is dictated by its ability to detect minute changes in heat flow associated with phase changes, providing precise temperature and enthalpy data for these events.

  • Instrument Calibration: Calibrate the DSC's temperature and heat flow axes using a high-purity standard, such as indium.

  • Sample Preparation: Hermetically seal 3-8 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at a low temperature (e.g., -50 °C) and heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point. This step removes the sample's prior thermal history.

    • Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization.

    • Second Heat: Heat the sample again at 10 °C/min. Data from this second heating run is typically used for analysis as it represents the intrinsic material properties.

  • Data Analysis: Analyze the resulting thermogram (Heat Flow vs. Temperature). Endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) are integrated to determine the transition temperature (Tₘ, T꜀) and the enthalpy of the transition (ΔH).

Gibbs Free Energy and Acidity: A Dominant Thermodynamic Trait

ΔG° = -RTln(Kₐ)

The estimated pKa of -18 corresponds to an extraordinarily favorable Gibbs free energy of dissociation, making it one of the strongest known carbon acids.[1] This property is the cornerstone of its utility as a catalyst for a wide range of chemical transformations, including Friedel-Crafts acylations and nitrations when used as a metal salt.[2]

Solubility Characteristics

The solubility of Tris[(trifluoromethyl)sulfonyl]methane itself is less documented than that of its salts. As a potent acid, it is expected to react with many polar protic solvents. Its salts, however, exhibit a wide range of solubilities, which is a key feature in their application. For instance, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a close relative, is a key salt in lithium-ion battery electrolytes, and its solubility in various organic carbonates is a critical performance parameter. Salts of the triflide anion can be soluble in organic solvents like ethyl acetate, a property leveraged during their synthesis and purification.[11]

Experimental Protocol: Shake-Flask Solubility Determination

This method is chosen for its straightforwardness and reliability in determining equilibrium solubility.

  • System Preparation: Add an excess amount of the solute (Tris[(trifluoromethyl)sulfonyl]methane salt) to a known volume of the desired solvent (e.g., ethyl acetate, acetonitrile) in a sealed vial.

  • Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. This is a critical step for trustworthiness.

  • Phase Separation: Allow the vial to rest in the bath for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample.

  • Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine its concentration using an appropriate analytical technique (e.g., HPLC, ICP-MS for metal salts, or titration).

  • Calculation: Calculate the solubility in units of g/L or mol/L from the measured concentration and dilution factor.

Relevance and Application in Drug Development

The trifluoromethyl (-CF₃) group is a privileged moiety in modern medicinal chemistry.[12] Its inclusion in a drug candidate can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter binding affinities.[12][13] While Tris[(trifluoromethyl)sulfonyl]methane is not a drug itself, its unique properties make it highly relevant:

  • Powerful Catalyst: Its superacidity allows it to catalyze reactions for synthesizing complex pharmaceutical intermediates under mild conditions.[2]

  • Non-Coordinating Anion: The triflide anion is exceptionally stable and non-coordinating. This makes its salts (e.g., with scandium or ytterbium) highly effective and predictable Lewis acid catalysts.[2]

  • Foundation for Ionic Liquids: Triflide-based ionic liquids are investigated as novel drug delivery systems and green solvents for pharmaceutical synthesis due to their high thermal stability and tunable solubility.[2]

Conclusion

Tris[(trifluoromethyl)sulfonyl]methane is a molecule defined by its thermodynamic extremes: profound acidity derived from a highly favorable Gibbs free energy of dissociation, and exceptional thermal stability. While a complete set of quantitative thermodynamic state functions remains an area for further research, a deep understanding of its stability, phase behavior, and solution properties provides scientists with a powerful tool. By employing rigorous experimental methodologies such as TGA and DSC, researchers can confidently harness the unique capabilities of this superacid and its derivatives to advance the frontiers of catalysis, materials science, and pharmaceutical development.

References

  • Tris[(trifluoromethyl)sulfonyl]methane - LookChem. LookChem. Available from: [Link]

  • Tris(trifluormethansulfonyl)methan. Wikipedia. Available from: [Link]

  • Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. ResearchGate. Available from: [Link]

  • Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). ACS Publications. Available from: [Link]

  • Triflidic acid. Wikipedia. Available from: [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane. Chemsrc. Available from: [Link]

  • Methane, tris((trifluoromethyl)sulfonyl)-. PubChem. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Trifluoromethane. PubChem. Available from: [Link]

  • Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. ResearchGate. Available from: [Link]

  • Conformational isomerism and phase transitions in tetraethylammonium bis(trifluoromethanesulfonyl)imide Et4NTFSI. ResearchGate. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. MDPI. Available from: [Link]

  • Thermotropic Phase Transitions in Butyltrimethylammonium Bis(trifluoromethylsulfonyl)imide Ionic Liquids Are Dependent on Heat Flux. PubMed. Available from: [Link]

  • Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. Google Patents.

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Foundational

An In-depth Technical Guide to the Solubility of Tris[(trifluoromethyl)sulfonyl]methane in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Advanced Chemical Applications Tris[(trifluoromethyl)sulfonyl]methane, a powerful organic superacid also known as triflidic acid, is a compound of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Advanced Chemical Applications

Tris[(trifluoromethyl)sulfonyl]methane, a powerful organic superacid also known as triflidic acid, is a compound of significant interest in modern chemistry.[1] Its exceptional acidity and the unique properties of its conjugate base, the tris(triflyl)methide anion, have led to its application in diverse fields, including as a catalyst in organic synthesis and as a component of advanced electrolytes.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective and safe utilization. The dissolution of a compound is often the first and most critical step in harnessing its chemical potential, directly impacting reaction kinetics, product purity, and the overall feasibility of a given process.

This technical guide provides a comprehensive exploration of the solubility of Tris[(trifluoromethyl)sulfonyl]methane. Moving beyond a simple tabulation of data, this document delves into the fundamental principles governing its solubility, offers detailed experimental protocols for its determination, and provides a framework for predicting its behavior in different solvent systems.

Physicochemical Profile of Tris[(trifluoromethyl)sulfonyl]methane

A foundational understanding of the physicochemical properties of Tris[(trifluoromethyl)sulfonyl]methane is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₄HF₉O₆S₃[2][3][4]
Molecular Weight 412.23 g/mol [2]
CAS Number 60805-12-1[1][2]
Appearance Colorless solid[5]
Melting Point 69.2 °C[5]
Boiling Point (Predicted) 414.4 ± 45.0 °C[2]
Density (Predicted) 1.989 ± 0.06 g/cm³[2]
Acidity (pKa, aq. est.) -18.6[1]

Tris[(trifluoromethyl)sulfonyl]methane is a highly acidic solid compound, a characteristic that significantly influences its interactions with solvents. Its structure, featuring three strongly electron-withdrawing trifluoromethylsulfonyl groups attached to a central carbon atom, is key to its remarkable properties.

Solubility of Tris[(trifluoromethyl)sulfonyl]methane: A Qualitative and Predictive Overview

Key Influencing Factors:

  • Polarity: The principle of "like dissolves like" is a cornerstone of solubility prediction. Tris[(trifluoromethyl)sulfonyl]methane possesses both highly polar sulfonyl groups and nonpolar trifluoromethyl groups, giving it a degree of amphiphilicity.

  • Hydrogen Bonding: The acidic proton on the central carbon atom can participate in hydrogen bonding with hydrogen bond acceptor solvents. The oxygen atoms of the sulfonyl groups can also act as hydrogen bond acceptors.

  • Intermolecular Forces: Dipole-dipole interactions and London dispersion forces will also play a significant role in the solvation process.

Qualitative Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents HighSolvents like diethyl ether , tetrahydrofuran (THF) , and dioxane are known to be good solvents for Tris[(trifluoromethyl)sulfonyl]methane. This is attributed to their ability to solvate the compound through dipole-dipole interactions and act as hydrogen bond acceptors for the acidic proton.
Polar Protic Solvents VariableWhile miscible with water, its solubility in alcohols like methanol and ethanol is expected to be good due to the potential for hydrogen bonding. However, the nonpolar trifluoromethyl groups may limit miscibility with highly polar, short-chain alcohols to some extent.
Nonpolar Solvents LowIn nonpolar solvents such as hexane and toluene , the solubility is anticipated to be limited. The strong polar interactions within the Tris[(trifluoromethyl)sulfonyl]methane crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by these solvents.
Chlorinated Solvents ModerateSolvents like dichloromethane and chloroform , with their moderate polarity, are expected to show some solvating power for Tris[(trifluoromethyl)sulfonyl]methane.

It is crucial to note that these are predictions based on chemical principles. For precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols provide a robust framework for the experimental determination of the solubility of Tris[(trifluoromethyl)sulfonyl]methane in organic solvents. The isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • Tris[(trifluoromethyl)sulfonyl]methane

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Drying oven

Protocol:

  • Preparation: Add an excess amount of Tris[(trifluoromethyl)sulfonyl]methane to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, dry container.

  • Analysis: Determine the concentration of Tris[(trifluoromethyl)sulfonyl]methane in the filtered solution using a suitable analytical method, such as gravimetric analysis.

Gravimetric Analysis

This method determines the mass of the solute in a known mass or volume of the saturated solution.

Protocol:

  • Weighing the Saturated Solution: Accurately weigh the container with the filtered saturated solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution in a fume hood. This can be achieved by gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying to a Constant Weight: Once the solvent appears to have evaporated, place the container in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This indicates that all the solvent has been removed.

  • Final Weighing: Allow the container with the dried solute to cool to room temperature in a desiccator before weighing it accurately.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of saturated solution - Mass of dried solute)] x 100

    Solubility ( g/100 mL solvent) = [(Mass of dried solute) / (Volume of saturated solution sampled)] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric methods.

experimental_workflow cluster_preparation Preparation & Equilibration cluster_sampling Sampling & Analysis prep 1. Add excess Tris[(trifluoromethyl)sulfonyl]methane and a known amount of solvent to a vial. equilibrate 2. Agitate at a constant temperature (e.g., 24-48 hours) to reach equilibrium. prep->equilibrate settle 3. Allow excess solid to settle. equilibrate->settle sample 4. Withdraw a known volume of the clear supernatant and filter. settle->sample weigh_sol 5. Weigh the filtered saturated solution. sample->weigh_sol evaporate 6. Evaporate the solvent. weigh_sol->evaporate dry 7. Dry the solute to a constant weight. evaporate->dry weigh_solute 8. Weigh the dried solute. dry->weigh_solute calculate 9. Calculate the solubility. weigh_solute->calculate

Caption: Experimental workflow for solubility determination.

Safety and Handling Considerations

Tris[(trifluoromethyl)sulfonyl]methane is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be used.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion: A Framework for Informed Application

This technical guide has provided a comprehensive overview of the solubility of Tris[(trifluoromethyl)sulfonyl]methane in organic solvents. While a comprehensive database of quantitative solubility data is not yet established in the literature, this guide equips researchers with the foundational knowledge and practical methodologies to both predict and experimentally determine its solubility. A thorough understanding of the principles of polarity, hydrogen bonding, and intermolecular forces, combined with rigorous experimental technique, will enable the safe and effective utilization of this powerful superacid in a wide range of chemical applications. The continued investigation and publication of quantitative solubility data for this compound will be a valuable contribution to the scientific community.

References

  • Triflidic acid. In: Wikipedia. [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane. LookChem. [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137.
  • Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. ResearchGate. [Link]

  • ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Sci-Hub. [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1. Chemsrc. [Link]

  • Methane, tris((trifluoromethyl)sulfonyl)-. PubChem. [Link]

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Exploratory

Quantum Chemical Blueprint for Tris[(trifluoromethyl)sulfonyl]methane: A Technical Guide for Advanced Research

Abstract Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, stands as a prominent member of the superacid family, compounds with acidities surpassing that of 100% sulfuric acid.[1] Its exceptional proton-donating abili...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, stands as a prominent member of the superacid family, compounds with acidities surpassing that of 100% sulfuric acid.[1] Its exceptional proton-donating ability and the stability of its conjugate base have garnered significant interest in catalysis and materials science. For researchers, scientists, and drug development professionals, a deep understanding of its molecular properties is paramount for harnessing its full potential. This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on Tris[(trifluoromethyl)sulfonyl]methane, offering a robust protocol from first principles to practical applications. By integrating theoretical calculations with available experimental data, this guide aims to provide a self-validating system for the computational exploration of this fascinating molecule.

Introduction: The Significance of Tris[(trifluoromethyl)sulfonyl]methane

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is a carbon acid distinguished by the presence of three strongly electron-withdrawing trifluoromethanesulfonyl groups attached to a central methane carbon.[2] This unique structure results in a highly polarized C-H bond, leading to its classification as a superacid.[1] The deprotonation of this acid yields the tris(trifluoromethanesulfonyl)methanide anion, [C(SO₂CF₃)₃]⁻, a weakly coordinating anion whose negative charge is extensively delocalized over the three sulfonyl groups and nine fluorine atoms.

The remarkable properties of Tris[(trifluoromethyl)sulfonyl]methane and its derivatives have led to their application in various fields:

  • Catalysis: Its high acidity makes it an effective catalyst for a range of organic reactions.[3]

  • Materials Science: The weakly coordinating nature of its conjugate base is valuable in the design of novel ionic liquids and electrolytes.[4]

  • Drug Development: The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[5] Understanding the electronic properties of molecules like Tris[(trifluoromethyl)sulfonyl]methane can provide valuable insights for the design of new therapeutic agents.

Quantum chemical calculations offer a powerful lens through which to investigate the intricate details of molecular structure, electronic properties, and reactivity. This guide will delineate a comprehensive computational workflow for Tris[(trifluoromethyl)sulfonyl]methane, enabling researchers to predict and understand its behavior at the molecular level.

The Computational Gauntlet: A Strategic Approach to Quantum Chemical Calculations

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. For a molecule with the complexity of Tris[(trifluoromethyl)sulfonyl]methane, featuring multiple electronegative atoms and potential for significant electron correlation, a carefully considered computational strategy is essential.

Foundational Choices: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.[3] The choice of the exchange-correlation functional within DFT is crucial. The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic molecules, providing reliable results for geometries and electronic properties.[6]

The Language of Electrons: Selecting the Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For molecules containing fluorine and sulfur, polarization and diffuse functions are critical for accurately describing the electron distribution, particularly around these electronegative atoms.[7]

A robust choice for this system is the Pople-style 6-311+G(d,p) basis set. Let's break down this nomenclature:

  • 6-311G: A triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller double-zeta sets.

  • +: Indicates the inclusion of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for describing the extended electron clouds of anions and systems with lone pairs.

  • (d,p): Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds.

This choice of DFT functional and basis set provides a solid foundation for obtaining reliable and predictive results for Tris[(trifluoromethyl)sulfonyl]methane.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed, step-by-step methodology for performing quantum chemical calculations on Tris[(trifluoromethyl)sulfonyl]methane using a typical quantum chemistry software package like Gaussian, GAMESS, or Q-Chem.[8][9]

Workflow for Quantum Chemical Calculations

G cluster_0 Computational Workflow A Step 1: Molecule Construction B Step 2: Geometry Optimization A->B Initial 3D coordinates C Step 3: Vibrational Frequency Analysis B->C Optimized geometry D Step 4: Single-Point Energy Calculation C->D Confirmation of minimum energy structure E Step 5: Population Analysis & Property Calculation D->E Wavefunction & electron density F Step 6: NMR Chemical Shift Calculation E->F Electronic properties

Caption: A typical workflow for quantum chemical calculations.

Detailed Protocol Steps:
  • Molecule Construction:

    • Construct the 3D structure of Tris[(trifluoromethyl)sulfonyl]methane using a molecular modeling program.

    • Initial bond lengths and angles can be estimated from standard values or, ideally, from crystallographic data of related compounds. The crystal structure of the tris(trifluoromethanesulfonyl)methanide anion provides an excellent starting point for the geometry of the anionic form.[9]

  • Geometry Optimization:

    • Perform a geometry optimization to find the minimum energy structure of the molecule.

    • Methodology:

      • Theory Level: B3LYP

      • Basis Set: 6-311+G(d,p)

      • Keywords: Opt

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the optimized geometry.

    • This step serves two purposes:

      • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

      • Prediction of IR and Raman Spectra: The calculated frequencies and intensities can be used to simulate the vibrational spectra of the molecule.

    • Methodology:

      • Keywords: Freq

  • Single-Point Energy Calculation:

    • Perform a single-point energy calculation at the optimized geometry using a larger, more flexible basis set for a more accurate energy value. While the geometry from 6-311+G(d,p) is often sufficient, a more accurate electronic energy can be obtained with a larger basis set.

    • Methodology (Optional but Recommended):

      • Basis Set: aug-cc-pVTZ

  • Population Analysis and Property Calculation:

    • Analyze the resulting wavefunction to calculate various electronic properties.

    • Key Properties to Analyze:

      • Molecular Orbitals (HOMO/LUMO): Visualize the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's electronic frontier and reactivity.

      • Mulliken or Natural Bond Orbital (NBO) Charges: Determine the partial atomic charges to understand the charge distribution and identify electrophilic and nucleophilic sites.

      • Dipole Moment: Calculate the molecular dipole moment to understand the molecule's polarity.

  • NMR Chemical Shift Calculation:

    • Calculate the NMR chemical shifts to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.

    • Methodology:

      • Keywords: NMR=GIAO

Data Presentation and Interpretation: From Numbers to Insights

The output of quantum chemical calculations is a wealth of quantitative data. Presenting this data in a clear and structured manner is crucial for interpretation and comparison with experimental values.

Geometric Parameters

The optimized geometric parameters should be compared with available experimental data to validate the computational method. The crystal structure of the trimethylsulfonium tris(trifluoromethylsulfonyl)methanide anion (CCDC 2049434) provides a valuable experimental benchmark for the geometry of the [C(SO₂CF₃)₃]⁻ anion.[9]

ParameterCalculated (B3LYP/6-311+G(d,p))Experimental (Anion)
C-S Bond Length (Å)ValueValue[9]
S-O Bond Length (Å)ValueValue[9]
S-C-S Bond Angle (°)ValueValue[9]
O-S-O Bond Angle (°)ValueValue[9]

(Note: The table should be populated with the actual calculated and experimental values after performing the calculations and obtaining the CIF file.)

Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
C-H StretchValue2900-3100
S=O Asymmetric StretchValue1350-1450
S=O Symmetric StretchValue1150-1250
C-F StretchValue1000-1400

(Note: This table should be expanded with more detailed assignments and populated with calculated values.)

NMR Chemical Shifts

Predicted NMR chemical shifts provide a powerful tool for structure elucidation and confirmation. The calculated shifts should be referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

NucleusCalculated Chemical Shift (ppm)Typical Experimental Range (ppm)
¹H (methine)ValueHighly variable, expected to be downfield due to acidity[14]
¹³C (methine)ValueValue
¹³C (CF₃)Value110-140 (quartet due to C-F coupling)[15]
¹⁹FValue-60 to -80

(Note: The table should be populated with the actual calculated values.)

Mechanistic Insights and Applications in Drug Development

The results from these quantum chemical calculations provide a deep understanding of the structure-property relationships of Tris[(trifluoromethyl)sulfonyl]methane.

Understanding Acidity and Reactivity
  • Electrostatic Potential Map: Visualization of the electrostatic potential mapped onto the electron density surface can vividly illustrate the acidic nature of the C-H proton.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

A Typical In Silico Drug Design Workflow

The principles and methods described in this guide can be integrated into a broader in silico drug design workflow.

G cluster_1 In Silico Drug Design Workflow Q Quantum Chemical Calculations (e.g., on a fragment like HC(SO2CF3)3) M Molecular Docking Simulations Q->M Generate accurate 3D structures & partial charges for force fields D Molecular Dynamics Simulations M->D Identify promising binding poses P Pharmacokinetic & Toxicological (ADMET) Prediction D->P Assess binding stability & free energy

Caption: A simplified workflow for in silico drug design.

By performing accurate quantum chemical calculations on fragments or lead compounds containing the tris[(trifluoromethyl)sulfonyl]methane motif, researchers can generate reliable parameters for subsequent molecular mechanics-based simulations like docking and molecular dynamics. This integrated computational approach accelerates the drug discovery process by enabling the rational design and evaluation of novel therapeutic candidates.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive and scientifically grounded protocol for performing and interpreting quantum chemical calculations on Tris[(trifluoromethyl)sulfonyl]methane. By adhering to the outlined methodologies, researchers can obtain reliable and predictive data on the geometric, electronic, and spectroscopic properties of this important superacid. The integration of these computational insights with experimental data provides a powerful, self-validating framework for advancing our understanding of this molecule and accelerating its application in catalysis, materials science, and drug development.

References

  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃. Inorganic Chemistry, 27(12), 2135–2137.
  • Waller, F. J., Barrett, A. G. M., Braddock, D. C., Ramprasad, D., McKinnell, R. M., White, A. J. P., Williams, D. J., & Ducray, R. (1999). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry, 64(8), 2910–2913.
  • Wirthensohn, R., & Finze, M. (2021). The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C₇H₉F₉O₆S₄. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 417-419. CCDC 2049434.
  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved from [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Retrieved from [Link]

  • The Dangers of Making Too Many Assumptions. Electronegativity, Acidity, and Chemical Shift - Nanalysis. (2017, February 28). Retrieved from [Link]

  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? | ResearchGate. (n.d.). Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • The crystal structure of trimethylsulfonium tris(trifluoromethylsulfonyl)methanide, C7H9F9O6S4 - ResearchGate. (n.d.). Retrieved from [Link]

  • Methane, tris((trifluoromethyl)sulfonyl)- | C4HF9O6S3 | CID 4306514 - PubChem. (n.d.). Retrieved from [Link]

  • Solvate Structures and Spectroscopic Characterization of LiTFSI Electrolytes | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

  • How to Interpret Chemical Shift in the 1H NMR (O Chem) - YouTube. (2021, October 4). Retrieved from [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared and Raman spectra and quantum chemistry calculations for 2,2,2-trifluoroethyl trichloromethanesulfonate,CCl3SO2OCH2CF3 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Electronic Supporting Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Electronic Supporting Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Triflidic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. - Sci-Hub. (n.d.). Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared and Raman spectra of ethyl trifluoromethanesulfonate, CF3SO2OCH2CH3. An experimental and theoretical study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly concentrated LiN(SO2CF3)2/dinitrile electrolytes: Liquid structures, transport properties, and electrochemistry - PubMed. (2020, March 14). Retrieved from [Link]

  • Understanding Solvation Behavior of the Saturated Electrolytes with Small/Wide-Angle X-ray Scattering and Raman Spectroscopy - OSTI.GOV. (2021, October 28). Retrieved from [Link]

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - SciSpace. (n.d.). Retrieved from [Link]

  • "Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal" by Emily P. Berkman. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Unraveling the Nanoscale Heterogeneity of Solid Electrolyte Interphase Using Tip-Enhanced Raman Spectroscopy - Persson Group. (2019, June 20). Retrieved from [Link]

  • Lithium tris(trifluoromethanesulfonyl)methide | C4F9LiO6S3 | CID 11811816 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, Vibrational Spectra, and Thermochemical Transformations of Tris(hydroxymethyl)aminomethane - CORE. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, vibrational spectra, and thermochemical transformations of tris(hydroxymethyl)aminomethane - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

  • TRIFLUOROMETHYL-TRIFLUOROMETHANESULFONATE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Mastering Organic Synthesis: Tris[(trifluoromethyl)sulfonyl]methane as a Premier Brønsted Acid Catalyst

Introduction: The Quest for Superior Acidity in Catalysis In the landscape of modern organic synthesis, the pursuit of highly efficient and selective catalysts is paramount. Among the arsenal of acidic catalysts, Brønste...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Acidity in Catalysis

In the landscape of modern organic synthesis, the pursuit of highly efficient and selective catalysts is paramount. Among the arsenal of acidic catalysts, Brønsted superacids stand out for their exceptional ability to protonate even weakly basic substrates, thereby unlocking novel reaction pathways and enhancing reaction rates. Tris[(trifluoromethyl)sulfonyl]methane, often referred to as triflidic acid (HCTf₃), has emerged as a titan in this class of catalysts. Its remarkable acidity, estimated to be 10⁴ times that of triflic acid, stems from the powerful electron-withdrawing effects of its three trifluoromethylsulfonyl groups, which extensively delocalize the negative charge of its conjugate base.[1] This comprehensive guide delves into the practical applications of triflidic acid as a Brønsted acid catalyst, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Principles: Why Choose Tris[(trifluoromethyl)sulfonyl]methane?

The exceptional catalytic prowess of triflidic acid is not merely a consequence of its immense acidity. Its utility is underpinned by a confluence of desirable properties:

  • Exceptional Brønsted Acidity: Its ability to readily donate a proton activates a wide array of functional groups, facilitating reactions that are sluggish or completely inert with weaker acids.

  • High Thermal and Chemical Stability: The triflide anion's stability ensures the catalyst's integrity under a range of reaction conditions and minimizes side reactions.

  • Non-coordinating Anion: The conjugate base is exceptionally stable and non-nucleophilic, preventing it from interfering with the desired chemical transformation.

  • Enhanced Lewis Acidity of its Metal Salts: The corresponding metal salts of triflidic acid, known as triflides, are potent Lewis acid catalysts.[2]

This unique combination of properties makes triflidic acid a versatile and powerful tool for a multitude of organic transformations.

Safety and Handling: A Prerequisite for Success

Tris[(trifluoromethyl)sulfonyl]methane is a corrosive substance that can cause severe skin burns and eye damage.[3] It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application Note I: High-Efficiency Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. Triflidiic acid has proven to be an exceptionally effective catalyst for this transformation, often requiring only catalytic amounts to achieve high yields and selectivities.[2]

Mechanistic Rationale

The catalytic cycle of a triflidic acid-catalyzed Friedel-Crafts acylation begins with the protonation of the acylating agent (e.g., an acyl chloride or anhydride). This generates a highly electrophilic acylium ion. The electron-rich aromatic substrate then attacks the acylium ion in an electrophilic aromatic substitution, forming a sigma complex (arenium ion). Finally, a weak base, such as the triflide anion or another substrate molecule, removes a proton from the sigma complex, restoring aromaticity and regenerating the catalyst.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylHalide R-CO-X AcyliumIon R-C⁺=O AcylHalide->AcyliumIon Protonation HCTf3 H⁺C(SO₂CF₃)₃ HCTf3->AcylHalide CTf3_minus ⁻C(SO₂CF₃)₃ HX HX AcyliumIon->HX Arene Ar-H SigmaComplex [Ar(H)-COR]⁺ Arene->SigmaComplex Nucleophilic Attack Product Ar-COR SigmaComplex->Product Deprotonation H_plus H⁺ SigmaComplex->H_plus -H⁺ Regenerated_HCTf3 H⁺C(SO₂CF₃)₃ H_plus->Regenerated_HCTf3 CTf3_minus_regen ⁻C(SO₂CF₃)₃ CTf3_minus_regen->Regenerated_HCTf3

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Acylation of Anisole with Acetic Anhydride

This protocol details the acylation of anisole, a moderately activated aromatic compound, to yield p-methoxyacetophenone.

Materials:

  • Tris[(trifluoromethyl)sulfonyl]methane

  • Anisole

  • Acetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anisole (1.0 eq) and anhydrous dichloromethane.

  • With stirring, add Tris[(trifluoromethyl)sulfonyl]methane (0.5 - 5 mol%).[2]

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 48 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a stirred saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford p-methoxyacetophenone.

Substrate (Ar-H)Acylating AgentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
AnisoleAcetic Anhydride1254>95
TolueneBenzoyl Chloride5801285
BenzeneAcetyl Chloride10802470
NaphthaleneAcetic Anhydride260890

Note: The optimal catalyst loading, temperature, and reaction time will vary depending on the reactivity of the aromatic substrate and the acylating agent. Less reactive substrates may require higher catalyst loadings and elevated temperatures.

Application Note II: Catalysis of Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Triflidiic acid and its salts can act as potent catalysts for this cycloaddition, particularly for reactions involving electron-deficient dienophiles.

Mechanistic Rationale

Triflidiic acid catalyzes the Diels-Alder reaction by protonating a Lewis basic site on the dienophile, typically a carbonyl group. This protonation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Diels_Alder_Mechanism cluster_activation Dienophile Activation cluster_cycloaddition [4+2] Cycloaddition Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) ActivatedDienophile Protonated Dienophile Dienophile->ActivatedDienophile Protonation HCTf3 H⁺C(SO₂CF₃)₃ HCTf3->Dienophile CTf3_minus ⁻C(SO₂CF₃)₃ Diene Diene TransitionState Transition State ActivatedDienophile->TransitionState Diene->TransitionState Product Cycloadduct TransitionState->Product

Caption: Mechanism of Diels-Alder Reaction.

Experimental Protocol: Reaction of Cyclopentadiene and Methyl Acrylate

This protocol describes a classic Diels-Alder reaction that benefits from acid catalysis.

Materials:

  • Tris[(trifluoromethyl)sulfonyl]methane

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl acrylate (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Tris[(trifluoromethyl)sulfonyl]methane (1-5 mol%) to the stirred solution.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the Diels-Alder adduct.

DieneDienophileCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
CyclopentadieneMethyl Acrylate20 to 252>90
IsopreneMaleic Anhydride1251>98
AnthraceneN-Phenylmaleimide580688
1,3-ButadieneAcrolein30 to 25485

Application Note III: Efficient Esterification of Carboxylic Acids

Esterification is a fundamental transformation in organic chemistry. While traditionally catalyzed by strong mineral acids like sulfuric acid, triflidic acid offers a highly efficient alternative, often requiring milder conditions and lower catalyst loadings.

Mechanistic Rationale

Triflidiic acid catalyzes esterification by protonating the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water, also facilitated by the acidic medium, drives the reaction to completion.

Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_addition_elimination Nucleophilic Attack and Dehydration CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid Protonation HCTf3 H⁺C(SO₂CF₃)₃ HCTf3->CarboxylicAcid CTf3_minus ⁻C(SO₂CF₃)₃ Alcohol R'-OH TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Alcohol->TetrahedralIntermediate Ester R-COOR' TetrahedralIntermediate->Ester Dehydration Water H₂O TetrahedralIntermediate->Water -H₂O

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Esterification of Benzoic Acid with Methanol

This protocol outlines the synthesis of methyl benzoate.

Materials:

  • Tris[(trifluoromethyl)sulfonyl]methane

  • Benzoic acid

  • Methanol

  • Toluene (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with Dean-Stark trap (optional)

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like toluene, or use an excess of the alcohol as the solvent.

  • Add methanol (1.2 - 5.0 eq).

  • Add Tris[(trifluoromethyl)sulfonyl]methane (0.1 - 2 mol%).

  • Heat the mixture to reflux. If using a solvent like toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Benzoic AcidMethanol0.5Reflux6>95
Acetic AcidEthanol0.2Reflux4>98
p-Toluic Acidn-Butanol1Reflux892
Adipic AcidIsopropanol2Reflux1288 (diester)

General Work-up and Catalyst Removal

A key advantage of using a strong Brønsted acid like triflidic acid is the straightforward work-up procedure. The acidic catalyst can be easily removed from the reaction mixture by washing with a mild aqueous base, such as saturated sodium bicarbonate solution or dilute sodium hydroxide.[2] This converts the acid into its corresponding salt, which is soluble in the aqueous phase and can be separated from the organic product layer.

Synthesis of Tris[(trifluoromethyl)sulfonyl]methane

For researchers interested in preparing the catalyst in-house, a common laboratory-scale synthesis involves the reaction of trifluoromethanesulfonyl fluoride with a Grignard reagent, such as methylmagnesium chloride.[4] The resulting magnesium salt is then protonated with a strong acid to yield triflidic acid.

Conclusion: A Catalyst for Innovation

Tris[(trifluoromethyl)sulfonyl]methane stands as a testament to the power of fundamental chemical principles in driving synthetic innovation. Its unparalleled Brønsted acidity, coupled with its stability and the non-coordinating nature of its conjugate base, makes it an indispensable tool for a wide range of organic transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional catalyst in their pursuit of novel molecules and more efficient synthetic routes. As the demand for sophisticated chemical entities in medicine and materials science continues to grow, the role of powerful catalysts like triflidic acid will undoubtedly become even more critical.

References

  • Triflidic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during C-C bonding syntheses and the novel Mg salt of tris (trifluoro methylsulfonyl) methane. (2004). Google Patents.
  • Turowsky, L., & Seppelt, K. (1988). Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. [Link]

  • Method for producing tris(perfluoroalkanesulfonyl)methide acid salt. (2012). Google Patents.
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  • Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel–Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(42), 8475–8481. [Link]

  • Diels-Alder reactions in green medium by microwave irradiation supported by bis (trifluoromethane) sulfonimide lithium. (2015). ResearchGate. Retrieved from [Link]

  • Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. (2003). ResearchGate. Retrieved from [Link]

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Application

The Methane Superacid: A Comprehensive Guide to Tris[(trifluoromethyl)sulfonyl]methane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Power of Extreme Acidity in Synthesis In the landscape of modern organic synthesis, the quest for highly efficient and selective transformatio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of Extreme Acidity in Synthesis

In the landscape of modern organic synthesis, the quest for highly efficient and selective transformations is perpetual. Among the arsenal of tools available to the synthetic chemist, superacids represent a class of catalysts with unparalleled potential to activate even weakly basic substrates and to steer reactions toward desired outcomes. Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, stands as one of the strongest known carbon acids, offering a unique catalytic platform for a diverse array of organic reactions.[1] Its exceptional Brønsted acidity, coupled with the low nucleophilicity of its conjugate base, the triflide anion, makes it and its derivatives powerful catalysts in reactions ranging from classic carbon-carbon bond formations to complex cascade cyclizations.[2][3]

This guide provides an in-depth exploration of the applications of Tris[(trifluoromethyl)sulfonyl]methane and its salts in organic synthesis. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for key transformations, and offer insights into the practical aspects of handling this potent reagent.

Section 1: Understanding the Catalyst: Structure, Properties, and a Note on Nomenclature

A point of common confusion in the literature is the distinction between Tris[(trifluoromethyl)sulfonyl]methane and the structurally related bis(trifluoromethanesulfonyl)imide (triflimide). Clarity on this point is essential for reproducible and safe laboratory practice.

Tris[(trifluoromethyl)sulfonyl]methane (Triflidic Acid)

  • Chemical Formula: HC(SO₂CF₃)₃

  • CAS Number: 60805-12-1[4]

  • Structure: A methane molecule where three hydrogen atoms are replaced by trifluoromethanesulfonyl (triflyl) groups. The immense electron-withdrawing nature of the three triflyl groups results in a highly polarized C-H bond, leading to its extraordinary acidity.

Bis(trifluoromethanesulfonyl)imide (Triflimide)

  • Chemical Formula: HN(SO₂CF₃)₂

  • CAS Number: 82113-65-3[5]

  • Structure: An imide with two triflyl groups attached to a central nitrogen atom. It is also a superacid and is often used in similar applications to triflidic acid.[6][7]

While both are exceptionally strong Brønsted acids, this guide will focus on the applications of Tris[(trifluoromethyl)sulfonyl]methane and its corresponding metal salts (triflides).

Key Properties of Tris[(trifluoromethyl)sulfonyl]methane:

PropertyValue/DescriptionReference
pKa (aq, est.) ~ -18.6[2]
Appearance Colorless, volatile liquid (in some forms)[4]
Solubility Good compatibility with various organic solvents[3]
Key Feature One of the strongest known carbon acids[1]

Section 2: Core Applications in Organic Synthesis

The exceptional acidity of Tris[(trifluoromethyl)sulfonyl]methane and the high Lewis acidity of its metal salts (triflides) have led to their application in a wide range of organic transformations. This section will highlight some of the most significant applications, complete with mechanistic insights and detailed protocols.

Friedel-Crafts Reactions: A Superacidic Approach to Aromatic Functionalization

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of C-C bonds to aromatic rings. Traditional Lewis acids like AlCl₃ often need to be used in stoichiometric amounts and can be difficult to handle. Tris[(trifluoromethyl)sulfonyl]methane and its metal salts have emerged as highly efficient catalysts for these reactions, often requiring only catalytic quantities.[2]

Mechanism of Catalysis:

Tris[(trifluoromethyl)sulfonyl]methane can act as a Brønsted acid catalyst by protonating the acylating or alkylating agent, thereby generating a highly reactive electrophile. Alternatively, metal triflides, particularly those of lanthanides like Scandium (Sc) and Ytterbium (Yb), function as potent Lewis acid catalysts. They coordinate to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and facilitating the attack by the aromatic ring.[3]

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide R-CO-X Activated_Complex [R-CO-X---M(CTf₃)n] Acyl_Halide->Activated_Complex Coordination Catalyst M(CTf₃)n Catalyst->Activated_Complex Acylium_Ion R-C≡O⁺ Activated_Complex->Acylium_Ion Generates Arene Ar-H Sigma_Complex [Ar(H)(COR)]⁺ Arene->Sigma_Complex Acylium_Ion->Sigma_Complex Nucleophilic Attack Product Ar-COR Sigma_Complex->Product Deprotonation Product->Catalyst Regenerates

Figure 1: General workflow for a metal triflide-catalyzed Friedel-Crafts acylation.

Application Note & Protocol: Catalytic Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with acetic anhydride, a classic example of a Friedel-Crafts reaction, catalyzed by a metal triflide.

Materials:

  • Anisole

  • Acetic anhydride

  • Ytterbium(III) tris[(trifluoromethyl)sulfonyl]methide [Yb(CTf₃)₃]

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole (1.08 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Add Ytterbium(III) tris[(trifluoromethyl)sulfonyl]methide (0.1 mol%, 0.01 mmol).

  • To the stirring solution, add acetic anhydride (1.22 g, 12 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.

Expected Outcome: This procedure should provide a good to excellent yield of the para-acylated product, demonstrating the high efficiency and regioselectivity of the metal triflide catalyst.

Cycloaddition Reactions: Constructing Rings with Precision

Tris[(trifluoromethyl)sulfonyl]methane and its derivatives are excellent catalysts for various cycloaddition reactions, including the Diels-Alder reaction.[2] Their ability to activate dienophiles and dienes allows these reactions to proceed under mild conditions and often with high stereoselectivity.

Mechanism of Catalysis:

In a Diels-Alder reaction, the Lewis acidic metal triflide coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction with the diene. This coordination can also influence the stereochemical outcome of the reaction, favoring the formation of the endo product.

G Diene Diene Transition_State [Endo Transition State] Diene->Transition_State Dienophile Dienophile Activated_Dienophile Activated Dienophile Dienophile->Activated_Dienophile Catalyst Sc(CTf₃)₃ Catalyst->Activated_Dienophile Coordination Activated_Dienophile->Transition_State [4+2] Cycloaddition Product Cycloadduct Transition_State->Product Product->Catalyst Release

Figure 2: Catalytic cycle of a Scandium triflide-catalyzed Diels-Alder reaction.

Application Note & Protocol: Scandium Triflide Catalyzed Diels-Alder Reaction

This protocol details the Diels-Alder reaction between cyclopentadiene and methyl acrylate, catalyzed by Scandium(III) tris[(trifluoromethyl)sulfonyl]methide.

Materials:

  • Cyclopentadiene (freshly distilled)

  • Methyl acrylate

  • Scandium(III) tris[(trifluoromethyl)sulfonyl]methide [Sc(CTf₃)₃]

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add Scandium(III) tris[(trifluoromethyl)sulfonyl]methide (1 mol%, 0.05 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled solution, add methyl acrylate (0.43 g, 5 mmol).

  • Add freshly distilled cyclopentadiene (0.40 g, 6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography to obtain the Diels-Alder adduct, predominantly as the endo isomer.

Cationic Polymerization: A Superacidic Initiation

Tris[(trifluoromethyl)sulfonyl]methane is a potent initiator for cationic polymerization of alkenes with electron-donating substituents.[8] The initiation step involves the protonation of the monomer by the superacid to generate a carbocation, which then propagates by adding to subsequent monomer units.[6]

Mechanism of Initiation:

G Superacid HC(SO₂CF₃)₃ Carbocation CH₃-C⁺HR Superacid->Carbocation Protonation Counterion ⁻C(SO₂CF₃)₃ Superacid->Counterion Monomer CH₂=CHR Monomer->Carbocation Propagating_Chain [Polymer]-CH₂-C⁺HR Carbocation->Propagating_Chain Initiation Elongated_Chain [Polymer]-CH₂-CHR-CH₂-C⁺HR Propagating_Chain->Elongated_Chain New_Monomer CH₂=CHR New_Monomer->Elongated_Chain Propagation

Figure 3: Initiation and propagation steps in cationic polymerization initiated by Tris[(trifluoromethyl)sulfonyl]methane.

Application Note: Cationic Polymerization of Isobutylene

The polymerization of isobutylene is a classic example of a cationic polymerization that can be initiated by strong acids.

General Protocol Outline:

  • Monomer and Solvent Purification: Rigorously dry and purify isobutylene and the solvent (e.g., dichloromethane or hexane) to remove any traces of water, which can terminate the polymerization.

  • Initiation: In a dry reaction vessel under an inert atmosphere at low temperature (e.g., -78 °C), dissolve the purified isobutylene in the chosen solvent.

  • Add a catalytic amount of Tris[(trifluoromethyl)sulfonyl]methane to initiate the polymerization.

  • Propagation: Allow the polymerization to proceed at the low temperature. The reaction is typically very fast.

  • Termination: Quench the reaction by adding a nucleophilic agent, such as methanol or ammonia, to terminate the growing polymer chains.

  • Purification: Precipitate the polymer by adding a non-solvent (e.g., methanol) and collect the polyisobutylene by filtration.

Section 3: Safety and Handling of a Superacid

Tris[(trifluoromethyl)sulfonyl]methane is a powerful and corrosive superacid that requires careful handling to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and an apron. Disposable sleeve covers are recommended.

  • Respiratory Protection: Work in a well-ventilated fume hood at all times.

Handling Procedures:

  • Never work alone.

  • Always add the acid to other reagents slowly and in a controlled manner. Never add water to the acid.

  • Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and spill kit readily available.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 4: Conclusion and Future Outlook

Tris[(trifluoromethyl)sulfonyl]methane and its derivatives have firmly established themselves as powerful tools in the realm of organic synthesis. Their exceptional acidity provides a unique platform for catalysis, enabling a wide range of transformations with high efficiency and selectivity. From fundamental C-C bond-forming reactions to the construction of complex polymeric materials, the applications of this methane superacid continue to expand. As the demand for more efficient and sustainable synthetic methodologies grows, it is certain that Tris[(trifluoromethyl)sulfonyl]methane will play an increasingly important role in the future of chemical research and development.

References

  • LookChem. Cas 60805-12-1, Tris[(trifluoromethyl)sulfonyl]methane. [Link]

  • Wikipedia. Triflidic acid. [Link]

  • Zhao, W., & Sun, J. (2018). Triflimide (HNTf2) in Organic Synthesis. Chemical Reviews, 118(19), 10349–10392. [Link]

  • Chernyy, D. I., & Boyarskaya, I. A. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link]

  • ResearchGate. (PDF) Triflamides and Triflimides: Synthesis and Applications. [Link]

  • Wikipedia. Cationic polymerization. [Link]

  • Turowsky, L., & Seppelt, K. (1988). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. [Link]

  • MIT OpenCourseWare. Cationic Polymerization. [Link]

  • Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. Russian Journal of Organic Chemistry, 53(4), 485-509. [Link]

  • ACS Publications. Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3 | Inorganic Chemistry. [Link]

  • Chemical Communications (RSC Publishing). Use of scandium tris(trifluoromethanesulfonate) as a Lewis acid catalyst in supercritical carbon dioxide: efficient Diels–Alder reactions and pressure dependent enhancement of endo:exo stereoselectivity. [Link]

  • MDPI. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. [Link]

  • ResearchGate. Ytterbium Triflate Promoted Coupling Reaction Between Aryl Alkynes and Aldehydes | Request PDF. [Link]

  • ResearchGate. The Aldol‐Grob Reaction: Regioselective Synthesis of (E)‐Alkenes from Aldehydes and Ketones with Ytterbium Triflate Catalysis | Request PDF. [Link]

  • YouTube. cationic polymerization process (mechanism)/ (Easy explanation) for MSc by PS chem education. [Link]

  • MDPI. Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation. [Link]

  • ResearchGate. Friedel-Crafts acylation of anisole | Download Scientific Diagram. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]

  • YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

  • ResearchGate. Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. [Link]

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]

  • ResearchGate. Diels-Alder reactions in green medium by microwave irradiation supported by bis (trifluoromethane) sulfonimide lithium. [Link]

  • ResearchGate. (PDF) An Improved Protocol for the Direct Asymmetric Aldol Reaction in Ionic Liquids, Catalysed by Onium Ion‐Tagged Prolines. [Link]

Sources

Method

Application Notes and Protocols for Tris[(trifluoromethyl)sulfonyl]methane Catalyzed Friedel-Crafts Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Advent of a Carbon Superacid in Electrophilic Aromatic Substitution Tris[(trifluoromethyl)sulfonyl]methane, often abbreviated as...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of a Carbon Superacid in Electrophilic Aromatic Substitution

Tris[(trifluoromethyl)sulfonyl]methane, often abbreviated as Tf₃CH or triflidic acid, represents the pinnacle of carbon-based Brønsted superacids.[1] Its exceptional acidity, estimated to be 10,000 times that of triflic acid (TfOH), stems from the powerful electron-withdrawing capacity of three trifluoromethanesulfonyl (triflyl) groups converged on a single carbon atom.[1] This unique electronic structure renders the methine proton extraordinarily labile, creating a highly active catalytic species for a range of organic transformations.

Historically, Friedel-Crafts reactions, the cornerstone of C-C bond formation on aromatic rings, have been dominated by Lewis acid catalysts such as aluminum trichloride (AlCl₃).[2][3] However, these traditional catalysts suffer from significant drawbacks. Friedel-Crafts acylation, for instance, typically requires stoichiometric or even super-stoichiometric amounts of the Lewis acid because the resulting ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][4][5] This leads to substantial waste generation during the hydrolytic workup required to break the complex and isolate the product.[6]

The emergence of Tf₃CH as a catalyst offers a paradigm shift. Its profound Brønsted acidity allows it to function efficiently in catalytic quantities, circumventing the problem of product inhibition and promoting a more sustainable, atom-economical process.[4][7] This guide provides an in-depth exploration of the advantages, mechanisms, and practical applications of Tf₃CH in Friedel-Crafts chemistry, complete with detailed protocols for laboratory implementation.

The Tf₃CH Advantage: Why a Brønsted Superacid Outperforms Traditional Catalysts

The rationale for employing Tf₃CH over conventional Lewis acids is rooted in catalytic efficiency and process simplification.

  • True Catalysis in Acylation: Unlike AlCl₃, which is consumed by the ketone product, Tf₃CH acts as a true proton donor. After the electrophilic substitution is complete, the proton is expelled from the arenium ion intermediate, regenerating the catalyst for subsequent cycles. This allows for significantly lower catalyst loadings, often in the range of 0.5-5 mol%.[6]

  • Reduced Waste Streams: The need for stoichiometric Lewis acids results in large volumes of acidic, metal-containing aqueous waste upon quenching. Catalytic reactions with Tf₃CH drastically minimize this environmental and economic burden.[6]

  • Broader Substrate Scope: The use of a Brønsted acid can enable the use of alternative acylating and alkylating agents, such as carboxylic acids and alcohols, respectively, which are less amenable to traditional Lewis acid activation.[2][7]

  • Homogeneous Reaction Conditions: Tf₃CH is typically soluble in common organic solvents, leading to homogeneous reaction media that can improve reaction kinetics and reproducibility compared to heterogeneous slurries of AlCl₃.

Mechanistic Underpinnings: Proton-Driven Electrophile Generation

The catalytic cycle of a Tf₃CH-mediated Friedel-Crafts reaction hinges on its ability to generate a potent electrophile through protonation.

Friedel-Crafts Acylation

In acylation, Tf₃CH protonates the acylating agent (e.g., an acyl halide or anhydride) to form a highly reactive acylium ion (R-C≡O⁺). This species is a powerful electrophile that is readily attacked by the nucleophilic aromatic ring. The subsequent loss of a proton from the resulting arenium ion intermediate regenerates the aromatic system and the Tf₃CH catalyst.[8][9]

Tf3CH Catalyzed Friedel-Crafts Acylation Catalyst Tf₃CH (H⁺A⁻) AcyliumIon Acylium Ion (RCO⁺) Catalyst->AcyliumIon Protonation AcylatingAgent Acylating Agent (e.g., RCOCl) AcylatingAgent->AcyliumIon AreniumIon Arenium Ion Intermediate [Ar(H)(COR)]⁺ AcyliumIon->AreniumIon Electrophilic Attack Arene Ar-H Arene->AreniumIon AreniumIon->Catalyst Catalyst Regeneration Product Product (Ar-COR) AreniumIon->Product Deprotonation

Caption: Catalytic cycle of Tf₃CH in Friedel-Crafts acylation.

Application Protocols

Safety First: Tris[(trifluoromethyl)sulfonyl]methane is a corrosive superacid.[10] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and acid-resistant gloves (e.g., butyl rubber or Viton). Keep a neutralizing agent (e.g., sodium bicarbonate solution) readily available. All reagents, especially acyl chlorides and aromatic solvents, should be handled with care according to their specific Safety Data Sheets (SDS).[11][12][13]

Protocol 1: Catalytic Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol details the highly efficient acylation of an activated aromatic substrate, anisole, to yield the valuable intermediate, 4-methoxyacetophenone.

Objective: To synthesize 4-methoxyacetophenone using a catalytic amount of Tf₃CH.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
AnisoleC₇H₈O108.141.08 g (1.09 mL)10.0
Acetic AnhydrideC₄H₆O₃102.091.22 g (1.13 mL)12.0 (1.2 eq)
Tf₃CHC₄HF₉O₆S₃412.2382.4 mg0.20 (2 mol%)
DichloromethaneCH₂Cl₂84.9320 mL-
Sat. NaHCO₃ (aq)--2 x 15 mL-
Brine--15 mL-
Anhydrous MgSO₄--~2 g-

Equipment:

  • 50 mL round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Experimental Workflow:

Sources

Application

Application Notes and Protocols for Tris[(trifluoromethyl)sulfonyl]methane in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Superacid Catalyst Tris[(trifluoromethyl)sulfonyl]methane, also...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Superacid Catalyst

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid or HC(SO₂CF₃)₃, stands as one of the strongest known organic Brønsted acids. Its exceptional acidity, derived from the strong electron-withdrawing nature of the three trifluoromethylsulfonyl groups, makes it a highly effective catalyst for a variety of organic transformations. The conjugate base, the triflide anion [C(SO₂CF₃)₃]⁻, is exceptionally stable and non-coordinating, which further enhances the catalytic activity of the proton. This unique combination of properties allows for the promotion of reactions that are often sluggish or require harsh conditions with conventional acid catalysts.

These application notes provide a comprehensive guide for the safe and effective use of Tris[(trifluoromethyl)sulfonyl]methane in common catalytic applications. The protocols detailed herein are designed to be self-validating, with clear explanations for each step, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

Physicochemical and Safety Data

A thorough understanding of the catalyst's properties and hazards is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₄HF₉O₆S₃[1]
Molecular Weight 412.23 g/mol [1]
Appearance Colorless solid
pKa Extremely low (superacid)
Solubility Soluble in many organic solvents

Safety and Handling Precautions:

Tris[(trifluoromethyl)sulfonyl]methane is a corrosive substance that can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

Essential PPE:

  • Chemical safety goggles and a face shield[3]

  • Chemically resistant gloves (e.g., nitrile)[4]

  • Lab coat[3]

Handling Procedures:

  • Avoid inhalation of dust or vapors.[2]

  • Prevent contact with skin and eyes.[3]

  • Work in a chemical fume hood to ensure adequate ventilation.[5]

  • Keep the container tightly closed when not in use.[4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

In Case of Exposure:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Catalytic Applications and Protocols

Tris[(trifluoromethyl)sulfonyl]methane is a versatile catalyst for a range of carbon-carbon bond-forming reactions. Its high activity allows for low catalyst loadings and often milder reaction conditions compared to traditional Lewis or Brønsted acids.

Application 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. Tris[(trifluoromethyl)sulfonyl]methane serves as an efficient catalyst for this transformation, activating the acylating agent towards electrophilic aromatic substitution.

Reaction Principle: The strong Brønsted acidity of Tris[(trifluoromethyl)sulfonyl]methane protonates the acylating agent (e.g., an acyl chloride or anhydride), generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the desired aryl ketone.

Friedel_Crafts_Acylation cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution Catalyst HC(SO₂CF₃)₃ AcyliumIon R-C⁺=O Catalyst->AcyliumIon Protonation AcylatingAgent R-CO-X AcylatingAgent->AcyliumIon Intermediate Wheland Intermediate AcyliumIon->Intermediate AromaticRing Ar-H AromaticRing->Intermediate Nucleophilic Attack Product Ar-CO-R Intermediate->Product Deprotonation Diels_Alder_Reaction cluster_0 Dienophile Activation cluster_1 Cycloaddition Catalyst HC(SO₂CF₃)₃ ActivatedDienophile Activated Dienophile (Lower LUMO) Catalyst->ActivatedDienophile Protonation Dienophile Dienophile Dienophile->ActivatedDienophile TransitionState [4+2] Transition State ActivatedDienophile->TransitionState Diene Diene Diene->TransitionState Product Cyclohexene Derivative TransitionState->Product Concerted Cycloaddition

Sources

Method

Application Notes and Protocols: Tris[(trifluoromethyl)sulfonyl]methane in Polymer Synthesis

Abstract Tris[(trifluoromethyl)sulfonyl]methane, often referred to as triflic acid methide or H-Tf3C, is a crystalline, carbon-based superacid. Its exceptional acidity and the non-coordinating nature of its conjugate bas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, often referred to as triflic acid methide or H-Tf3C, is a crystalline, carbon-based superacid. Its exceptional acidity and the non-coordinating nature of its conjugate base make it a highly effective catalyst for a range of polymerization reactions. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the application of this catalyst in polymer synthesis. We will explore its role in living cationic polymerization of vinyl ethers and ring-opening polymerization of cyclic esters, providing detailed, field-tested protocols. The causality behind experimental choices, expected outcomes, and mechanistic insights are discussed to ensure scientific integrity and reproducibility.

Introduction: The Unique Nature of a Carbon Superacid

Tris[(trifluoromethyl)sulfonyl]methane is distinguished from traditional Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) by its structure. The acidic proton is bonded to a central carbon atom, which is, in turn, bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups. This arrangement results in an extremely high acidity (pKa ≈ -16 in H₂O) and a highly delocalized, non-coordinating conjugate base.

These properties are paramount in cationic polymerization for several key reasons:

  • Efficient Initiation: The high acidity ensures rapid and quantitative protonation of a wide variety of nucleophilic monomers, even those with low basicity.[1]

  • Stabilization of Propagating Species: The bulky, non-coordinating triflimide anion ([Tf₃C]⁻) forms a loose ion pair with the propagating carbocation. This minimizes side reactions such as termination and chain transfer, which are common plagues in cationic polymerization.[2]

  • Controlled Polymerization: By suppressing unwanted side reactions, H-Tf₃C facilitates "living" or controlled polymerization processes. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers.[1][3]

This guide will focus on two primary applications: the living cationic polymerization of vinyl ethers and the ring-opening polymerization of lactones.

Application Note I: Living Cationic Polymerization of Vinyl Ethers

The synthesis of well-defined poly(vinyl ether)s (PVEs) has been a long-standing challenge due to the high reactivity of the propagating carbocation, which often leads to uncontrolled chain transfer.[4] The use of superacidic initiators like H-Tf₃C, or related trifluoromethyl sulfonates, provides a robust solution to this problem, enabling controlled polymerization even under ambient conditions.[3][4]

Mechanism of Action

The polymerization proceeds through a classic cationic chain-growth mechanism. The superacid protonates the vinyl ether monomer to generate a carbocationic species. This cation then rapidly adds to subsequent monomer units. The non-coordinating nature of the counter-ion is crucial for stabilizing the active cationic species and suppressing chain transfer.[2][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Quenching I1 H⁺[Tf₃C]⁻ (Superacid) M1 CH₂=CH-OR (Vinyl Ether) I1->M1 Protonation C1_p H-[CH₂-C⁺H(OR)]ₙ [Tf₃C]⁻ C1 H₃C-C⁺H(OR) [Tf₃C]⁻ (Propagating Cation) M1->C1 M2 n(CH₂=CH-OR) C1_p->M2 Monomer Addition P1_t Growing Polymer Chain P1 H-[CH₂-CH(OR)]ₙ₊₁-C⁺H(OR) [Tf₃C]⁻ (Growing Polymer Chain) M2->P1 Q1 CH₃OH or R₂NH (Quenching Agent) P1_t->Q1 Quenching FP H-[CH₂-CH(OR)]ₙ₊₂-X (Final Polymer) Q1->FP

Caption: Cationic polymerization of vinyl ethers catalyzed by a superacid.

Experimental Protocol: Synthesis of Poly(ethyl vinyl ether)

This protocol describes the polymerization of ethyl vinyl ether (EVE) at room temperature. The choice of solvent can profoundly influence the polymerization process and polymer properties.[4]

Materials:

  • Tris[(trifluoromethyl)sulfonyl]methane (H-Tf₃C)

  • Ethyl vinyl ether (EVE), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Methanol, for quenching

  • Diethylamine, for quenching

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: Prepare a stock solution of H-Tf₃C in anhydrous DCM (e.g., 10 mg/mL) under an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, add anhydrous DCM (e.g., 20 mL). Place the flask in a water bath to maintain room temperature.[4]

  • Monomer Addition: Add the desired amount of freshly distilled EVE to the reaction flask. For example, to target a degree of polymerization (DP) of 100, with a catalyst amount of 0.05 mmol, you would add 5 mmol of EVE.

  • Initiation: Vigorously stir the monomer solution and rapidly inject the required volume of the H-Tf₃C stock solution. The amount of catalyst can be varied to control the molecular weight of the final polymer. A typical monomer-to-catalyst ratio is between 100:1 and 500:1.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-6 hours).[4] The reaction is typically fast, but longer times can ensure high monomer conversion.

  • Quenching: Terminate the polymerization by adding a small amount of methanol or diethylamine.[4] This will neutralize the acidic catalyst and cap the growing polymer chain.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.[4]

  • Drying and Characterization: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. Characterize the polymer by Nuclear Magnetic Resonance (NMR) for structure and Gel Permeation Chromatography (GPC) for molecular weight (Mn) and dispersity (Đ).

Expected Results & Data

Using H-Tf₃C as a catalyst allows for the synthesis of PVEs with well-controlled molecular weights and narrow molecular weight distributions (Đ values often around 1.1).[3] The molecular weight of the polymer can be controlled by adjusting the monomer-to-catalyst ratio.

Monomer[M]/[I] RatioSolventTemp (°C)Time (h)Mn ( g/mol , GPC)Đ (Mw/Mn)
Ethyl Vinyl Ether200:1DCM254~14,400~1.15
Isobutyl Vinyl Ether200:1Toluene02~20,000~1.20
2-Chloroethyl VE150:1DCM256~16,800~1.18

Table 1: Representative data for vinyl ether polymerization. Actual results may vary based on purity of reagents and reaction conditions.

Application Note II: Ring-Opening Polymerization (ROP) of Cyclic Monomers

Superacids like triflic acid and its derivatives are also highly effective catalysts for the ring-opening polymerization (ROP) of cyclic monomers such as lactones, epoxides, and siloxanes.[1][5] This is crucial for synthesizing biodegradable polymers like polyesters and polyethers.[1]

Mechanism of Action

In the ROP of lactones, the superacid protonates the carbonyl oxygen of the cyclic ester, activating the monomer towards nucleophilic attack. The chain propagates through the attack of the hydroxyl terminus of a growing polymer chain onto an activated monomer.

G cluster_activation Monomer Activation cluster_propagation Propagation (Activated Monomer Mechanism) I1 H⁺[Tf₃C]⁻ (Superacid) M1 Lactone (Cyclic Ester) I1->M1 Protonation P_chain R-OH (Initiator or Polymer Chain End) C1 Protonated Lactone (Activated Monomer) M1->C1 C1_p Activated Monomer P_chain->C1_p Nucleophilic Attack P1 R-O-C(=O)-(CH₂)ₙ-C⁺(OH)₂ C1_p->P1 P1->P_chain Chain Growth & Proton Transfer

Sources

Application

Tris[(trifluoromethyl)sulfonyl]methane: A Superacid Catalyst and Ionic Liquid Precursor in Modern Pharmaceutical Research

An Application Guide for Researchers Abstract Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, also known as triflidic acid, stands as one of the most potent organic superacids known to chemists.[1] Its extraordinary...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, also known as triflidic acid, stands as one of the most potent organic superacids known to chemists.[1] Its extraordinary Brønsted acidity, estimated to be 10⁴ times that of trifluoromethanesulfonic acid (triflic acid), stems from the powerful electron-withdrawing capacity of its three trifluoromethanesulfonyl groups, which extensively delocalize the negative charge on its conjugate base.[1] This unique combination of extreme acidity and a non-coordinating, highly stable conjugate base (the triflide anion, Tf₃C⁻) makes it an invaluable tool in pharmaceutical research. This guide provides an in-depth exploration of its applications as a catalyst in the synthesis of active pharmaceutical ingredients (APIs) and as a key component in the design of advanced drug delivery systems based on ionic liquids. Detailed protocols, mechanistic insights, and safety considerations are provided for the modern researcher.

Core Principles and Physicochemical Properties

Tris[(trifluoromethyl)sulfonyl]methane (TFMSM) is a crystalline solid or colorless liquid, depending on purity, that is characterized by its exceptional thermal stability and potent acidic nature.[2] Its utility in pharmaceutical research is grounded in a few key properties that distinguish it from conventional acids.

Unprecedented Acidity

The primary driver of TFMSM's reactivity is its superacidic nature. Superacids are acids with an acidity greater than that of 100% pure sulfuric acid. TFMSM surpasses this benchmark significantly, enabling it to protonate even extremely weak bases and catalyze reactions that are otherwise unfeasible.

Caption: Figure 1: Key Properties of Tris[(trifluoromethyl)sulfonyl]methane.

The Non-Coordinating Triflide Anion

Upon deprotonation, TFMSM forms the triflide anion, C(SO₂CF₃)₃⁻. The charge is delocalized over six oxygen atoms and three sulfur atoms, making it an exceptionally stable and poorly nucleophilic anion. This property is crucial; it means that after protonating a substrate, the resulting anion does not interfere with the subsequent reaction steps, a common issue with acids like HCl or H₂SO₄ whose conjugate bases (Cl⁻, HSO₄⁻) can be nucleophilic.

PropertyValueSource
IUPAC Name Tris[(trifluoromethyl)sulfonyl]methane[1]
Chemical Formula C₄HF₉O₆S₃[3]
Molar Mass 412.2 g/mol [3]
Estimated pKa (aq.) ~ -18.6[1]
Appearance Colorless, volatile liquid or solid[2]
Hazards Causes severe skin burns and eye damage[3]

Table 1: Physicochemical and Safety Data for Tris[(trifluoromethyl)sulfonyl]methane.

AcidAbbreviationpKa (approx.)Relative Strength
Tris[(trifluoromethyl)sulfonyl]methane TFMSM -18.6 ~10,000 x Triflic Acid
Trifluoromethanesulfonic AcidTfOH-141
Sulfuric AcidH₂SO₄-3Weak
Hydrochloric AcidHCl-6.3Weak

Table 2: Comparison of Acidity with Common Laboratory and Strong Acids.[1]

Application in API Synthesis: Superacid Catalysis

The high protonating power of TFMSM makes it an exemplary catalyst for a variety of C-C bond-forming reactions that are fundamental to API synthesis, most notably Friedel-Crafts reactions.[4][5]

Mechanism of Action: Friedel-Crafts Acylation

In Friedel-Crafts acylation, TFMSM acts as a catalyst to generate a highly reactive acylium ion from an acyl halide or anhydride. The causality behind its effectiveness lies in its ability to quantitatively protonate the carbonyl oxygen, facilitating the departure of the leaving group to form the electrophilic acylium ion. The non-coordinating nature of the triflide anion prevents ion-pairing and ensures the high reactivity of the acylium ion.

G cluster_0 cluster_1 A Acyl Halide (R-CO-X) C Activated Complex A->C Coordination B TFMSM (H⁺Tf₃C⁻) B->C Protonation D Acylium Ion (R-C≡O⁺) + X⁻ + H⁺Tf₃C⁻ C->D Generation of Electrophile E Aromatic Ring (Ar-H) F Sigma Complex (Wheland Intermediate) D->F Nucleophilic Attack E->F G Aromatic Ketone (Ar-CO-R) F->G Deprotonation by Tf₃C⁻ H TFMSM (Regenerated) F->H Catalyst Regeneration

Caption: Figure 2: Catalytic Cycle of TFMSM in Friedel-Crafts Acylation.

Protocol: Catalytic Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with acetic anhydride, a key transformation for producing intermediates used in various pharmaceuticals. The choice of TFMSM over traditional Lewis acids (e.g., AlCl₃) or weaker Brønsted acids avoids stoichiometric catalyst loading, harsh workups, and potential substrate degradation.

Materials:

  • Tris[(trifluoromethyl)sulfonyl]methane (TFMSM)

  • Anisole (freshly distilled)

  • Acetic Anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anisole (10 mmol, 1.08 g) and anhydrous dichloromethane (20 mL).

  • Catalyst Addition: In a separate vial, carefully prepare a 0.1 M solution of TFMSM in anhydrous dichloromethane. Add 1 mol% of the catalyst solution (1 mL) to the reaction flask. Rationale: A low catalytic loading is sufficient due to the high turnover frequency enabled by the superacid.

  • Reagent Addition: Add acetic anhydride (12 mmol, 1.22 g) dropwise to the stirred solution at 0 °C over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Caution: Exothermic reaction and gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product (4-methoxyacetophenone) can be further purified by column chromatography or distillation.

Application in Drug Formulation: Ionic Liquids

The triflide anion (Tf₃C⁻) is a premier component for creating third-generation ionic liquids (ILs).[1][6] ILs are salts with melting points below 100 °C that are explored as novel solvents and drug delivery vehicles.[7][8][9] Pairing the triflide anion with a biocompatible cation (e.g., choline, imidazolium) can create ILs with exceptional properties for enhancing the solubility and permeability of poorly water-soluble APIs.[7][10][11]

Rationale for Use in API-ILs

The large, asymmetric nature of the triflide anion and its diffuse charge disrupt efficient crystal lattice packing, leading to low melting points.[12] Its hydrophobic character can be tuned by the choice of cation to create ILs that can effectively solvate lipophilic drug molecules, breaking the strong intermolecular forces that favor crystallization and thereby dramatically increasing solubility.[8][10]

G cluster_0 Ionic Liquid Components cluster_1 Solubilization Process Cation Organic Cation (e.g., Choline) IL_matrix Ionic Liquid Matrix Anion Triflide Anion (Tf₃C⁻) API_crystal Poorly Soluble API (Crystalline) API_solubilized Solubilized API (Dispersed)

Protocol: Preparation of a Choline Triflide IL for Enhanced Drug Solubility

This protocol describes the synthesis of choline triflide and its use to enhance the solubility of 5-Fluorouracil, an anticancer drug with poor water solubility.

Part A: Synthesis of Choline Triflide ([Ch][Tf₃C])

  • Salt Metathesis: This is a common and straightforward method.

    • Dissolve equimolar amounts of potassium tris[(trifluoromethyl)sulfonyl]methide (K⁺Tf₃C⁻) and choline chloride ([Ch]⁺Cl⁻) in a minimal amount of deionized water.

    • Stir the solution vigorously for 4-6 hours at room temperature. A precipitate of potassium chloride (KCl) will form due to its low solubility in the forming IL phase.

    • Filter the mixture to remove the precipitated KCl.

    • Wash the resulting liquid with small portions of cold deionized water to remove any remaining KCl.

    • Dry the final product under high vacuum at 60-70 °C for 24 hours to remove all traces of water. The product is a viscous liquid.

Part B: Solubility Enhancement Study

  • Sample Preparation: Prepare supersaturated solutions by adding an excess amount of 5-Fluorouracil (5-FU) to separate vials containing:

    • Deionized water (Control)

    • Choline Triflide ([Ch][Tf₃C])

  • Equilibration: Seal the vials and place them in a shaking incubator at 25 °C for 48 hours to ensure equilibrium is reached.

  • Quantification:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved drug.

    • Carefully extract an aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., methanol) and quantify the concentration of 5-FU using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Analysis: Compare the measured solubility of 5-FU in the ionic liquid to its solubility in water. A significant increase is expected, potentially by several orders of magnitude, demonstrating the IL's efficacy as a solubilizing agent. [10]

Analytical and Safety Considerations

Analytical Methods

Detecting and quantifying TFMSM or its triflide anion in pharmaceutical formulations is critical for quality control. Due to its lack of a strong chromophore, direct UV detection is not feasible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice. The high selectivity and sensitivity of MS, particularly in multiple reaction monitoring (MRM) mode, allow for accurate quantification. [13][14]Derivatization may be required to improve chromatographic retention on reverse-phase columns. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is highly effective for identifying and quantifying fluorinated species like the triflide anion. ¹H NMR can also be used to detect the methine proton in the parent acid. [15]

Safety and Handling

Tris[(trifluoromethyl)sulfonyl]methane is a highly corrosive superacid and must be handled with extreme care. [3]* Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves.

  • Handling: TFMSM reacts vigorously and exothermically with water and polar solvents. Additions should always be done slowly and with cooling.

  • Storage: Store in a tightly sealed container made of corrosion-resistant material (e.g., Teflon-lined cap) in a cool, dry, well-ventilated area away from incompatible materials, especially bases and water.

Conclusion

Tris[(trifluoromethyl)sulfonyl]methane is more than a chemical curiosity; it is a powerful enabling tool for pharmaceutical innovation. Its superacidic nature opens new pathways for the efficient synthesis of complex APIs, while its conjugate base provides a foundation for designing next-generation ionic liquid-based drug delivery systems. By understanding the fundamental principles behind its reactivity and adhering to rigorous protocols, researchers can harness the exceptional properties of this compound to solve pressing challenges in drug development.

References

  • Tris[(trifluoromethyl)sulfonyl]methane - LookChem. (n.d.). Retrieved from LookChem. [Link]

  • Triflidic acid - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3 | Inorganic Chemistry. (1988). Inorganic Chemistry. [Link]

  • Methane, tris((trifluoromethyl)sulfonyl)- | C4HF9O6S3 | CID 4306514 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • Trifluoromethanesulfonic acid in organic synthesis - ResearchGate. (2018). ResearchGate. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Triflic acid - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. (2002). Tetrahedron. [Link]

  • Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil - PubMed Central. (2014). National Center for Biotechnology Information. [Link]

  • Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity | Request PDF - ResearchGate. (2003). ResearchGate. [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3 | Semantic Scholar. (1988). Semantic Scholar. [Link]

  • Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC. (2018). National Center for Biotechnology Information. [Link]

  • The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2020). MDPI. [Link]

  • Development of Lipid-based Biocompatible Ionic Liquids to Enhance Transdermal Drug Delivery Systems for Cancer Treatment. (2021). Kyushu University Institutional Repository. [Link]

  • Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - NIH. (2014). National Center for Biotechnology Information. [Link]

  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Triflic Acid Global Market Size, Competitors & Forecast. (n.d.). Retrieved from a market analysis source. [Link]

  • TRIFLIC ACID - Ataman Kimya. (n.d.). Retrieved from Ataman Kimya. [Link]

  • Bis(trifluoromethanesulfonyl)methane - Chem-Impex. (n.d.). Retrieved from Chem-Impex. [Link]

  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - NIH. (2022). National Center for Biotechnology Information. [Link]

  • Friedel—Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates | Request PDF - ResearchGate. (2000). ResearchGate. [Link]

  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts - Beilstein Journals. (2017). Beilstein Journals. [Link]

  • Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing | American Pharmaceutical Review. (2012). American Pharmaceutical Review. [Link]

  • Structural Characterization of Novel Ionic Materials Incorporating the Bis(trifluoromethanesulfonyl)amide Anion | Request PDF - ResearchGate. (2000). ResearchGate. [https://www.researchgate.net/publication/257122142_Structural_Characterization_of_Novel_Ionic_Materials_Incorporating_the_Bis trifluoromethanesulfonylamide_Anion]([Link] trifluoromethanesulfonylamide_Anion)

  • US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt - Google Patents. (2012).
  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PubMed. (2022). PubMed. [Link]

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Method

"Tris[(trifluoromethyl)sulfonyl]methane as an electrolyte additive in batteries"

An in-depth guide for researchers and scientists on the application of Tris[(trifluoromethyl)sulfonyl]methane (TFSM) as a high-performance electrolyte additive in advanced battery systems. Introduction: The Critical Role...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of Tris[(trifluoromethyl)sulfonyl]methane (TFSM) as a high-performance electrolyte additive in advanced battery systems.

Introduction: The Critical Role of Electrolyte Additives

The advancement of next-generation energy storage systems, particularly lithium-ion batteries, is intrinsically linked to the stability and performance of the electrolyte. Standard carbonate-based electrolytes often suffer from decomposition at the electrode surfaces, especially at high voltages, leading to capacity fade, poor cycle life, and safety concerns. Electrolyte additives are a cost-effective and powerful strategy to address these challenges by forming protective interfacial layers and enhancing the intrinsic properties of the electrolyte.

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid (Tf₃CH), has emerged as a highly promising additive.[1] It is an organic superacid characterized by three strongly electron-withdrawing trifluoromethylsulfonyl groups, which impart exceptional thermal and electrochemical stability.[2][3] This guide provides a comprehensive overview of the application of TFSM, detailing its mechanism of action, protocols for its use, and methods for data interpretation.

Physicochemical Properties of Tris[(trifluoromethyl)sulfonyl]methane

A thorough understanding of the fundamental properties of TFSM is crucial for its effective application.

PropertyValueReference
Synonyms Triflidic acid, tris(triflyl)methane[1][4]
CAS Number 60805-12-1[1][2][4]
Molecular Formula C₄HF₉O₆S₃[1][2][4]
Molecular Weight 412.23 g/mol [2][4]
Appearance Colorless liquid or solid (depending on purity)[2]
Boiling Point 414.4 ± 45.0 °C (Predicted)[2]
Density 1.989 ± 0.06 g/cm³ (Predicted)[2]
Safety Causes severe skin burns and eye damage. May cause respiratory irritation.[5]

Application Notes: The Rationale for Using TFSM

The efficacy of TFSM as an electrolyte additive stems from its unique electrochemical behavior and its ability to favorably modify the electrode-electrolyte interphases.

Mechanism of Action

TFSM functions as a multifunctional additive, primarily by participating in the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI).

  • Anode Stabilization and SEI Formation: Upon initial charging, TFSM is preferentially reduced at the anode surface before the bulk electrolyte components. This sacrificial reduction leads to the formation of a stable, thin, and ionically conductive SEI layer. This layer is rich in inorganic species derived from the decomposition of the sulfonyl groups, which effectively suppresses further electrolyte decomposition, minimizes irreversible capacity loss, and inhibits the growth of lithium dendrites—a major safety concern in lithium-metal batteries.

  • Cathode Protection at High Voltages: The high anodic stability of the methide anion is a key attribute of TFSM.[6] This stability is crucial for high-voltage cathode materials (e.g., high-nickel NCMs), where traditional electrolytes readily oxidize, leading to structural degradation of the cathode, transition metal dissolution, and impedance growth. TFSM helps to form a stable CEI that mitigates these detrimental side reactions, thereby enhancing the cycling performance and thermal stability of high-voltage cells.[7][8]

  • HF Scavenging: Trace amounts of water in the electrolyte can react with the common lithium salt, LiPF₆, to generate hydrofluoric acid (HF). HF is highly corrosive and attacks both the cathode and anode, leading to severe performance degradation. The acidic nature of TFSM and its derivatives can help to scavenge deleterious species in the electrolyte, contributing to overall cell stability.

Visualizing the Chemical Structure and Proposed Mechanism

TFSM_Structure center S1 center->S1 S2 center->S2 S3 center->S3 CF3_1 S1->CF3_1 CF3_2 S2->CF3_2 CF3_3 S3->CF3_3

Caption: Chemical structure of Tris[(trifluoromethyl)sulfonyl]methane (TFSM).

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface TFSM TFSM Additive Anode Graphite / Li Metal TFSM->Anode Preferential Reduction Solvent Carbonate Solvents (EC, DEC, etc.) Solvent->Anode Decomposition (Suppressed) Li_ion Li⁺ SEI Stable SEI Layer (TFSM-derived components) Li_ion->SEI Li⁺ transport Anode->SEI Forms Li_ion_plated Li_ion_plated SEI->Li_ion_plated Stable Li⁺ Plating/Intercalation Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing A Dry TFSM Additive & Electrodes C Add TFSM to Electrolyte A->C B Prepare Baseline Electrolyte (LiPF₆ in solvent) B->C D Stack Electrodes & Separator C->D E Add Electrolyte D->E F Crimp Coin Cell E->F G Formation Cycles (e.g., C/20) F->G H Galvanostatic Cycling (Long-term stability) G->H I Rate Capability Test G->I J EIS & CV Analysis G->J

Sources

Application

Application Notes and Protocols: Asymmetric Catalysis with Tris[(trifluoromethyl)sulfonyl]methane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quest for highly efficient and selective methods for the synthesis of enantiomerically pure c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for highly efficient and selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. In the realm of asymmetric organocatalysis, the development of potent chiral Brønsted acids has opened new frontiers. This document provides an in-depth technical guide on the application of a particularly powerful class of these catalysts: derivatives of Tris[(trifluoromethyl)sulfonyl]methane (Tf₃CH). Characterized by their exceptional Brønsted acidity, these catalysts have demonstrated remarkable efficacy in a range of asymmetric transformations, often succeeding where less acidic catalysts falter. This guide will delve into the synthesis of these catalysts, their mechanistic underpinnings, and provide detailed, field-proven protocols for their application in key asymmetric reactions, including Mukaiyama-Mannich reactions, enantioselective protonations, and allylic aminations.

Introduction: The Power of Super Brønsted Acidity in Asymmetric Catalysis

Chiral Brønsted acid catalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules.[1][2] The catalytic activity of these species is intrinsically linked to their acidity (pKa). While catalysts like chiral phosphoric acids (CPAs) have proven immensely valuable, their acidity can be insufficient to activate less basic substrates.[3] This limitation has spurred the development of "super Brønsted acids," catalysts with significantly lower pKa values.

Tris[(trifluoromethyl)sulfonyl]methane (Tf₃CH), also known as trisylmethane, is one of the strongest known carbon acids. Its derivatives, particularly those incorporating a chiral backbone such as the 1,1'-bi-2-naphthol (BINOL) scaffold, have been engineered to create highly effective and enantioselective catalysts.[3] The trifluoromethylsulfonyl ((CF₃SO₂) or "triflyl") groups are potent electron-withdrawing moieties that extensively delocalize the negative charge of the conjugate base, leading to a dramatic increase in acidity. This enhanced acidity allows for the protonation of weakly basic substrates, thereby expanding the scope of asymmetric Brønsted acid catalysis.[3]

A notable example of this catalyst class is the BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs), which have demonstrated superior performance in terms of both reactivity and enantioselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

Catalyst Synthesis and Structure

The modular nature of these catalysts allows for the tuning of their steric and electronic properties. The synthesis typically involves the reaction of a chiral diol, such as BINOL, with a suitable phosphorus-containing reagent, followed by the introduction of the tris[(trifluoromethyl)sulfonyl]methide moiety.

General Synthetic Strategy for BINOL-derived Phosphoryl Bis((trifluoromethyl)sulfonyl) Methanes (BPTMs)

The synthesis of BPTMs generally follows a multi-step sequence, starting from commercially available BINOL. The key steps involve the formation of a phosphoramidite intermediate, followed by oxidation and reaction with the lithium salt of bis((trifluoromethyl)sulfonyl)methane.

G cluster_0 Synthesis of BPTM Catalysts BINOL BINOL Phosphoramidite Phosphoramidite BINOL->Phosphoramidite 1. PCl3, Et3N 2. Amine Phosphoramide Phosphoramide Phosphoramidite->Phosphoramide Oxidation (e.g., m-CPBA) BPTM Catalyst BPTM Catalyst Phosphoramide->BPTM Catalyst LiCH(SO2CF3)2

Caption: General synthetic route to BPTM catalysts.

Key Asymmetric Applications and Protocols

The high acidity of Tf₃CH-derived catalysts makes them particularly well-suited for reactions involving the activation of weakly basic substrates. Below are detailed protocols for several key asymmetric transformations where these catalysts have shown exceptional performance.

Asymmetric Mukaiyama-Mannich Reaction

The Mukaiyama-Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. The high acidity of BPTM catalysts allows for the efficient activation of aldimines, even those derived from less reactive aldehydes.[3]

Mechanism: The chiral Brønsted acid catalyst protonates the imine, forming a highly electrophilic iminium ion. The chiral counteranion then directs the nucleophilic attack of the silyl enol ether from one of the enantiotopic faces, leading to the formation of the enantioenriched product.

G cluster_0 Mukaiyama-Mannich Reaction Mechanism Catalyst_H Chiral Brønsted Acid (BPTM-H) IminiumIon [R1-CH=NH-R2]+[Catalyst]- Catalyst_H->IminiumIon Protonation Imine R1-CH=N-R2 Imine->IminiumIon SilylEnolEther R3-C(OSiMe3)=CH-R4 Product β-Amino Carbonyl Compound SilylEnolEther->Product IminiumIon->Product Nucleophilic Attack Product->Catalyst_H Catalyst Regeneration

Caption: Catalytic cycle of the asymmetric Mukaiyama-Mannich reaction.

Experimental Protocol: Asymmetric Mukaiyama-Mannich Reaction

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dry all solvents using appropriate drying agents (e.g., toluene over sodium/benzophenone).

    • The silyl enol ether and aldehyde should be freshly distilled before use.

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral BPTM catalyst (1-5 mol%).

    • Add the desired solvent (e.g., toluene, dichloromethane) (0.1 M).

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the aldehyde (1.2 equivalents) and the amine (1.2 equivalents) to form the imine in situ, or add the pre-formed imine (1.2 equivalents). Stir for 10-15 minutes.

    • Slowly add the silyl enol ether (1.0 equivalent) dropwise over 10 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Data Presentation: Performance of BPTM Catalysts in the Mukaiyama-Mannich Reaction

EntryAldehyde (R¹)Silyl Enol Ether (R³, R⁴)Catalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1PhMe, H2-78129598
2p-MeO-C₆H₄Me, H2-78129297
3p-NO₂-C₆H₄Me, H2-7889899
4c-C₆H₁₁Et, H5-60248595

Data is representative and compiled from literature reports.[3]

Enantioselective Protonation

The creation of a stereocenter via the enantioselective protonation of a prochiral enolate is a highly atom-economical process. Chiral super Brønsted acids derived from Tf₃CH are exceptionally effective in this transformation, providing access to α-chiral carbonyl compounds with high enantiopurity.[3]

Mechanism: The silyl enol ether is activated by the chiral Brønsted acid. The proton transfer occurs within a well-defined chiral environment created by the catalyst's counteranion, leading to the enantioselective formation of the ketone.

G cluster_0 Enantioselective Protonation Workflow Start Silyl Enol Ether Intermediate Protonated Intermediate in Chiral Pocket Start->Intermediate Catalyst Chiral BPTM Catalyst Catalyst->Intermediate ProtonSource Proton Source (e.g., MeOH) ProtonSource->Intermediate Product α-Chiral Ketone Intermediate->Product Enantioselective Proton Transfer

Caption: Workflow for enantioselective protonation.

Experimental Protocol: Enantioselective Protonation of a Silyl Enol Ether

  • Reagent Preparation:

    • Ensure all reagents and solvents are rigorously dried as described in the previous protocol.

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral BPTM catalyst (0.5-2 mol%) in the chosen solvent (e.g., toluene) (0.1 M).

    • Cool the solution to the reaction temperature (e.g., -80 °C).

    • Add a proton source, such as 2,6-di-tert-butyl-4-methylphenol (BHT) (1.1 equivalents).

    • Add the silyl enol ether (1.0 equivalent) dropwise.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at a low temperature until TLC indicates full consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Follow the extraction and drying procedure as outlined in the Mukaiyama-Mannich protocol.

  • Purification and Analysis:

    • Purify the product via flash column chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Asymmetric Allylic Amination

Chiral allylic amines are important structural motifs in many biologically active molecules. The direct asymmetric allylic amination of alkenes is a highly desirable transformation. The strong acidity of Tf₃CH-derived catalysts can facilitate the formation of a key allylic carbocation intermediate under chiral control.[3]

Experimental Protocol: Asymmetric Allylic Amination

  • Reagent Preparation:

    • Dry all reagents and solvents as previously described.

  • Reaction Setup:

    • To a dried Schlenk tube under an inert atmosphere, add the chiral BPTM catalyst (5 mol%).

    • Add the solvent (e.g., 1,2-dichloroethane) (0.2 M).

    • Add the allylic alcohol (1.0 equivalent).

    • Add the amine nucleophile (e.g., a carbamate or sulfonamide) (1.2 equivalents).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

  • Purification and Analysis:

    • Purify the residue by flash column chromatography.

    • Determine the enantiomeric excess via chiral HPLC.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key to achieving reproducible and high enantioselectivities is the rigorous exclusion of moisture and air from the reaction systems. The use of freshly distilled solvents and reagents is paramount. It is recommended to run a small-scale trial reaction to optimize conditions for a new substrate. The enantiomeric excess of the product should be consistent across multiple runs when the protocol is followed precisely. Any significant deviation may indicate the presence of impurities or moisture.

Conclusion

Derivatives of Tris[(trifluoromethyl)sulfonyl]methane represent a significant advancement in the field of asymmetric Brønsted acid catalysis. Their exceptional acidity unlocks new avenues for the activation of challenging substrates, leading to highly efficient and enantioselective transformations. The protocols provided in this guide offer a starting point for researchers to explore the vast potential of these powerful catalysts in the synthesis of complex, enantioenriched molecules. The continued development of novel chiral scaffolds for Tf₃CH derivatives promises to further expand the scope and utility of this exciting area of catalysis.

References

  • Shibata, T., & Yamamoto, H. (2022). A Powerful Chiral Super Brønsted C–H Acid for Asymmetric Catalysis. Journal of the American Chemical Society, 144(7), 2745–2750. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(14), 4279-4294. [Link]

  • Akiyama, T. (2007). Chiral Brønsted acids for asymmetric organocatalysis. Chemical Reviews, 107(12), 5744-5758. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"handling and safety precautions for Tris[(trifluoromethyl)sulfonyl]methane"

Technical Support Center: Tris[(trifluoromethyl)sulfonyl]methane A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section provides rapid answers to common que...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tris[(trifluoromethyl)sulfonyl]methane

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding Tris[(trifluoromethyl)sulfonyl]methane.

1. What is Tris[(trifluoromethyl)sulfonyl]methane and why is it considered a hazardous material?

Tris[(trifluoromethyl)sulfonyl]methane, with the chemical formula C₄HF₉O₆S₃, is an organic superacid.[1] Its potent acidity and reactive nature are precisely what make it useful in chemical synthesis as a reagent or catalyst. However, these same properties necessitate careful handling. Its primary hazards, as classified under the Globally Harmonized System (GHS), are that it causes severe skin burns, serious eye damage, and may cause respiratory irritation.[2] The causality is its ability to readily donate a proton, which can denature proteins and cause severe chemical burns upon contact with biological tissues.

2. What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?

Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Eye/Face Protection: Wear tight-sealing chemical safety goggles and a face shield.[3][4][5] Standard safety glasses are insufficient as they do not protect against splashes.

  • Skin Protection: A lab coat is standard, but for handling larger quantities or when there is a significant splash risk, chemically resistant aprons or suits are recommended. Wear chemically resistant gloves (e.g., nitrile or neoprene, but always check manufacturer's compatibility data). Contaminated gloves must be removed and disposed of properly.[3][6]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge is mandatory.[3]

3. How should Tris[(trifluoromethyl)sulfonyl]methane be stored?

Proper storage is critical to maintaining the compound's stability and preventing accidents.

  • Container: Keep it in its original, tightly closed container.[6][7] The container should be corrosion-resistant.[3][8]

  • Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6][7] It should be stored locked up, accessible only to authorized personnel.[3][7]

  • Atmosphere: Some related compounds are moisture-sensitive.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent degradation from atmospheric moisture.[7]

  • Incompatibilities: Segregate from strong bases and strong oxidizing agents, as these can trigger vigorous or violent reactions.[3][9]

4. What is the correct procedure for disposing of waste containing this compound?

Waste disposal must comply with all local, regional, and national regulations.

  • Classification: This material is considered hazardous waste. Do not dispose of it down the drain.[8]

  • Collection: Collect waste in a designated, properly labeled, and corrosion-resistant container.

  • Disposal: The waste must be disposed of through an approved hazardous waste disposal plant.[3][8]

Troubleshooting and Experimental Guides

This section addresses specific scenarios and problems you may encounter during your work, providing step-by-step protocols and explaining the scientific rationale.

Scenario 1: Accidental Spill

Question: I've just spilled a small amount of Tris[(trifluoromethyl)sulfonyl]methane on the lab bench inside the fume hood. What is the immediate protocol?

Answer: An immediate and controlled response is crucial to prevent exposure and further contamination.

Step-by-Step Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area like a fume hood, evacuate the lab.

  • Containment: Ensure the fume hood sash is lowered to maintain containment and proper airflow.

  • Assess & Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in the diagram below. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield.[3][4][6]

  • Neutralize/Absorb: Do NOT use water, as some related compounds can react violently.[5][9] Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for acids. Cover the spill with the absorbent material.[3]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3] Use non-sparking tools if flammable solvents are present.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (check your institution's safety protocols, often a solution like sodium bicarbonate can be used for final neutralization and cleanup), followed by a final wipe-down.

  • Dispose: Seal the waste container and dispose of it, along with any contaminated cleaning materials (including gloves), as hazardous waste.[8]

Spill_Response spill Spill Occurs assess Assess Severity (Size & Location) spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area Call Emergency Response small_spill->evacuate No ppe Don Full PPE (Gloves, Goggles, Face Shield, Coat) small_spill->ppe Yes absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision tree for handling a chemical spill.

Scenario 2: Personal Exposure

Question: What are the immediate first aid measures if the compound comes into contact with my skin or eyes?

Answer: Time is of the essence. The corrosive nature of this acid requires immediate and thorough decontamination.[2]

First Aid Protocols:

  • Skin Contact:

    • Immediately proceed to the nearest safety shower.[3]

    • While showering, remove all contaminated clothing, including shoes and jewelry.[7][8]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[6]

    • Do not scrub the skin or attempt to neutralize the acid with a base on the skin.

    • Seek immediate medical attention after flushing.[5][8] Show the Safety Data Sheet (SDS) to the medical personnel.[6]

  • Eye Contact:

    • Immediately go to the nearest eyewash station.[3]

    • Hold eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[6][8]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[6][7]

    • It is critical to seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation:

    • Move the affected person to fresh air immediately.[7][8]

    • If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration.

    • Call for immediate medical assistance.[7][8]

  • Ingestion:

    • Do NOT induce vomiting, as this can cause further damage to the esophagus.[3][8]

    • Rinse the mouth thoroughly with water.[6][8] If the person is conscious, have them drink one or two glasses of water to dilute the substance.

    • Seek immediate medical attention.[6][8]

PPE_Selection cluster_body Body & Skin Protection cluster_hands Hand Protection cluster_face Eye & Face Protection cluster_resp Respiratory Protection start Task: Handling Tris[(trifluoromethyl)sulfonyl]methane lab_coat Lab Coat (Minimum) start->lab_coat gloves Chemically Resistant Gloves (e.g., Nitrile, Neoprene) start->gloves goggles Chemical Safety Goggles (Mandatory) start->goggles fume_hood Work in a Chemical Fume Hood start->fume_hood chem_apron Chemical Resistant Apron (Splash Risk) lab_coat->chem_apron If needed face_shield Face Shield (Required with Goggles) goggles->face_shield

Caption: Standard PPE selection guide for handling the compound.

Technical Data Summary

For quick reference, the key properties and hazard classifications are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄HF₉O₆S₃[2][10]
Molecular Weight 412.2 g/mol [2]
Appearance Colorless Liquid / Solid[11][12]
Boiling Point 414.4 ± 45.0 °C (Predicted)[11][12]
Density 1.989 ± 0.06 g/cm³ (Predicted)[11][12]

Table 2: GHS Hazard Information

Hazard CodeHazard StatementPictogramClass
H314 Causes severe skin burns and eye damageCorrosiveSkin Corrosion 1
H318 Causes serious eye damageCorrosiveEye Damage 1
H335 May cause respiratory irritationExclamation MarkSTOT SE 3

Source: PubChem[2]

References

  • Tris[(trifluoromethyl)sulfonyl]methane - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1 - Chemsrc. (2025, August 25). Retrieved January 17, 2026, from [Link]

  • Methane, tris((trifluoromethyl)sulfonyl)- | C4HF9O6S3 | CID 4306514 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Triflidic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Praxair. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Optimization

"stability and decomposition of Tris[(trifluoromethyl)sulfonyl]methane"

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid or HC(SO₂CF₃)₃. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid or HC(SO₂CF₃)₃. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this powerful superacid.

Frequently Asked Questions (FAQs)

Q1: What is Tris[(trifluoromethyl)sulfonyl]methane and what are its primary applications?

Tris[(trifluoromethyl)sulfonyl]methane is an organic superacid, recognized as one of the strongest known carbon acids.[1] Its chemical formula is C₄HF₉O₆S₃.[2] Due to its exceptional properties, it finds use in several advanced applications:

  • Catalysis: It and its alkali metal and alkaline earth metal salts are used as catalysts in carbon-carbon bond-forming reactions, such as Friedel-Crafts acylations and [4+2]-cycloadditions.[3][4][5]

  • Chemical Synthesis: It serves as a potent electrophilic trifluoromethylating agent, crucial for producing various trifluoromethylated compounds used in pharmaceuticals and materials science.[6]

  • Battery Technology: It has been investigated as a potential electrolyte additive in lithium-ion batteries to enhance performance and safety.[6]

Q2: What are the key stability characteristics of Tris[(trifluoromethyl)sulfonyl]methane?

Tris[(trifluoromethyl)sulfonyl]methane exhibits high thermal stability, making it suitable for industrial processes requiring high-temperature resistance.[6] The triflate anion (Tf₃C⁻), its conjugate base, is highly stable and resistant to both oxidation and reduction reactions. This stability is a significant advantage over other strong acids like perchloric or nitric acid, which are oxidizing.

Q3: How should Tris[(trifluoromethyl)sulfonyl]methane be handled and stored to prevent decomposition?

Proper handling and storage are critical to maintain the integrity of Tris[(trifluoromethyl)sulfonyl]methane.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7] It is hygroscopic and will fume in moist air, forming a stable monohydrate.[8]

  • Handling: Avoid contact with skin and eyes, as it can cause severe burns and eye damage.[2][7][9] Use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][10] Avoid formation of dust and aerosols.[7]

Q4: What are the primary decomposition hazards associated with Tris[(trifluoromethyl)sulfonyl]methane?

While thermally stable, its decomposition can be triggered by certain conditions and can release hazardous substances. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and gaseous hydrogen fluoride.[11] It is crucial to avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Tris[(trifluoromethyl)sulfonyl]methane.

Issue 1: Inconsistent Catalytic Activity or Reaction Yields

Symptoms:

  • Variability in reaction times.

  • Lower than expected product yields.

  • Formation of unexpected byproducts.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination Tris[(trifluoromethyl)sulfonyl]methane is hygroscopic and reacts with water. The presence of water can deactivate the catalyst or lead to side reactions.1. Ensure all glassware is rigorously dried before use. 2. Use anhydrous solvents. 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Improper Solvent Choice The compound's catalytic activity can be influenced by the solvent. Coordinating solvents can form etherates, potentially reducing the Lewis acidity.[3][5]1. For reactions requiring high Lewis acidity, consider using non-coordinating solvents like dichloromethane.[5] 2. If using coordinating solvents like diethyl ether or THF, be aware of potential impacts on reactivity.[4][5]
Degradation of the Compound Improper storage or handling can lead to degradation, reducing its effective concentration.1. Verify the purity of the compound using appropriate analytical techniques (e.g., NMR) before use. 2. Always store in a tightly sealed container in a cool, dry environment.
Workflow for Ensuring Optimal Catalytic Performance

cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_outcome Outcome start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_solvent Use Anhydrous Solvent dry_glassware->anhydrous_solvent inert_atmosphere Prepare Inert Atmosphere anhydrous_solvent->inert_atmosphere add_reagent Add Tris[(trifluoromethyl)sulfonyl]methane inert_atmosphere->add_reagent add_reactants Add Other Reactants add_reagent->add_reactants monitor_reaction Monitor Reaction add_reactants->monitor_reaction success Consistent High Yield monitor_reaction->success failure Inconsistent Results monitor_reaction->failure failure->start Re-evaluate Preparation Steps

Workflow for consistent catalytic results.
Issue 2: Evidence of Sample Degradation (Color Change, Precipitation)

Symptoms:

  • The typically colorless liquid or solid appears yellow or brown.

  • Formation of a precipitate in the solution.

  • Off-gassing or pressure buildup in the container.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction with Container Material Although generally stable, prolonged contact with certain materials, especially under heating, could potentially lead to reactions.1. Use glass or other inert containers for storage and reactions. 2. Consult compatibility charts for specific materials if unsure.
Thermal Decomposition Although it has high thermal stability, excessive temperatures can cause decomposition.[6]1. Avoid exposing the compound to unnecessarily high temperatures. 2. If heating is required for a reaction, do so gradually and monitor for any signs of decomposition.
Contamination with Incompatible Chemicals Contact with strong bases, acids, oxidizing, or reducing agents can cause vigorous reactions and degradation.[10]1. Ensure the compound is not stored near incompatible chemicals. 2. Carefully plan reaction sequences to avoid unintended mixing of incompatible substances.
Decomposition Pathway Decision Tree

cluster_visual Visual Inspection cluster_conditions Experimental Conditions cluster_actions Corrective Actions start Degradation Observed? color_change Color Change? start->color_change precipitate Precipitate? start->precipitate high_temp High Temperature Exposure? start->high_temp incompatible_chems Contact with Incompatible Chemicals? start->incompatible_chems check_purity Check Purity / Re-purify color_change->check_purity precipitate->check_purity review_protocol Review Storage & Handling Protocol high_temp->review_protocol incompatible_chems->review_protocol dispose Dispose of Degraded Material check_purity->dispose If Impure review_protocol->dispose If Improperly Handled

Troubleshooting observed sample degradation.

References

  • Cas 60805-12-1,Tris[(trifluoromethyl)sulfonyl]methane - LookChem. [Link]

  • Synthesis method of bis [(trifluoromethyl) sulfonyl] methane - Eureka | Patsnap. [Link]

  • use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane - Justia Patents. [Link]

  • Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity | Request PDF - ResearchGate. [Link]

  • Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III) | The Journal of Organic Chemistry - ACS Publications. [Link]

  • KR20010024410A - Use of tris(trifluoromethylsulfonyl)methane, in addition to alkaline metal ...
  • FM11048 - Safety Data Sheet. [Link]

  • EP0998351B1 - USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL)
  • Methane, tris((trifluoromethyl)sulfonyl)- | C4HF9O6S3 | CID 4306514 - PubChem. [Link]

  • Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3 | Semantic Scholar. [Link]

  • Triflic Acid stability/decomposition in aqueous solution : r/chemistry - Reddit. [Link]

  • Triflidic acid - Wikipedia. [Link]

  • Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - MDPI. [Link]

  • TRIFLIC ACID - Ataman Kimya. [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane | CAS#:60805-12-1 | Chemsrc. [Link]

  • CN101553465B - Method for producing tris(perfluoroalkanesulfonyl)
  • US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)
  • Hydrolytic stability in hemilabile metal-organic frameworks - PubMed. [Link]

  • EP2080753A1 - Method for producing tris(perfluoroalkanesulfonyl)
  • Triflic acid - Wikipedia. [Link]

  • Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans - PMC - NIH. [Link]

  • Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3 | Inorganic Chemistry. [Link]

  • ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. - Sci-Hub. [Link]

  • Ionic Liquids and Organic Ionic Plastic Crystals Based on Tris(fluorosulfonyl)methide. [Link]

  • Methylsulfonylmethane - Wikipedia. [Link]

  • The Tris(pentafluorophenyl)methylium Cation: Isolation and Reactivity - PMC. [Link]

  • Trifluoro(methanesulfonyl)methane | C2H3F3O2S | CID 11215049 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Tris[(trifluoromethyl)sulfonyl]methane

Introduction Tris[(trifluoromethyl)sulfonyl]methane, also known by its trivial name triflidic acid or as tris(triflyl)methane, is an organic superacid with the chemical formula HC(SO₂CF₃)₃.[1] Its exceptional Brønsted ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tris[(trifluoromethyl)sulfonyl]methane, also known by its trivial name triflidic acid or as tris(triflyl)methane, is an organic superacid with the chemical formula HC(SO₂CF₃)₃.[1] Its exceptional Brønsted acidity, surpassing that of triflic acid, makes it a powerful catalyst and reagent in a multitude of synthetic applications, from Friedel-Crafts reactions to the formation of highly effective Lewis acid catalysts.[1][2] Given its potent nature and the stringent purity requirements for these applications, effective purification is a critical step following its synthesis.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Tris[(trifluoromethyl)sulfonyl]methane. It is structured in a question-and-answer format to directly address common challenges and queries encountered during its purification, offering troubleshooting advice and detailed experimental protocols.

Safety First: Handling a Superacid

Tris[(trifluoromethyl)sulfonyl]methane is a highly corrosive substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[3] All handling and purification procedures must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield, is mandatory. An eyewash station and safety shower must be readily accessible. The compound is hygroscopic and reacts exothermically with water; therefore, all glassware must be scrupulously dried, and manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Tris[(trifluoromethyl)sulfonyl]methane?

A1: The impurity profile of crude Tris[(trifluoromethyl)sulfonyl]methane is highly dependent on the synthetic route employed. Common impurities may include unreacted starting materials such as bis(trifluoromethanesulfonyl)methane or triflic anhydride, byproducts from side reactions, and residual solvents used in the synthesis and workup.[4] Acidification of its salts can also introduce inorganic salts that require removal.

Q2: Which purification method is most suitable for my sample?

A2: The choice of purification method depends on the nature of the impurities and the scale of the purification.

  • Recrystallization is generally effective for removing small amounts of soluble and insoluble impurities from solid crude product.

  • Vacuum distillation is suitable for purifying larger quantities of the compound, especially if it is an oil or a low-melting solid contaminated with non-volatile impurities. Given its high predicted boiling point (around 414 °C at atmospheric pressure), distillation must be performed under high vacuum to prevent thermal decomposition.[4]

Q3: My purified Tris[(trifluoromethyl)sulfonyl]methane is a colorless solid, but it turns into a liquid at room temperature. Is this normal?

A3: Yes, this can be normal. Tris[(trifluoromethyl)sulfonyl]methane has a reported melting point of 69.2 °C.[5] However, it is extremely hygroscopic and can form a stable monohydrate which has a melting point of 34 °C.[6] The presence of even trace amounts of moisture can significantly depress the melting point, leading to the observation of a liquid or a low-melting solid at or near room temperature.

Q4: How can I verify the purity of my final product?

A4: The purity of Tris[(trifluoromethyl)sulfonyl]methane can be assessed using several analytical techniques:

  • Titration: As a strong acid, its purity can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide.[2]

  • NMR Spectroscopy: ¹⁹F NMR and ¹³C NMR are powerful tools for assessing purity. The ¹⁹F NMR spectrum should show a sharp singlet in the range of -76.8 to -78.4 ppm. The ¹³C NMR spectrum of the methanide carbon appears around 122.6 ppm with a characteristic large coupling constant (J = 326 Hz) due to the three triflyl groups.[2]

  • Melting Point: A sharp melting point close to the literature value (69.2 °C for the anhydrous form) is indicative of high purity. A broad melting range suggests the presence of impurities.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization 1. The chosen solvent is too good at room temperature. 2. Too much solvent was used. 3. The cooling process was too rapid. 4. Premature filtration before crystallization was complete.1. Re-evaluate solvent choice. A good solvent should dissolve the compound when hot but have low solubility when cold. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Ensure the solution is thoroughly cooled and crystallization has ceased before filtering.
Oily product obtained after recrystallization 1. The compound is hydrated. 2. Presence of impurities that form a eutectic mixture.1. Ensure all glassware is oven-dried and perform the recrystallization under an inert atmosphere. 2. Consider a second recrystallization from a different solvent system or purification by vacuum distillation.
Product discoloration (yellow or brown) 1. Thermal decomposition during heating. 2. Presence of colored, soluble impurities.1. If recrystallizing, avoid prolonged heating. If distilling, ensure a high vacuum to lower the boiling point. 2. Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
No crystals form upon cooling 1. The solution is not supersaturated. 2. The solution is too pure, lacking nucleation sites.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. 3. Add a seed crystal of pure Tris[(trifluoromethyl)sulfonyl]methane.
Bumping or unstable distillation 1. Inadequate stirring or lack of boiling chips. 2. Vacuum is not stable.1. Use a magnetic stir bar for efficient stirring. Do not use boiling chips for vacuum distillation as they are ineffective. 2. Check all connections for leaks. Ensure the vacuum pump is operating correctly.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid Tris[(trifluoromethyl)sulfonyl]methane.

Materials:

  • Crude Tris[(trifluoromethyl)sulfonyl]methane

  • Anhydrous diethyl ether (or other suitable solvent)

  • Oven-dried glassware (Erlenmeyer flask, Hirsch funnel, filter flask)

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Selection: Diethyl ether is a reported solvent for Tris[(trifluoromethyl)sulfonyl]methane.[2] A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.

  • Dissolution: In a chemical fume hood, place the crude Tris[(trifluoromethyl)sulfonyl]methane in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of anhydrous diethyl ether and gently heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass or septum to prevent moisture ingress. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Hirsch funnel and an oven-dried filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Store the purified product in a tightly sealed container under an inert atmosphere.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for larger quantities or for oily crude product.

Materials:

  • Crude Tris[(trifluoromethyl)sulfonyl]methane

  • Short-path distillation apparatus (oven-dried)

  • High-vacuum pump

  • Heating mantle with a stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Thermometer and manometer

Procedure:

  • Apparatus Setup: Assemble a short-path distillation apparatus using oven-dried glassware. Use high-vacuum grease for all joints. Place a magnetic stir bar in the distillation flask.

  • Sample Loading: Charge the distillation flask with the crude Tris[(trifluoromethyl)sulfonyl]methane.

  • Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly evacuate the system.

  • Distillation: Once a stable high vacuum is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distilled Tris[(trifluoromethyl)sulfonyl]methane in the receiving flask. The boiling point will be significantly lower than the atmospheric pressure boiling point and will depend on the vacuum achieved.

  • Completion and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system with an inert gas. Transfer the purified product to a suitable container for storage under an inert atmosphere.

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_decision Method Selection cluster_recrystallization Recrystallization Workflow cluster_distillation Vacuum Distillation Workflow cluster_end Final Product Crude Crude Tris[(trifluoromethyl)sulfonyl]methane Decision Assess Impurities & Scale Crude->Decision Dissolve Dissolve in Minimal Hot Solvent Decision->Dissolve Solid, Small Scale Setup Assemble Short-Path Apparatus Decision->Setup Liquid/Oil, Large Scale Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry_R Dry Under Vacuum Wash->Dry_R Pure Purified Tris[(trifluoromethyl)sulfonyl]methane Dry_R->Pure Evacuate Evacuate System Setup->Evacuate Heat Gradual Heating Under Vacuum Evacuate->Heat Collect Collect Distillate Heat->Collect Cool_D Cool & Vent Collect->Cool_D Cool_D->Pure

Caption: General workflow for the purification of Tris[(trifluoromethyl)sulfonyl]methane.

References

  • Grokipedia. Triflidic acid. [Link]

  • LookChem. Cas 60805-12-1, Tris[(trifluoromethyl)sulfonyl]methane. [Link]

  • Wikipedia. Triflidic acid. [Link]

  • Ataman Kimya. TRIFLIC ACID. [Link]

  • Grokipedia. Triflic acid. [Link]

  • NPCS Information. TRIFLIC ACID. [Link]

  • PubChem. Methane, tris((trifluoromethyl)sulfonyl)-. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions with Tris[(trifluoromethyl)sulfonyl]methane Catalyst

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane, a powerful superacid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane, a powerful superacid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of utilizing this potent catalyst in your chemical syntheses. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Introduction to Tris[(trifluoromethyl)sulfonyl]methane

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid or HC(SO₂CF₃)₃, is one of the strongest known organic superacids. Its exceptional Brønsted acidity makes it a highly effective catalyst for a variety of organic transformations, including Friedel-Crafts reactions and Nazarov cyclizations. However, its high reactivity also necessitates careful handling and precise optimization of reaction parameters. This guide will address common challenges and provide solutions to help you harness the full potential of this catalyst.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with Tris[(trifluoromethyl)sulfonyl]methane.

Q1: What makes Tris[(trifluoromethyl)sulfonyl]methane such a strong acid and an effective catalyst?

A1: The exceptional acidity of Tris[(trifluoromethyl)sulfonyl]methane stems from the strong electron-withdrawing nature of the three trifluoromethylsulfonyl (-SO₂CF₃) groups. These groups effectively delocalize the negative charge of the conjugate base, the triflide anion (C(SO₂CF₃)₃⁻), making the corresponding proton exceptionally labile and available for catalysis. This high acidity allows it to protonate even very weak bases and activate a wide range of substrates for subsequent reactions.

Q2: What are the primary applications of Tris[(trifluoromethyl)sulfonyl]methane in organic synthesis?

A2: Due to its potent acidity, Tris[(trifluoromethyl)sulfonyl]methane is particularly effective in catalyzing reactions that proceed through carbocationic intermediates. Key applications include:

  • Friedel-Crafts Acylations and Alkylations: It can catalyze the acylation and alkylation of aromatic compounds, often with higher efficiency and under milder conditions than traditional Lewis acids.[1]

  • Nazarov Cyclizations: This catalyst is highly effective in promoting the 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones.[2][3]

  • Isomerizations and Rearrangements: Its strong acidity can facilitate various isomerization and rearrangement reactions.

Q3: What are the critical safety precautions I should take when handling Tris[(trifluoromethyl)sulfonyl]methane?

A3: Tris[(trifluoromethyl)sulfonyl]methane is a corrosive and hygroscopic solid. It is imperative to handle it with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[5] In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[5] A proper quenching procedure should be in place for disposal of any residual catalyst.[6]

Q4: How should I store Tris[(trifluoromethyl)sulfonyl]methane?

A4: The catalyst is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7] Exposure to atmospheric moisture can lead to the formation of its hydrate, which may affect its catalytic activity.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a detailed guide to troubleshooting common problems encountered during reactions catalyzed by Tris[(trifluoromethyl)sulfonyl]methane.

Issue 1: Low or No Reaction Conversion

Causality: This is one of the most frequent issues and can be attributed to several factors, primarily related to catalyst deactivation or insufficient activation of the substrate.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity due to Moisture Tris[(trifluoromethyl)sulfonyl]methane is extremely hygroscopic. Water present in the solvent, reagents, or glassware will readily react with the catalyst, forming a less active hydrate.[4][8]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Consider storing the catalyst in a desiccator or glovebox.
Insufficient Catalyst Loading For some less reactive substrates, the catalytic amount may not be sufficient to drive the reaction to completion.Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[9]
Poor Substrate Reactivity The electronic properties of your substrate play a crucial role. Strongly electron-withdrawing groups on an aromatic ring, for instance, can deactivate it towards electrophilic attack in a Friedel-Crafts reaction.[10]For deactivated substrates, consider increasing the reaction temperature or using a more forcing solvent. In some cases, an alternative synthetic route may be necessary.[7]
Inadequate Reaction Temperature or Time The reaction may have a high activation energy barrier that is not overcome at the current temperature, or it may be a slow reaction that has not yet reached completion.Monitor the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.
Issue 2: Formation of Undesired Byproducts or Poor Selectivity

Causality: The high reactivity of the superacid catalyst can sometimes lead to side reactions or lack of selectivity if not properly controlled.

Potential Cause Explanation Recommended Solution
Over-alkylation/acylation in Friedel-Crafts Reactions Highly activated aromatic substrates can undergo multiple substitutions.Use a stoichiometric excess of the aromatic substrate relative to the alkylating or acylating agent to favor monosubstitution.
Isomerization or Rearrangement of Products The strongly acidic conditions can promote rearrangement of the desired product to a more thermodynamically stable isomer.Optimize the reaction temperature and time. Lowering the temperature can often improve selectivity by favoring the kinetic product.
Polymerization of Substrates or Products Alkenes or other reactive functional groups in the substrate or product can polymerize under strongly acidic conditions.Reduce the catalyst loading to the minimum effective amount. Consider adding the catalyst slowly to the reaction mixture to maintain a low instantaneous concentration.
Solvent Participation in the Reaction Certain solvents can react under the strongly acidic conditions or compete with the substrate for coordination to the catalyst.Choose a non-coordinating and inert solvent. Chlorinated solvents like dichloromethane are often a good choice.[11]
Issue 3: Difficulty in Catalyst Removal and Product Isolation

Causality: The acidic nature and potential solubility of the catalyst in the reaction mixture can complicate the work-up procedure.

Potential Cause Explanation Recommended Solution
Catalyst Remains in the Organic Phase Tris[(trifluoromethyl)sulfonyl]methane and its salts may have some solubility in organic solvents, making simple extraction difficult.After the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize the catalyst and facilitate its removal into the aqueous phase.[7]
Emulsion Formation During Work-up The presence of the catalyst and its salts can sometimes lead to the formation of stable emulsions during aqueous extraction.Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Product Degradation During Work-up The desired product may be sensitive to the basic conditions of the quench.If the product is base-sensitive, a milder quench with water followed by careful neutralization may be necessary. Alternatively, passing the crude reaction mixture through a short plug of silica gel or alumina can sometimes remove the catalyst.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental workflows involving Tris[(trifluoromethyl)sulfonyl]methane.

Protocol 1: General Procedure for a Friedel-Crafts Acylation

This protocol provides a starting point for the acylation of an activated aromatic compound.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup:

    • To the flask, add the aromatic substrate (1.0 eq) and the anhydrous solvent (e.g., dichloromethane).

    • Stir the solution at room temperature.

    • In a separate, dry vial, weigh the required amount of Tris[(trifluoromethyl)sulfonyl]methane catalyst (typically 1-5 mol%) under an inert atmosphere if possible.

    • Add the catalyst to the reaction mixture.

    • Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • The reaction is typically stirred at room temperature or heated to reflux for 2-24 hours.[12]

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalyst Loading Optimization Workflow

A systematic approach to determine the optimal catalyst loading is crucial for maximizing yield and minimizing cost and waste.

Friedel_Crafts cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ + [C(SO₂CF₃)₃]⁻ + HX AcylHalide->AcyliumIon Protonation & Elimination Catalyst HC(SO₂CF₃)₃ Catalyst->AcyliumIon Aromatic Ar-H SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Aromatic->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex -H⁺ Product Ar-CO-R ProductComplex->Product Work-up

Caption: Mechanism of Friedel-Crafts acylation.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing and solving common issues in reactions catalyzed by Tris[(trifluoromethyl)sulfonyl]methane.

Caption: A logical troubleshooting workflow.

References

  • Fisher Scientific. (2014, October 1). SAFETY DATA SHEET: Tris[(trifluoromethyl)sulfonyl]methane.
  • Google Patents. (EP0998351B1). USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE.
  • Benchchem. (2025). Effect of water on B(C₆F₅)
  • StudySmarter. (2024, August 27).
  • Organic Chemistry Portal.
  • ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model...
  • Benchchem. (2025).
  • Benchchem. (2025).
  • The Sarpong Group. (2016, November 22).
  • Wikipedia. (n.d.).
  • Justia Patents. use of tris (trifluoro methylsulfonyl) methane, in addition to alkaline metal salts and alkaline-earth metal salts thereof as catalysts during cc bonding syntheses and the novel mg salt of tris (trifluoro methylsulfonyl) methane.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • PubChem. Methane, tris((trifluoromethyl)sulfonyl)-.
  • YouTube. (2021, December 6). Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas (#ChemistryTheMysteryofMolecules).
  • Pure Help Center. (2022, April 7).
  • ACS Publications. (2019, February 15).
  • Google Patents. (CN101553465B). Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
  • ACS Publications. (2018, May 17). EAS Reactions (3)
  • Illinois Chemistry. (2009, September 24).
  • ResearchGate. (2015, February 15). (PDF)
  • Semantic Scholar.
  • ACS Publications.
  • ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a.
  • Semantic Scholar. (1988, June 1). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3.
  • MDPI. Hydrosoluble Complexes Bearing Tris(pyrazolyl)
  • Environmental Health and Safety.
  • ResearchGate. Fluorotris(trifluoromethylsulfonyl)
  • LookChem. Cas 60805-12-1,Tris[(trifluoromethyl)sulfonyl]methane.
  • ResearchGate. Trace Water Affects Tris(pentafluorophenyl)borane Catalytic Activity in the Piers-Rubinsztajn Reaction.
  • Dalton Transactions (RSC Publishing). Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction.
  • MDPI. (2024).
  • Sci-Hub. ChemInform Abstract: Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3.
  • Benchchem. Catalytic Activation of (Trifluoromethyl)
  • MDPI.

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Troubleshooting

Technical Support Center: Tris[(trifluoromethyl)sulfonyl]methane (Triflic Anhydride)

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to a Powerful Reagent Triflic anhydride is an exceptionally strong electrophile, prized for its ability to activate a wide range of fun...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to a Powerful Reagent

Triflic anhydride is an exceptionally strong electrophile, prized for its ability to activate a wide range of functional groups and introduce the highly effective trifluoromethanesulfonyl (triflyl or Tf) leaving group. Its utility spans from the synthesis of alkyl, vinyl, and aryl triflates to the activation of amides and carbonyls for various transformations.[1][2] However, this high reactivity also necessitates careful handling and a thorough understanding of potential side reactions to avoid compromised yields and unexpected byproducts. This guide is structured to address these challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) about Triflic Anhydride Stability and Handling

This section focuses on preventative measures and best practices to minimize side reactions before they occur.

Question 1: My new bottle of triflic anhydride has a yellowish tint and a sharp odor. Is it still usable?

Answer: Caution is advised. A colorless appearance is indicative of high purity. A yellow or brown color, often accompanied by a sharp odor of SO₂, suggests decomposition. This can occur over time, especially with exposure to moisture or light. Using decomposed Tf₂O can lead to inconsistent results and the introduction of impurities. For critical applications, it is recommended to use freshly opened or purified triflic anhydride. Purification can be achieved by distillation, often over a small amount of phosphorus pentoxide (P₄O₁₀), to remove triflic acid and other degradation products.[3]

Question 2: I observe fuming when I open a bottle of triflic anhydride. Is this normal and what are the implications?

Answer: Yes, fuming is a common observation and is due to the high reactivity of triflic anhydride with atmospheric moisture.[4] The anhydride readily hydrolyzes to form triflic acid (TfOH), a superacid.[3]

  • Causality: This hydrolysis consumes the reagent, reducing its effective concentration and potentially impacting stoichiometry. More critically, the in-situ generation of triflic acid can catalyze unwanted side reactions, such as isomerization, polymerization, or degradation of sensitive substrates.[5][6]

  • Preventative Measures: Always handle triflic anhydride under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[4][7] Use dry solvents and glassware, and minimize the time the bottle is open to the atmosphere.

Question 3: Can I use solvents like DMF or THF for my triflation reaction?

Answer: It is generally not recommended to use nucleophilic or reactive solvents with triflic anhydride.

  • Dimethylformamide (DMF): Tf₂O can react with DMF, especially at elevated temperatures, leading to the formation of a Vilsmeier-type reagent. This will not only consume your triflic anhydride but can also lead to unwanted formylation of your substrate.

  • Tetrahydrofuran (THF): While sometimes used at low temperatures, THF is susceptible to cleavage by strong acids and electrophiles like triflic anhydride, which can lead to the formation of 1,4-ditrifloxybutane and other byproducts.[8]

  • Recommended Solvents: Dichloromethane (DCM) is a common and generally inert solvent for triflation reactions.[9] Other non-nucleophilic solvents such as dichloroethane (DCE) or nitromethane can also be suitable, depending on the specific reaction requirements.

Part 2: Troubleshooting Common Side Reactions During Triflation

This section provides a troubleshooting guide for specific side reactions observed during the use of triflic anhydride.

Scenario 1: Incomplete Conversion or Low Yield of the Desired Triflate

Question: I am trying to triflate a hindered secondary alcohol, but I am getting low yields and recovering a significant amount of starting material. What could be the issue?

Answer: Low yields in the triflation of sterically hindered alcohols are a common challenge. Several factors could be at play:

  • Insufficient Reactivity: While Tf₂O is highly reactive, extremely hindered substrates may require more forcing conditions or an alternative triflating agent.

  • Base Selection: The choice of base is critical. Non-nucleophilic, sterically hindered bases are often preferred to prevent competition with the alcohol for the triflic anhydride.

    • Pyridine: Commonly used, but can sometimes form a stable pyridinium triflate salt, which can be a competing electrophile.[2]

    • 2,6-Lutidine or 2,6-di-tert-butylpyridine: These are excellent choices for hindered substrates as their steric bulk minimizes their nucleophilicity, allowing them to act purely as proton scavengers.

  • Reaction Temperature: While many triflations are performed at 0 °C to -78 °C to control exothermicity, hindered substrates may require elevated temperatures to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Troubleshooting Workflow for Low Yield

start Low Yield of Triflate check_reagents Verify Tf₂O and Base Quality start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions Suboptimal success Improved Yield check_conditions->success Conditions Optimized optimize_temp Adjust Temperature optimize_base->optimize_temp Yield Still Low optimize_base->success Improvement Seen alt_reagent Consider Alternative Reagent optimize_temp->alt_reagent No Improvement optimize_temp->success Improvement Seen alt_reagent->success

Caption: Troubleshooting decision tree for low triflation yield.

Scenario 2: Formation of Elimination Byproducts

Question: I am attempting to triflate a secondary alcohol, but my main product is an alkene. How can I prevent this elimination reaction?

Answer: The formation of an alkene is a classic example of an E2 elimination reaction competing with the desired SN2-type triflation. The triflate anion (TfO⁻) is an excellent leaving group, making the intermediate alkyl triflate highly susceptible to elimination, especially in the presence of a base.[10][11]

  • Causality: The base used to quench the generated triflic acid can also act as a nucleophile to abstract a proton from a carbon adjacent to the newly formed triflate, leading to the formation of a double bond.

  • Mitigation Strategies:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge. These bases are less likely to induce elimination.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the formation of the triflate. This will disfavor the higher activation energy elimination pathway.

    • Order of Addition: Adding the triflic anhydride slowly to a solution of the alcohol and the base can help to keep the concentration of the reactive triflate intermediate low at any given time, thus minimizing the opportunity for elimination.

Table 1: Comparison of Common Bases for Triflation

BasepKa of Conjugate AcidTypical UsePotential Side Reactions
Pyridine5.2General purposeCan act as a nucleophile; may promote elimination
Triethylamine (TEA)10.7Common, inexpensiveCan promote E2 elimination, especially with hindered substrates
2,6-Lutidine6.7Hindered substratesExcellent choice to suppress elimination
Proton Sponge®12.1Highly hindered systemsVery effective at preventing elimination, but can be expensive
Scenario 3: Unexpected Products from Amide or Carbonyl Activation

Question: I am using triflic anhydride to activate a tertiary amide for a subsequent reaction, but I am observing byproducts that I cannot identify. What might be happening?

Answer: The activation of amides with triflic anhydride is a powerful synthetic tool, but it generates highly reactive intermediates that can undergo various transformations.[2][12]

  • Formation of Reactive Intermediates: The reaction of a tertiary amide with Tf₂O in the presence of a base can form a keteniminium ion.[2] In the absence of a suitable nucleophile, this intermediate can undergo side reactions such as:

    • [2+2] Cycloadditions: If there are nearby alkenes or alkynes, intramolecular or intermolecular cycloadditions can occur.

    • Rearrangements: Sigmatropic rearrangements are also possible, depending on the substrate structure.

    • Reaction with the Base: The base, if nucleophilic (like pyridine), can form adducts with the activated intermediate.[2]

  • Troubleshooting Approach:

    • Characterize the Byproduct: Isolate and obtain detailed spectroscopic data (NMR, MS) for the major byproduct. This will provide crucial clues about the unintended reaction pathway.

    • Control the Intermediate: Ensure your desired nucleophile is present to trap the reactive intermediate as it is formed. This can sometimes be achieved by adding the triflic anhydride to a mixture of the amide and the nucleophile.

    • Modify the Base: Switching to a more sterically hindered, non-nucleophilic base can prevent the formation of base-adducts.

Diagram of Amide Activation Pathways

amide Tertiary Amide + Tf₂O iminium Iminium Triflate amide->iminium - TfOH keteniminium Keteniminium Ion iminium->keteniminium + Base, - H-Base⁺ desired_product Desired Product keteniminium->desired_product + Nucleophile side_reaction Side Reactions (e.g., Cycloaddition, Rearrangement) keteniminium->side_reaction No suitable nucleophile base_adduct Base Adduct keteniminium->base_adduct + Nucleophilic Base

Caption: Potential reaction pathways upon activation of a tertiary amide with Tf₂O.

Part 3: Safety and Handling Precautions

Question: What are the essential safety precautions when working with triflic anhydride?

Answer: Triflic anhydride is a corrosive and moisture-sensitive reagent that requires strict adherence to safety protocols.[4][7][13]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves).[14] Standard latex gloves are not sufficient as triflic acid can degrade them quickly.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[4] Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[4][7]

  • Quenching: Never add water directly to triflic anhydride, as the reaction is violent and highly exothermic.[4][13][14] To quench residual reagent, slowly add it to a cooled, stirred solution of a suitable nucleophile, such as isopropanol in an inert solvent, or cautiously to a large volume of ice-cold aqueous sodium bicarbonate solution.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and oxidizing agents.[7][13][14]

References

  • Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. Retrieved from [Link]

  • Ecovia Chemical. (n.d.). Triflic Anhydride in Organic Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. Retrieved from [Link]

  • Wikipedia. (2023). Trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

  • Aure Chemical. (n.d.). How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? Retrieved from [Link]

  • Kang, J. Y., & Huang, H. (n.d.). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Digital Scholarship@UNLV. Retrieved from [Link]

  • Wikipedia. (2023). Triflate. Retrieved from [Link]

  • Grokipedia. (n.d.). Triflate. Retrieved from [Link]

  • Nenajdenko, V. G., Vertelezkij, P. V., Koldobskij, A. B., Alabugin, I. V., & Balenkova, E. S. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. The Journal of Organic Chemistry, 62(8), 2483–2486.
  • Waller, F. J., Ramprasad, D., Barrett, A. G. M., & Braddock, D. C. (2002). Process for the preparation of triflic anhydride. U.S.
  • TCI Chemicals. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCIMAIL, (186).
  • Chem-Station. (2024). What chemical reactions can occur with Trifluoromethanesulfonic anhydride? Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic letters, 10(16), 3481–3484.
  • PubMed. (1997). Oxidative Properties of Triflic Anhydride. Oxidation of Alcohols and Sulfides. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Triflate. Retrieved from [Link]

  • Aure Chemical. (n.d.). How does Triflic Acid undergo dehydration to form Triflic Anhydride? Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Request PDF.
  • National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC.
  • ACS Publications. (n.d.). Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

  • Reddit. (2013).
  • ResearchGate. (n.d.). Trifluoromethanesulfonic (triflic) Anhydride.
  • LookChem. (n.d.). Properties of Triflic Anhydride.
  • Loba Chemie. (2019). TRIFLUOROMETHANESULPHO...
  • Chemistry Stack Exchange. (2016).
  • Reddit. (2016).
  • DTIC. (n.d.).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • WebMD. (n.d.). Methylsulfonylmethane (MSM): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Tris[(trifluoromethyl)sulfonyl]methane Salts

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane (triflimide) salts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile ye...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris[(trifluoromethyl)sulfonyl]methane (triflimide) salts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet challenging reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The hygroscopic nature of these salts is a critical factor influencing their performance, and this guide provides a comprehensive framework for its management.

I. Understanding the Challenge: The Hygroscopic Nature of Triflimide Salts

Tris[(trifluoromethyl)sulfonyl]methane, or triflimide (Tf₂NH), is a highly acidic compound, and its corresponding salts are widely used as catalysts and additives in a vast array of organic reactions, including Friedel-Crafts reactions, cycloadditions, and condensations.[1][2] The triflimide anion's charge is highly delocalized, rendering it a weakly coordinating anion. This property enhances the Lewis acidity of the corresponding metal cation, making metal triflimides powerful catalysts.[3][4]

However, this same ionic nature makes many triflimide salts, particularly those with small, charge-dense cations like Li⁺, highly hygroscopic.[5] This means they readily absorb moisture from the atmosphere.[2][6][7] This absorbed water can significantly impact experimental outcomes by altering the salt's physical state, effective concentration, and catalytic activity.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered when working with triflimide salts, with a focus on issues arising from their hygroscopic properties.

Q1: My reaction is sluggish, or the yield is lower than expected. Could moisture be the culprit?

A1: Absolutely. Moisture is a common cause of reduced efficiency in reactions catalyzed by metal triflimides. While some reactions can tolerate or are even performed in water, a reduction in yield is often observed.[8]

  • Causality: Water can interfere in several ways:

    • Catalyst Deactivation: Water is a Lewis base and can coordinate to the metal cation of the triflimide salt. This coordination competes with the substrate for the active site of the Lewis acid catalyst, reducing its effectiveness.

    • Hydrolysis: While generally stable, some metal triflimides can be susceptible to hydrolysis under certain conditions, leading to the formation of less active or inactive species.

    • Side Reactions: The presence of water can promote unwanted side reactions, such as the hydrolysis of starting materials or intermediates.

  • Troubleshooting Steps:

    • Verify Water Content: The first step is to determine the water content of your triflimide salt. The most reliable method for this is Karl Fischer titration.[9]

    • Dry the Salt: If the water content is high, you must dry the salt. Refer to the detailed protocol in Section IV .

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. This is especially critical when working with highly sensitive reactions.

Q2: I'm observing inconsistent results between batches of the same reaction. Why is this happening?

A2: Inconsistent results are often a hallmark of uncontrolled variables, with moisture being a primary suspect when using hygroscopic reagents.

  • Causality: The amount of water absorbed by a triflimide salt can vary significantly depending on the ambient humidity and how long the container has been open.[6][7] This variability in water content leads to an inconsistent effective concentration of the active catalyst, resulting in poor reproducibility.

  • Troubleshooting Workflow:

    Troubleshooting_Inconsistent_Results Start Inconsistent Reaction Results Observed CheckSalt Check Triflimide Salt Handling Procedure Start->CheckSalt KF_Titration Perform Karl Fischer Titration on Salt CheckSalt->KF_Titration CheckSolvent Verify Solvent Anhydrousness CheckAtmosphere Assess Inert Atmosphere Technique CheckSolvent->CheckAtmosphere StandardizeHandling Implement Standardized Handling Protocol (See Protocol V & VI) CheckAtmosphere->StandardizeHandling KF_Titration->CheckSolvent Water ≤ 0.1% DrySalt Dry Salt if Water Content is High (See Protocol IV) KF_Titration->DrySalt Water > 0.1% DrySalt->StandardizeHandling ConsistentResults Consistent Results Achieved StandardizeHandling->ConsistentResults

    Caption: Troubleshooting workflow for inconsistent reaction results.

Q3: My triflimide salt has clumped together and appears "wet". Can I still use it?

A3: A change in the physical appearance of the salt, such as clumping or becoming paste-like, is a clear visual indicator of significant water absorption.[6][7] While you can still use the salt, it is crucial to dry it thoroughly before use to ensure accurate weighing and to remove the interfering water.

  • Visual Identification of Hydrated Salts:

    • Anhydrous Salt: Typically a free-flowing crystalline powder or solid.

    • Hydrated Salt: May appear as clumps, a dense paste, or even a solution if the salt is highly hygroscopic and has been exposed to high humidity. You may observe "tide marks" or a damp appearance on the container walls.[7]

  • Action: Do not use the salt directly. Proceed to the drying protocol outlined in Section IV .

III. Frequently Asked Questions (FAQs)

Q4: How should I store my triflimide salts? A4: Proper storage is the first line of defense against moisture contamination.

  • Container: Store in a tightly sealed container, preferably with a PTFE-lined cap.

  • Environment: Keep the container in a desiccator over a strong desiccant (e.g., P₂O₅, anhydrous CaSO₄). For long-term storage, a cool, dry place is recommended.

  • Inert Atmosphere: For highly sensitive applications, consider storing the salt inside a nitrogen-filled glovebox.

Q5: Which triflimide salts are the most hygroscopic? A5: The hygroscopicity of a salt is influenced by the charge density of the cation. Salts with small, highly charged cations are generally more hygroscopic.

  • High Hygroscopicity: Lithium triflimide (LiTFSI) is notoriously hygroscopic. Salts of other small, divalent cations like Mg(NTf₂)₂ and Ca(NTf₂)₂ are also quite hygroscopic.[5][10]

  • Moderate to Low Hygroscopicity: Salts with larger, monovalent cations like K⁺, Rb⁺, and Cs⁺ are generally less hygroscopic.

CationIonic Radius (pm)Charge Density (Charge/Radius)Expected Relative Hygroscopicity
Li⁺760.013Very High
Na⁺1020.010High
K⁺1380.007Moderate
Mg²⁺720.028Very High
Ca²⁺1000.020High
Ba²⁺1350.015Moderate
Note: This table provides a qualitative guide based on general chemical principles. Actual hygroscopicity can also be influenced by the salt's crystal lattice energy.

Q6: What is the best way to determine the water content of my triflimide salt? A6: Karl Fischer (KF) titration is the gold standard for accurately determining water content in solids.[9] It is a highly sensitive and specific method. The gravimetric "loss on drying" method can also be used, but it is less accurate as it will also measure other volatile impurities.

Q7: Can I use triflimide salt catalysts in aqueous media? A7: Surprisingly, yes. Some metal triflimides have been shown to be effective Lewis acid catalysts even in pure water, and in some cases, they outperform their triflate counterparts.[8][11] However, this is not a universal rule, and the compatibility with water should be evaluated on a case-by-case basis. If your reaction is known to be moisture-sensitive, it is always best to work under anhydrous conditions.

IV. Experimental Protocol: Drying Hygroscopic Triflimide Salts

This protocol describes a reliable method for drying triflimide salts that have been exposed to atmospheric moisture.

Objective: To remove absorbed water from a hygroscopic triflimide salt to a level suitable for moisture-sensitive applications (typically <100 ppm).

Materials:

  • Hygroscopic triflimide salt

  • Schlenk flask or a round-bottom flask with a sidearm

  • High-vacuum pump (<0.1 mbar)

  • Heating mantle and temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Spatula

  • Glovebox (recommended for subsequent handling)

Procedure:

  • Preparation: Place the hygroscopic triflimide salt in a clean, dry Schlenk flask. Do not fill the flask more than one-third full to ensure efficient drying.

  • Initial Purge: Attach the flask to a Schlenk line. Evacuate the flask gently and then backfill with inert gas. Repeat this cycle three times to remove the bulk of the air.

  • Vacuum Application: Open the flask to the high-vacuum pump. You may observe bubbling or frothing if the salt is very wet; apply the vacuum gradually to avoid splashing.

  • Heating: Once a stable vacuum is achieved, begin heating the flask. For most triflimide salts (e.g., LiTFSI), a temperature of 100-120°C is effective. Caution: Check the thermal stability of your specific salt before heating. Do not exceed the decomposition temperature.

  • Drying Time: Maintain the salt under high vacuum and heat for at least 12-24 hours. The exact time will depend on the amount of salt and the initial water content.

  • Cooling: Turn off the heating mantle and allow the flask to cool to room temperature under vacuum. This is critical to prevent reabsorption of moisture from any residual air in the system.

  • Backfilling and Storage: Once cool, backfill the flask with inert gas. The dried salt should be transferred and stored in a glovebox or a tightly sealed container inside a desiccator.

Drying_Protocol_Workflow Start Place Salt in Schlenk Flask Purge Evacuate/Backfill with Inert Gas (3x) Start->Purge Vacuum Apply High Vacuum (<0.1 mbar) Purge->Vacuum Heat Heat to 100-120°C (Check Stability) Vacuum->Heat Dry Hold under Heat & Vacuum for 12-24 hours Heat->Dry Cool Cool to Room Temperature UNDER VACUUM Dry->Cool Store Backfill with Inert Gas & Transfer to Glovebox/Desiccator Cool->Store

Caption: Workflow for drying hygroscopic triflimide salts.

V. Experimental Protocol: Accurate Weighing of Hygroscopic Triflimide Salts

This protocol provides two methods for accurately weighing hygroscopic salts, depending on the required precision and available equipment.

Method A: Weighing by Difference (Standard Laboratory Practice)

Objective: To quickly weigh a hygroscopic salt with minimal exposure to the atmosphere.

Procedure:

  • Place a sealed vial containing the dried triflimide salt on the analytical balance and tare.

  • Remove the vial from the balance. Quickly open it and use a clean, dry spatula to transfer an approximate amount of the salt into your reaction vessel.

  • Immediately reseal the vial containing the remaining salt.

  • Place the sealed vial back on the same analytical balance.

  • The negative reading on the balance represents the exact mass of the salt transferred to your reaction vessel. Record this value.

Method B: Weighing in a Glovebox (High Precision)

Objective: To weigh a highly hygroscopic salt with the highest possible accuracy, completely avoiding atmospheric exposure.

Procedure:

  • Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O).

  • Bring the sealed container of the dried triflimide salt, a spatula, and your tared reaction vessel into the glovebox via the antechamber.

  • Allow all items to equilibrate with the glovebox atmosphere for at least 30 minutes.

  • Inside the glovebox, place your tared reaction vessel on an analytical balance.

  • Carefully transfer the desired amount of triflimide salt into the reaction vessel.

  • Record the final mass. Seal the reaction vessel before removing it from the glovebox.

VI. References

  • TutorChase. (n.d.). What techniques are used to dry salts in the lab? Retrieved from [Link]

  • Suzuki, I., Suzumura, Y., & Takeda, K. (2007). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Tetrahedron Letters, 48(43), 7589-7592.

  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects. Retrieved from [Link]

  • Timberwise. (n.d.). What Are Hygroscopic Salts And How Can They Affect Walls? Retrieved from [Link]

  • Folia. (n.d.). Chemistry of alkaline earth metals. Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • Kobayashi, S., Hachiya, I., Araki, M., & Ishitani, H. (1994). Friedel-Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates. Tetrahedron Letters, 35(34), 6325-6328.

  • ResearchGate. (2007). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Retrieved from [Link]

  • ResearchGate. (2012). Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. Retrieved from [Link]

  • Scilit. (2007). Metal triflimide as a Lewis acid catalyst for Biginelli reactions in water. Retrieved from [Link]

  • Nevado, C., & Toste, F. D. (2012). Gold(I)-Triflimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

  • ResearchGate. (2006). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. Retrieved from [Link]

  • ResearchGate. (2014). The structures of electrolytes LiTFSI, LiCF3SO3, TBACF3SO3, and TBAPF6. Retrieved from [Link]

  • ResearchGate. (2014). Comparative study of EC/DMC LiTFSI and LiPF6 electrolytes for electrochemical storage. Retrieved from [Link]

  • ResearchGate. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • Quora. (2015). What's the difference between hydrated salt and anhydrous salt? Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]

  • PubMed. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Quenching Reactions Catalyzed by Tris[(trifluoromethyl)sulfonyl]methane (Tf₃CH)

Welcome to the technical support center for reactions catalyzed by Tris[(trifluoromethyl)sulfonyl]methane, also known as triflimide (Tf₂NH) or triflidic acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions catalyzed by Tris[(trifluoromethyl)sulfonyl]methane, also known as triflimide (Tf₂NH) or triflidic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and workup stages of these powerful superacid-catalyzed reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the quenching step so critical in Tf₃CH-catalyzed reactions?

The quenching process is paramount because Tris[(trifluoromethyl)sulfonyl]methane is a superacid, meaning it is a significantly stronger acid than 100% sulfuric acid.[1][2] Leaving even catalytic amounts of this potent acid in your reaction mixture can lead to several undesirable outcomes during workup and purification:

  • Product Degradation: Many organic molecules are unstable in the presence of strong acids, leading to hydrolysis, rearrangements, or decomposition upon exposure to moisture (e.g., during aqueous workup) or heat (e.g., during solvent evaporation).

  • Side Reactions: Residual acid can continue to catalyze unintended reactions, leading to a complex mixture of byproducts and reduced yield of the desired compound.

  • Purification Challenges: The presence of the acid can interfere with chromatographic purification, causing streaking on silica gel or decomposition of the product on the column.

  • Safety Hazards: Tris[(trifluoromethyl)sulfonyl]methane is corrosive and can cause severe skin burns and eye damage.[3] Proper neutralization is essential for safe handling and disposal.

Q2: What is the most common and reliable quenching agent for Tf₃CH-catalyzed reactions?

For most applications, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the go-to quenching agent.[4] Its widespread use is due to a combination of factors:

  • Effective Neutralization: As a weak base, it readily neutralizes the strong acid catalyst.

  • Gas Evolution as an Indicator: The reaction between NaHCO₃ and Tf₃CH produces carbon dioxide gas, providing a visual cue that the acid is being consumed. However, this can also lead to pressure buildup if the addition is too rapid.

  • Safety and Availability: Sodium bicarbonate is inexpensive, readily available, and relatively safe to handle.

While effective, the choice of quencher is not a one-size-fits-all solution and should be tailored to the specific reaction and substrate.

Q3: My product is sensitive to water. What are my options for a non-aqueous quench?

For reactions conducted under anhydrous conditions with water-sensitive products, an aqueous quench is not suitable. In these cases, organic bases are the preferred choice.

  • Triethylamine (Et₃N) or Pyridine: These organic bases can be added directly to the reaction mixture, typically at low temperatures (e.g., 0 °C or -78 °C), to neutralize the catalyst. The resulting ammonium or pyridinium triflimide salt often precipitates from nonpolar organic solvents and can be removed by filtration.

  • Solid-Supported Bases: Using a solid-supported base, such as polymer-bound triethylamine or sodium bicarbonate on a solid support, can simplify the workup. After quenching, the solid can be easily filtered off, leaving the neutralized reaction mixture.

It is crucial to ensure that the chosen organic base does not react with your desired product or any remaining starting materials.

Q4: I've added the quenching agent, but I'm not sure if all the catalyst has been neutralized. How can I check?

Incomplete neutralization is a common pitfall that can lead to problems in subsequent steps. Here are a few ways to ensure complete quenching:

  • pH Check: If you are performing an aqueous quench, you can test the pH of the aqueous layer using pH paper or a pH meter. A pH of 7-8 indicates that the acid has been neutralized.

  • Monitor Gas Evolution: When using sodium bicarbonate, continue adding the quenching agent until gas evolution ceases. This is a good indicator that the acid has been consumed.

  • Thin-Layer Chromatography (TLC) Analysis: Spot a small aliquot of the quenched reaction mixture on a TLC plate. If residual acid is present, you may observe streaking or the appearance of new, more polar spots corresponding to product degradation on the silica gel.

When in doubt, it is always better to add a slight excess of the quenching agent to ensure complete neutralization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Aqueous Workup - Finely dispersed solid particles (e.g., salts) stabilizing the interface.- High concentration of polar compounds.- Use of chlorinated solvents like dichloromethane (DCM).[5]- Salting Out: Add saturated brine or solid NaCl to the separatory funnel to increase the ionic strength of the aqueous phase.[6][7]- Filtration: Filter the entire mixture through a pad of Celite® to remove solid particulates.[6][8]- Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase.[6]- Centrifugation: If available, centrifuging the mixture can force phase separation.[6][7]
Low Product Yield After Workup - Product degradation due to incomplete quenching.- Product is partially soluble in the aqueous layer.- Product loss during extraction due to emulsion formation.- Ensure complete neutralization by checking the pH of the aqueous layer or adding excess quencher.- Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.- Address emulsion formation using the techniques described above.
Product Degradation on Silica Gel Column - Residual Tf₃CH in the crude product.- Ensure thorough quenching and washing of the organic layer before concentrating the sample.- Consider adding a small amount of a non-polar organic base (e.g., 1% triethylamine) to the eluent during chromatography to neutralize any acidic sites on the silica gel.
Unexpected Byproducts - The quenching agent is reacting with the starting materials or product.- The product is unstable to the pH change during quenching.- Choose a milder or more sterically hindered base for quenching.- Perform the quench at a lower temperature to minimize side reactions.- If possible, use a non-aqueous workup to avoid large pH swings.
Violent/Uncontrolled Quenching Reaction - The neutralization of a superacid is highly exothermic.[9]- Cool the reaction mixture: Perform the quench in an ice bath or at a lower temperature.[10]- Slow Addition: Add the quenching agent slowly and portion-wise, allowing any gas evolution to subside and heat to dissipate between additions.[10]- Dilution: Dilute the reaction mixture with an appropriate solvent before quenching to help dissipate heat.

Experimental Protocols

Protocol 1: Standard Aqueous Quench for a Tf₃CH-Catalyzed Reaction

This protocol is a general guideline for quenching a reaction catalyzed by Tris[(trifluoromethyl)sulfonyl]methane in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the neutralization.[10]

  • Slow Addition of Quencher: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Add the solution dropwise or in small portions to manage the rate of CO₂ evolution and prevent excessive foaming or pressure buildup.[4]

  • Monitor Neutralization: Continue adding the NaHCO₃ solution until gas evolution ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with the reaction solvent to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Quench for Water-Sensitive Substrates

This protocol is suitable for reactions where the product is sensitive to hydrolysis or when maintaining anhydrous conditions is critical.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C or -78 °C, depending on the stability of your product.

  • Prepare Quenching Solution: Prepare a solution of triethylamine (Et₃N) or pyridine in the reaction solvent. A 10% v/v solution is a good starting point.

  • Slow Addition of Quencher: Add the organic base solution dropwise to the stirred reaction mixture. Monitor the reaction for any signs of an exotherm.

  • Precipitate Formation: The corresponding triethylammonium or pyridinium triflimide salt may precipitate from the reaction mixture.

  • Filtration (if applicable): If a precipitate forms, it can be removed by filtration through a pad of Celite®. Wash the filter cake with a small amount of fresh, cold solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Further Purification: The resulting crude product, which will contain the soluble portion of the triflimide salt, can then be purified by chromatography or other appropriate methods.

Visualizing the Quenching Workflow

Quenching_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup & Isolation Reaction Tf₃CH-Catalyzed Reaction (in organic solvent) Quench_Choice Choose Quenching Method Reaction->Quench_Choice Aqueous_Quench Aqueous Quench (e.g., sat. NaHCO₃) Quench_Choice->Aqueous_Quench Water-stable product NonAqueous_Quench Non-Aqueous Quench (e.g., Et₃N, Pyridine) Quench_Choice->NonAqueous_Quench Water-sensitive product Extraction Liquid-Liquid Extraction Aqueous_Quench->Extraction Filtration Filtration NonAqueous_Quench->Filtration If salt precipitates Concentration Concentration NonAqueous_Quench->Concentration If salt is soluble Drying Drying (e.g., Na₂SO₄) Extraction->Drying Filtration->Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Mechanistic Considerations

The quenching of Tris[(trifluoromethyl)sulfonyl]methane is a straightforward acid-base neutralization reaction. The highly acidic proton of Tf₃CH is readily abstracted by a base.

Aqueous Quench (with NaHCO₃):

HC(SO₂CF₃)₃ + NaHCO₃ → Na⁺[C(SO₂CF₃)₃]⁻ + H₂O + CO₂(g)

The resulting sodium triflimide salt is typically soluble in the aqueous phase and is removed during the extraction process.

Non-Aqueous Quench (with Et₃N):

HC(SO₂CF₃)₃ + N(CH₂CH₃)₃ → [HN(CH₂CH₃)₃]⁺[C(SO₂CF₃)₃]⁻

The triethylammonium triflimide salt has variable solubility depending on the reaction solvent. In nonpolar solvents, it may precipitate and can be removed by filtration. In more polar solvents, it may remain in solution and needs to be removed during purification.

The triflimide anion, [C(SO₂CF₃)₃]⁻, is exceptionally stable due to the strong electron-withdrawing nature of the three trifluoromethylsulfonyl groups, which delocalize the negative charge. This high stability is why it is considered a non-coordinating anion and is generally stable to hydrolysis under typical workup conditions.[11][12]

Quenching_Mechanism cluster_products Neutralized Products Tf3CH HC(SO₂CF₃)₃ Salt [BH]⁺[C(SO₂CF₃)₃]⁻ Tf3CH->Salt + B: Base B: Base->Salt + HC(SO₂CF₃)₃

By understanding the principles outlined in this guide, researchers can confidently and effectively quench reactions catalyzed by Tris[(trifluoromethyl)sulfonyl]methane, leading to improved product yields, higher purity, and safer laboratory practices.

References

  • Regan, R. J., & Thomson, R. J. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(11), 5837–5845. [Link]

  • Savage, J. J., & Doyle, A. G. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3752–3755. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Boyarskaya, I. A., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5249. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • Sohail, M., & Tanaka, F. (2020). Control of Chemical Reactions by Using Molecules that Buffer Non-aqueous Solutions. Chemistry – A European Journal, 26(1), 222–229. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Wikipedia. (2023, December 18). Bistriflimide. In Wikipedia. [Link]

  • Sohail, M., & Tanaka, F. (2020). Control of Chemical Reactions by Using Molecules that Buffer Non-aqueous Solutions. PubMed. [Link]

  • R Discovery. (2019, February 20). Solving the Water Hypersensitive Challenge of Sulfated Solid Superacid in Acid-Catalyzed Reactions. Retrieved from [Link]

  • Olah, G. A., et al. (1986). Friedel-Crafts chemistry. 11. Boron, aluminum, and gallium tris(trifluoromethanesulfonate) (triflate): effective new Friedel-Crafts catalysts. Journal of the American Chemical Society, 108(5), 1032–1035. [Link]

  • Charles River Laboratories. (n.d.). Impurity Testing & Residual Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the surface distribution of acid sites for cooperative catalysis in condensation reactions promoted by water. Retrieved from [Link]

  • Faraj, J. A., & Farquhar, D. (1981). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Journal of Pharmacy and Pharmacology, 33(5), 274–278. [Link]

  • National Institutes of Health. (n.d.). Role of harvest depth filtration in controlling product-related impurities for a bispecific antibody. Retrieved from [Link]

  • Zhao, G., et al. (2015). TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. PubMed. [Link]

  • PubChem. (n.d.). Methane, tris((trifluoromethyl)sulfonyl)-. Retrieved from [Link]

  • Zhang, W., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry, 61(25), 9579–9587. [Link]

  • Fayer, M. D., et al. (2016). Ionic Liquid versus Li(+) Aqueous Solutions: Water Dynamics near Bistriflimide Anions. The Journal of Physical Chemistry B, 120(39), 10358–10368. [Link]

  • Wikipedia. (2024, January 10). Friedel–Crafts reaction. In Wikipedia. [Link]

  • Boyarskaya, I. A., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. PubMed. [Link]

  • Google Patents. (n.d.). US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
  • National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Superacid Chemistry, Second Edition. Retrieved from [Link]

  • Medium. (2023, December 27). Neutralization Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Quench Process Optimization for Receiving Super Strong Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Quenching Processes. Retrieved from [Link]

  • Klibanov, A. M. (1988). Enzymatic catalysis in nonaqueous solvents. PubMed. [Link]

  • Chemsrc. (n.d.). Tris[(trifluoromethyl)sulfonyl]methane. Retrieved from [Link]

  • NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. [Link]

  • Thomson, R. J., et al. (2014). Triflimide-catalyzed allylsilane annulations of benzylic alcohols for the divergent synthesis of indanes and tetralins. Chemical Science, 5(11), 4218–4223. [Link]

  • National Institutes of Health. (n.d.). Enthalpies of Reaction of Tris(hydroxymethyl)aminomethane in HCl(aq) and in NaOH(aq). Retrieved from [Link]

  • Ashley, A. E., et al. (2010). Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. Dalton Transactions, 39(35), 8131–8133. [Link]

  • ResearchGate. (n.d.). Development of adsorptive hybrid filters to enable two-step purification of biologics. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Retrieved from [Link]

  • PubMed. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects in Tris[(trifluoromethyl)sulfonyl]methane Catalyzed Reactions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Tris[(trifluoromethyl)sulfonyl]methane (Tf₃CH) in their catalytic reactions. As a potent Brøn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Tris[(trifluoromethyl)sulfonyl]methane (Tf₃CH) in their catalytic reactions. As a potent Brønsted acid, Tf₃CH is a versatile catalyst for a multitude of organic transformations.[1][2] However, its catalytic efficacy is intricately linked to the reaction solvent. This guide provides in-depth technical insights and practical troubleshooting strategies to harness the full potential of Tf₃CH by effectively managing solvent effects.

Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the experimental application of Tris[(trifluoromethyl)sulfonyl]methane.

Q1: My reaction yield is unexpectedly low when using Tf₃CH. Could the solvent be the cause?

A: Absolutely. A suboptimal solvent choice is a frequent cause of low yields in Tf₃CH catalyzed reactions. The high acidity of Tf₃CH makes it susceptible to interactions with the solvent. Coordinating solvents, particularly those with Lewis basic sites such as ethers (e.g., THF, diethyl ether) and nitriles (e.g., acetonitrile), can diminish the catalyst's activity.[3][4] This occurs through deprotonation or strong hydrogen bonding, which reduces the availability of the acidic proton to activate the substrate. For reactions where high electrophilicity is crucial, it is advisable to employ non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q2: How do I choose the most suitable solvent for my specific reaction?

A: The optimal solvent is highly dependent on the reaction mechanism and the properties of your substrates. Key solvent characteristics to consider are polarity and coordinating ability.

  • For reactions requiring maximal Brønsted acidity, non-polar, non-coordinating solvents are generally the best choice. Dichloromethane and 1,2-dichloroethane are excellent starting points.

  • If your substrate has poor solubility in non-polar media, a more polar, non-coordinating solvent such as nitromethane can be a viable alternative.

  • In certain instances, a weakly coordinating solvent can be advantageous for modulating reactivity and enhancing selectivity.

A systematic solvent screening is the most reliable method to identify the ideal solvent for your specific transformation.

Q3: My reaction starts but fails to reach completion. How might the solvent be involved?

A: Solvent-induced catalyst inhibition can lead to stalled reactions. A strongly coordinating solvent can effectively "trap" the Tf₃CH catalyst, preventing its participation in the catalytic cycle. Furthermore, a solvent with a low dielectric constant may not adequately stabilize charged intermediates, potentially leading to a high activation energy barrier that impedes the reaction's progress.

Q4: I am observing the formation of unwanted side products. How can the solvent influence reaction selectivity?

A: The solvent can play a pivotal role in determining both chemoselectivity and stereoselectivity. By differentially solvating the catalyst, substrates, and transition states, a solvent can favor one reaction pathway over another.[5] For example, a bulkier solvent might sterically hinder one face of a substrate, thereby enhancing stereoselectivity. The polarity of the solvent can also dictate which functional group in a polyfunctional molecule is preferentially activated by the catalyst.

Troubleshooting Guides

This section offers structured approaches to diagnose and resolve common experimental issues arising from solvent effects in Tf₃CH catalysis.

Guide 1: Addressing and Overcoming Low Catalytic Activity

If you suspect that your solvent is hampering the catalytic activity of Tf₃CH, this guide provides a systematic workflow to diagnose and rectify the issue.

Common Symptoms:

  • Minimal or no product formation.

  • Significant recovery of unreacted starting materials.

  • The reaction initiates but ceases prematurely.

Troubleshooting Workflow:

Caption: A workflow for improving reaction selectivity via solvent choice.

Conceptual Framework: Manipulating Transition State Energies

Improving selectivity hinges on understanding how the solvent interacts with the competing transition states.

  • Polarity Matching: A more polar solvent will generally stabilize a more polar transition state. If your desired product is formed via a more polar transition state, increasing the solvent's polarity can enhance its formation.

  • Specific Solvent Interactions: Solvents capable of specific interactions, such as hydrogen bonding, can lock a substrate or intermediate into a conformation that favors the desired reaction pathway.

  • Steric Control: Larger solvent molecules can create a more sterically crowded environment around the catalyst, which can be exploited to improve stereoselectivity by favoring the less hindered reaction pathway.

By methodically exploring different solvent environments, you can fine-tune the reaction conditions to maximize the yield of your desired product.

References

  • [No Author]. (n.d.). Tris(trifluoromethanesulfonyl)methide (“Triflide”) Anion: Convenient Preparation, X-ray Crystal Structures, and Exceptional Catalytic Activity as a Counterion with Ytterbium(III) and Scandium(III). The Journal of Organic Chemistry - ACS Publications.
  • [No Author]. (n.d.). Coordinating ability of anions and solvents towards transition metals and lanthanides. Dalton Transactions (RSC Publishing).
  • [No Author]. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. YorkSpace.
  • [No Author]. (n.d.). USE OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE, IN ADDITION TO ALKALINE METAL SALTS AND ALKALINE-EARTH METAL SALTS THEREOF AS CATALYSTS DURING C-C BONDING SYNTHESES AND THE NOVEL Mg SALT OF TRIS (TRIFLUORO METHYLSULFONYL) METHANE. Google Patents.
  • [No Author]. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.
  • [No Author]. (n.d.). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI.
  • [No Author]. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative.
  • [No Author]. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing).
  • Turowsky, L., & Seppelt, K. (1988). Tris((trifluoromethyl)sulfonyl)methane, HC(SO2CF3)3. Inorganic Chemistry, 27(12), 2135–2137. [Link]

  • [No Author]. (n.d.). Reactivity of Brönsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications. ResearchGate.
  • [No Author]. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Semantic Scholar.
  • [No Author]. (n.d.). Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. RSC Publishing.
  • [No Author]. (n.d.). Solvent Selection Guide. Department of Chemistry - University of York.
  • [No Author]. (n.d.). Technical Support Center: Solvent Effects in Magnesium Trifluoromethanesulfonate Catalyzed Reactions. Benchchem.
  • [No Author]. (n.d.). Methane, tris((trifluoromethyl)sulfonyl)-. PubChem.
  • Prat, D., et al. (2015). Correction: CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]

  • [No Author]. (n.d.). Coordinating ability of anions and solvents towards transition metals and lanthanides. ResearchGate.

Sources

Troubleshooting

"troubleshooting low yields in triflidic acid catalyzed reactions"

Welcome to the technical support center for trifluoromethanesulfonic acid (TfOH, Triflic Acid) catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and res...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoromethanesulfonic acid (TfOH, Triflic Acid) catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. As a superacid, triflic acid is a uniquely powerful catalyst, but its efficacy is highly dependent on precise handling and reaction control. This resource provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Section 1: Catalyst Integrity & Handling

Question 1: My reaction is sluggish or fails completely. I suspect my triflic acid. How can I verify its quality and what are the common pitfalls?

Answer: This is the most critical starting point for troubleshooting. Triflic acid's catalytic power is directly linked to its purity and, most importantly, its anhydrous nature.

  • The Causality: Triflic acid is one of the strongest known Brønsted acids, with a Hammett acidity function (H₀) estimated around -14.[1] It is also extremely hygroscopic, readily absorbing atmospheric moisture to form a stable monohydrate (CF₃SO₃H·H₂O), which has a melting point of 34 °C.[2] The presence of water significantly reduces the acid's strength. For many reactions, such as dehydrative cyclizations, an acid strength of H₀ = -12 or stronger is required to prevent unwanted side reactions like the pinacol rearrangement.[1] Contamination with water can easily lower the acidity below this critical threshold, leading to reaction failure or the formation of undesired byproducts.

  • Troubleshooting Protocol:

    • Visual Inspection: Anhydrous triflic acid should be a clear, colorless liquid that fumes in moist air.[3] If your acid is yellowed or hazy, it may be contaminated. If it is a solid at room temperature, it is likely the monohydrate.

    • Handling Best Practices: Always handle triflic acid under a dry, inert atmosphere (e.g., nitrogen or argon).[3][4] Use dry glassware (flame- or oven-dried) and syringes.[5]

    • Storage: Store in the original container, tightly sealed, or in dedicated glass or PTFE vessels.[3] Avoid contact with rubber or other polymers, which can degrade. For frequent use, consider aliquoting the acid into smaller, single-use vials under an inert atmosphere to prevent contamination of the main stock.[4]

    • Purification (for advanced users): If you suspect water contamination, triflic acid can be purified by distillation from a small amount of triflic anhydride ((CF₃SO₂)₂O).[2] This is a hazardous procedure that should only be performed by experienced chemists with appropriate safety precautions.

Section 2: Reaction Parameter Optimization

Question 2: I'm observing a complex mixture of products and a low yield of my desired compound. How do I optimize the catalyst loading and temperature?

Answer: Optimizing catalyst loading and temperature is a delicate balance. Triflic acid is so reactive that both "too much" and "too little" can be problematic, and its reactions are often highly exothermic.

  • The Causality:

    • Catalyst Loading: Unlike Lewis acids such as AlCl₃, which are often required in stoichiometric amounts for Friedel-Crafts acylations, triflic acid can be effective in truly catalytic amounts (e.g., 1-20 mol%).[6][7] However, some reactions, particularly intramolecular cyclizations, may require super-stoichiometric amounts where TfOH also acts as the solvent.[6] Using excessive acid can sometimes decrease yields by promoting side reactions or decomposition.[8]

    • Temperature: Many TfOH-catalyzed reactions are run at low temperatures (-40 °C to 0 °C) to control selectivity and prevent decomposition of sensitive substrates.[9] The addition of triflic acid to the reaction mixture is often highly exothermic and must be done slowly and with efficient cooling to prevent thermal runaway.[2][10] Conversely, some reactions, like the sulfonylation of arenes, require elevated temperatures (e.g., 160 °C) to proceed.[7]

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for optimizing these parameters.

    G Workflow: Optimizing TfOH Reaction Conditions A Start: Low Yield Observed B Is the reaction known to be catalytic? A->B C Run reaction with 10 mol% TfOH at literature-recommended temp. B->C Yes D Run reaction with 1.1-2.0 eq. TfOH or as solvent. B->D No E Monitor reaction progress (TLC/GC/LCMS). Is conversion improving? C->E D->E H Are side products forming due to decomposition? E->H Yes K Is reaction sluggish or stalled? E->K No F Increase TfOH loading incrementally (e.g., 15 mol%, 20 mol%) F->E G Decrease reaction temperature (e.g., from RT to 0°C or -20°C). Add TfOH slowly. G->E H->G Yes J Optimized Condition Found H->J No, conversion is clean I Increase reaction temperature incrementally (e.g., RT to 40°C). I->E K->F No, but incomplete K->I Yes

    Caption: A decision tree for troubleshooting catalyst loading and temperature.

  • Data Presentation: Recommended Catalyst Loading

Reaction TypeTypical TfOH LoadingTemperature RangeReference
Friedel-Crafts Acylation1 - 20 mol%-20 °C to 110 °C[6]
Friedel-Crafts AlkylationCatalytic to Stoichiometric0 °C to 80 °C[11]
Esterification0.2 - 5 mol%0 °C to RT[6]
Intramolecular Cyclization>10 equivalents (neat)25 °C to 100 °C[6][12]
Hydroamination of Alkenes5 - 10 mol%Room Temperature[13]
Section 3: Substrate, Reagent & Solvent Issues

Question 3: My starting material is decomposing, or I'm getting charring and a dark, intractable mixture. What's causing this?

Answer: This issue often points to either substrate incompatibility with the superacidic conditions or the use of an inappropriate solvent.

  • The Causality:

    • Substrate Sensitivity: While TfOH is excellent for activating deactivated aromatic rings, some functional groups are inherently unstable to superacids.[14] Electron-rich heterocycles like pyrroles can be more prone to polymerization or decomposition than indoles.[9] Alkenes, especially styrenes, can readily polymerize in the presence of TfOH.[13] Alcohols can be dehydrated to form ethers or olefins.

    • Solvent Reactivity: Solvents must be chosen carefully. While TfOH is soluble in many polar organic solvents like DMF, acetonitrile, ethers, and esters, these are often not inert and can react under the strong acidic conditions.[3][15] Halogenated solvents like dichloromethane (DCM) or aromatic solvents like toluene are generally preferred for their relative inertness.[1][12]

  • Troubleshooting Protocol:

    • Assess Substrate Stability: Review the literature for the stability of your specific substrate or similar structures in strong Brønsted acids.

    • Run a Control Reaction: Perform a small-scale reaction at a low temperature (e.g., 0 °C or -20 °C) and add the triflic acid last, very slowly. Monitor for immediate color change or gas evolution that might indicate decomposition.

    • Solvent Selection: If using a polar, coordinating solvent, switch to a non-coordinating, inert solvent like DCM, 1,2-dichloroethane (DCE), or toluene. Ensure the solvent is anhydrous.[5]

    • Protecting Groups: If a specific functional group is the source of instability, consider introducing a robust, acid-stable protecting group.

Section 4: Workup & Purification

Question 4: My reaction seems to work based on TLC/LCMS analysis, but I lose most of my product during workup and purification. Why?

Answer: Product loss during workup is common and is usually related to the quenching step or issues with removing the non-volatile triflic acid.

  • The Causality:

    • Quenching: The quenching of a reaction containing triflic acid is highly exothermic. Pouring the reaction mixture quickly into a small amount of aqueous base can cause localized heating, leading to product decomposition. A common issue is the formation of thick emulsions, especially when quenching with bicarbonate solution, which makes extraction difficult and leads to physical loss of material.[8]

    • Residual Acid: Triflic acid is a high-boiling liquid (162 °C) and is not removed under reduced pressure.[15] If not fully neutralized, the residual acid can cause product degradation during concentration (rotoevaporation) or upon standing. For acid-sensitive products, this is a major cause of low isolated yields. It can also interfere with silica gel chromatography, causing streaking or decomposition on the column.[5]

  • Experimental Protocol: Optimized Quenching and Workup

    • Pre-cool the Quenching Solution: Before stopping the reaction, prepare a separate flask containing a stirred mixture of crushed ice and a suitable solvent for extraction (e.g., ethyl acetate, DCM).

    • Slow Addition: Cool the reaction flask in an ice bath. Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred ice/solvent mixture. This ensures rapid dilution and heat dissipation.

    • Neutralization Strategy:

      • Standard Quench: After the initial quench in ice/solvent, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

      • Alternative for Emulsions: To avoid emulsions, first quench the reaction at 0 °C with a tertiary amine base like triethylamine (Et₃N) before adding ice water.[8] This forms a salt and often results in a cleaner phase separation.

    • Extraction & Washing: Proceed with standard liquid-liquid extraction. Wash the combined organic layers with water and then brine to remove inorganic salts.

    • Removal of Trace Acid (Non-Aqueous): If your product is water-sensitive and an aqueous workup must be avoided, residual TfOH can be removed by co-distillation with a high-boiling solvent like toluene under reduced pressure.[16] This is an advanced technique and may not be suitable for non-volatile products.

References
  • Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. (n.d.). Google Cloud.
  • Róbert, T., et al. (2003). Triflic Acid-Catalyzed Highly Stereoselective Friedel−Crafts Aminoalkylation of Indoles and Pyrroles. Organic Letters, 5(23), 4293–4295. [Link]

  • TRIFLIC ACID. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • Trifluoromethanesulfonic acid. (n.d.). Szabo-Scandic. Retrieved January 17, 2026, from [Link]

  • Olah, G. A., et al. (1993). 9,10-diphenylphenanthrene. Organic Syntheses, 71, 91. [Link]

  • Triflic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mastering Chemical Synthesis: A Guide to Using Triflic Acid Safely and Effectively. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

  • How to Prepare Triflic Acid Using the Sulfur Trioxide. (n.d.). Aure Chemical. Retrieved January 17, 2026, from [Link]

  • Umemoto, T., & Ichikawa, J. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. [Link]

  • Triflic Acid-Promoted Friedel–Crafts-type carbocyclization of Alkenylated Biphenyl Derivatives. (2024). ResearchGate. [Link]

  • Kumar, S., et al. (2015). Triflic acid catalyzed intermolecular hydroamination of alkenes with Fmoc-NH2 as the amine source. Organic & Biomolecular Chemistry, 13(22), 6233–6237. [Link]

  • Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. (2019). ResearchGate. [Link]

  • Triflic acid/trifluoromethanesulfonic acid handling. (2017). Chromatography Forum. [Link]

  • Dang, T. T., et al. (2012). Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. The Journal of Organic Chemistry, 77(17), 7249–7257. [Link]

  • triflic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hidden Bronsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. (2012). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Triflic acid alternatives? (2021). Reddit. [Link]

  • Triflic acid and its derivatives: A family of useful reagents for synthesis. (2004). ResearchGate. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Triflic acid catalyzed isobutane alkylation with trifluoroethanol as a promoter. (2015). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? (2016). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Tris[(trifluoromethyl)sulfonyl]methane (TFSM) vs. Triflic Acid (TfOH)

In the realm of Brønsted acid catalysis, the pursuit of ever-stronger, more stable, and highly efficient catalysts is a constant endeavor. For many years, trifluoromethanesulfonic acid, commonly known as triflic acid (Tf...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of Brønsted acid catalysis, the pursuit of ever-stronger, more stable, and highly efficient catalysts is a constant endeavor. For many years, trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), has been a cornerstone superacid, widely employed in both academic research and industrial processes.[1] Its remarkable acidity and the stability of its conjugate base have made it the catalyst of choice for a vast array of organic transformations.[2][3] However, the scientific community's drive for innovation has led to the development of even more potent acidic systems. Among these, Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid (TFSM), has emerged as a formidable contender, offering distinct advantages in specific applications.

This guide provides a detailed, evidence-based comparison of TFSM and triflic acid, designed for researchers, chemists, and drug development professionals. We will dissect their structural nuances, compare their fundamental physicochemical properties, and evaluate their performance in key catalytic reactions, thereby providing a clear framework for selecting the optimal superacid for your synthetic challenges.

Molecular Architecture: The Genesis of Superacidity

The profound differences in the reactivity and properties of TFSM and TfOH are rooted in their molecular structures. While both derive their acidity from the powerful electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl, Tf) group, the number and arrangement of these groups are fundamentally different.

Triflic Acid (CF₃SO₃H) is a monoprotic acid featuring a single triflyl group. Upon deprotonation, the resulting triflate anion (CF₃SO₃⁻) achieves significant stability through the delocalization of the negative charge across the three oxygen atoms, strongly inductively stabilized by the adjacent CF₃ group.[1] This high stability of the conjugate base is the primary reason for the acid's immense strength.[4]

Tris[(trifluoromethyl)sulfonyl]methane (HC(SO₂CF₃)₃) is a carbon acid, where a central methine proton is rendered extraordinarily acidic by being bonded to three triflyl groups.[5] The resulting conjugate base, the tris[(trifluoromethyl)sulfonyl]methanide anion, possesses an exceptionally delocalized negative charge spread over six oxygen atoms and three sulfur atoms. This extensive charge delocalization makes the methanide one of the most weakly coordinating anions known and elevates the acidity of its parent compound far beyond that of triflic acid.[6]

G cluster_0 Triflic Acid (TfOH) cluster_1 Tris[(trifluoromethyl)sulfonyl]methane (TFSM) TfOH CF₃SO₃H TFSM HC(SO₂CF₃)₃ G reagents Anisole + Acetic Anhydride catalyst Superacid Catalyst (TfOH or TFSM) reagents->catalyst Activation intermediate Acylium Ion Generation catalyst->intermediate Facilitates product p-methoxyacetophenone intermediate->product Electrophilic Aromatic Substitution

Sources

Comparative

A Comparative Guide to the Lewis Acidity of Metal Triflates for Catalysis

For researchers, scientists, and drug development professionals navigating the intricate landscape of modern organic synthesis, the judicious selection of a Lewis acid catalyst is a critical determinant of reaction effic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of modern organic synthesis, the judicious selection of a Lewis acid catalyst is a critical determinant of reaction efficiency, selectivity, and overall success. Among the plethora of available catalysts, metal trifluoromethanesulfonates, commonly known as metal triflates (M(OTf)n), have garnered significant attention for their remarkable catalytic activity, operational simplicity, and, in many cases, tolerance to aqueous media.[1][2] The efficacy of these catalysts is intrinsically linked to the Lewis acidity of the metal center, a parameter that dictates the extent of substrate activation. This guide provides an in-depth, objective comparison of the Lewis acidity of various metal triflates, supported by experimental data and detailed methodologies, to empower researchers in making informed catalyst selections.

Understanding Lewis Acidity: More Than a Single Value

Lewis acidity, in its simplest definition, is the ability of a chemical species to accept an electron pair. However, quantifying this property is not straightforward, as the measured "effective" Lewis acidity can be influenced by the probe molecule, the solvent, and the formation of aggregates or solvated complexes in solution.[3][4][5] Consequently, several methods have been developed to assign a numerical value to Lewis acidity, each with its own scale and set of experimental conditions. It is crucial to recognize that there is no universal scale of Lewis acid strength; the relative ordering can be dependent on the chosen reference Lewis base.[1] This guide will focus on two prominent solution-phase methods: the Gutmann-Beckett method, which relies on ³¹P NMR spectroscopy, and the Fluorescent Lewis Adduct (FLA) method, a more recent technique utilizing fluorescence spectroscopy.

Quantifying Lewis Acidity: A Comparative Look at Metal Triflates

The following tables summarize the Lewis acidity of a range of metal triflates as determined by the Gutmann-Beckett and FLA methods. These values provide a quantitative basis for comparing the electron-accepting ability of different metal centers.

The Gutmann-Beckett Method: A ³¹P NMR Approach

The Gutmann-Beckett method is a widely adopted technique for assessing Lewis acidity.[6] It employs triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of the Lewis acidic metal center with the Lewis basic oxygen atom of Et₃PO causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ³¹P) is used to calculate an Acceptor Number (AN), which is a measure of Lewis acidity.[6]

Table 1: Lewis Acidity of Selected Metal Triflates by the Gutmann-Beckett Method

Metal TriflateSolvent³¹P Chemical Shift (δ) of Et₃PO Adduct (ppm)Acceptor Number (AN)Reference(s)
Al(OTf)₃CD₂Cl₂~73~71[7]
Ga(OTf)₃---
In(OTf)₃---
Sc(OTf)₃---
Yb(OTf)₃---
The Fluorescent Lewis Adduct (FLA) Method: A Modern Spectroscopic Tool

The FLA method offers a sensitive, solution-based measurement of effective Lewis acidity.[3][8] This technique utilizes a series of luminescent dithienophosphole oxide probes whose emission spectra undergo a red-shift upon coordination to a Lewis acid.[9] The magnitude of this shift is correlated with the strength of the Lewis acid and is quantified in Lewis Acid Units (LAU).[8][9] A key advantage of the FLA method is its ability to measure the effective Lewis acidity of a species in a given environment, accounting for solvation and complex equilibria.[10]

Table 2: Lewis Acidity of Rare-Earth Metal Triflates by the FLA Method in Tetrahydrofuran (THF)

Metal TriflateLewis Acidity (LAU)Reference(s)
Sc(OTf)₃36.82[8]
Lu(OTf)₃32.45[8]
Y(OTf)₃31.68[8]
Yb(OTf)₃-
Ce(OTf)₃27.18[8]
Gd(OTf)₃27.46[8]
La(OTf)₃26.67[8]

Note: The FLA method has been particularly useful for discerning the subtle differences in Lewis acidity among the lanthanide series. The trend observed generally correlates with the decrease in ionic radii across the series, with Sc(III) being the most Lewis acidic.[8]

Experimental Protocols for Lewis Acidity Determination

For researchers wishing to perform their own comparative studies, the following detailed protocols for the Gutmann-Beckett and FLA methods are provided.

Protocol 1: The Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This protocol outlines the procedure for determining the Acceptor Number (AN) of a metal triflate using triethylphosphine oxide (Et₃PO) as a probe.

Materials:

  • Metal triflate of interest

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous deuterated solvent (e.g., CD₂Cl₂, CDCl₃, or C₆D₆)

  • NMR tubes

  • Gas-tight syringe

Procedure:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent (e.g., 0.05 M).

    • Accurately weigh the metal triflate into an NMR tube.

    • Using a gas-tight syringe, add a precise volume of the Et₃PO stock solution to the NMR tube to achieve the desired molar ratio (a metal triflate to Et₃PO ratio of 3-4 is recommended to ensure complete adduct formation).[4]

    • Seal the NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

    • Use an appropriate relaxation delay (D1) to ensure quantitative signal integration, if necessary.

    • Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

  • Data Analysis:

    • Determine the chemical shift (δ_sample) of the Et₃PO-metal triflate adduct.

    • Calculate the Acceptor Number (AN) using the following formula[6]: AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of free Et₃PO in hexane.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Prepare Et3PO stock solution in anhydrous deuterated solvent prep2 Weigh metal triflate into NMR tube prep1->prep2 prep3 Add Et3PO solution to NMR tube prep2->prep3 acq1 Acquire 31P{1H} NMR spectrum prep3->acq1 acq2 Reference spectrum acq1->acq2 an1 Determine chemical shift (δ_sample) of the adduct acq1->an1 an2 Calculate Acceptor Number (AN) an1->an2

Caption: Workflow for determining Lewis acidity using the FLA method.

Correlating Lewis Acidity with Catalytic Performance: A Case Study in the Mukaiyama Aldol Reaction

The ultimate goal of quantifying Lewis acidity is to predict and rationalize the catalytic activity of a given metal triflate in a specific organic transformation. The Mukaiyama aldol reaction, a cornerstone of C-C bond formation, serves as an excellent example where the Lewis acidity of the catalyst directly influences reaction outcomes. [11] In the Mukaiyama aldol reaction, the Lewis acid activates the aldehyde component, rendering it more susceptible to nucleophilic attack by a silyl enol ether. [12]A more Lewis acidic metal triflate will generally lead to a greater degree of aldehyde activation and, consequently, a higher reaction rate and yield.

For instance, in the aldol reaction of silyl enol ethers with aqueous formaldehyde, lanthanide triflates have been shown to be effective water-tolerant Lewis acid catalysts. [11]A screening of various rare-earth metal triflates in a model aldol reaction demonstrated that yields varied significantly, from 8% with La(OTf)₃ to 91% with Yb(OTf)₃. [1]This trend is in general agreement with the Lewis acidity data obtained by the FLA method, where Yb(OTf)₃ is expected to have a higher LAU value than La(OTf)₃. [8]Scandium triflate, which exhibits the highest Lewis acidity among the rare-earth triflates, is also a highly effective catalyst for the Mukaiyama aldol reaction. [13] Logical Relationship between Lewis Acidity and Catalytic Activity:

G LA Higher Lewis Acidity of Metal Triflate Activation Stronger Coordination and Activation of Aldehyde LA->Activation leads to Rate Increased Reaction Rate Activation->Rate results in Yield Higher Product Yield Rate->Yield contributes to

Caption: Correlation of Lewis acidity with catalytic performance in the Mukaiyama aldol reaction.

Critical Considerations and Method Limitations

While both the Gutmann-Beckett and FLA methods are powerful tools, it is essential to be aware of their limitations to ensure accurate and meaningful comparisons.

  • Gutmann-Beckett Method:

    • Equilibrium Effects: Incomplete formation of the Et₃PO-Lewis acid adduct can lead to an underestimation of the Lewis acidity, particularly for weaker Lewis acids. [4] * Steric Hindrance: The bulky nature of the Et₃PO probe can sometimes hinder its interaction with sterically encumbered Lewis acids, resulting in a lower apparent Lewis acidity.

    • Probe Decomposition: Very strong Lewis acids may cause the decomposition of the Et₃PO probe, leading to erroneous results. [4]

  • FLA Method:

    • Fluorescence Quenching: Some metal ions, particularly certain lanthanides, can quench the fluorescence of the probe molecules, which can complicate the measurement and reduce its accuracy. [8] * Solubility: The metal triflate and the resulting adduct must be sufficiently soluble in the chosen solvent for accurate measurements.

    • Probe Availability: The dithienophosphole oxide probes are specialized molecules and may not be as readily available as Et₃PO.

Conclusion

The selection of an appropriate metal triflate catalyst is a critical step in the design of efficient synthetic routes. This guide has provided a comparative overview of the Lewis acidity of various metal triflates, grounded in quantitative experimental data from the Gutmann-Beckett and FLA methods. By understanding the principles behind these measurement techniques, their practical implementation through detailed protocols, and the correlation between Lewis acidity and catalytic performance, researchers are better equipped to make rational catalyst choices. It is imperative to consider the nuances and limitations of each method and, where possible, to conduct in-house comparative studies under the specific reaction conditions of interest. The continued development of robust methods for quantifying Lewis acidity will undoubtedly pave the way for the discovery of even more active and selective catalysts for the synthesis of pharmaceuticals and other fine chemicals.

References

  • Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Canadian Journal of Chemistry, 101(3), 146-153. [Link]

  • Massi, L., Gal, J. F., & Duñach, E. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ChemPlusChem, 87(6), e202200037. [Link]

  • Massi, L., Gal, J. F., & Duñach, E. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. [Link]

  • Demay-Drouhard, P., Gaffen, J., Caputo, C., & Baumgartner, T. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. engrXiv. [Link]

  • Massi, L., Gal, J. F., & Duñach, E. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Semantic Scholar. [Link]

  • Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. ResearchGate. [Link]

  • Scott, L. T. (2001). Metal versus Silyl Triflate Catalysis in the Mukaiyama Aldol Addition Reaction. ResearchGate. [Link]

  • Bentley, J. N., Elgadi, S. A., Gaffen, J. R., Demay-Drouhard, P., Caputo, C. B., & Baumgartner, T. (2020). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ResearchGate. [Link]

  • Bentley, J. N. (2021). The FLA (fluorescent Lewis adduct) method: Shining light onto Lewis acidity. Morressier. [Link]

  • Bentley, J. N., Elgadi, S. A., Gaffen, J. R., Demay-Drouhard, P., Caputo, C. B., & Baumgartner, T. (2022). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Kobayashi, S., & Manabe, K. (2011). Mukaiyama Aldol Reactions in Aqueous Media. Israel Journal of Chemistry, 51(5-6), 634-646. [Link]

  • Gutmann–Beckett method. (n.d.). Wikiwand. Retrieved January 17, 2026, from [Link]

  • Erdmann, P., & Greb, L. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 61(4), e202114550. [Link]

  • Gutmann–Beckett method. (2023, November 28). In Wikipedia. [Link]

  • Determination of Lewis Acidity using 31P NMR. (n.d.). Magritek. Retrieved January 17, 2026, from [Link]

  • Bentley, J. N., Elgadi, S. A., Gaffen, J. R., Demay-Drouhard, P., Caputo, C. B., & Baumgartner, T. (2020). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

  • A Lewis Acidity Scale in Relation to Rate Constants of Lewis Acid Catalyzed Organic Reactions. (2018). ResearchGate. [Link]

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  • Kobayashi, S., Hachiya, I., Ishitani, H., & Araki, M. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry, 59(13), 3590-3596. [Link]

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Sources

Validation

Beyond Triflic Methide: A Comparative Guide to Next-Generation Superacids

For decades, tris[(trifluoromethyl)sulfonyl]methane, often hailed as triflic methide, has served as a benchmark in the realm of potent, well-defined Brønsted acids. Its remarkable strength and the stability of its conjug...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, tris[(trifluoromethyl)sulfonyl]methane, often hailed as triflic methide, has served as a benchmark in the realm of potent, well-defined Brønsted acids. Its remarkable strength and the stability of its conjugate base have carved a significant niche in catalysis and synthetic chemistry. However, the relentless pursuit of ever more powerful and versatile acidic reagents has spurred the development of alternative superacids that challenge and, in some cases, surpass the capabilities of this established compound. This guide offers an in-depth comparison of two leading classes of alternative superacids: carborane acids and fluoroantimonic acid . We will delve into their fundamental properties, present comparative experimental data, and provide detailed protocols for their synthesis and characterization, empowering researchers to make informed decisions for their specific applications.

The Quest for Ultimate Acidity: A Conceptual Framework

The strength of a Brønsted acid is fundamentally defined by its propensity to donate a proton. In the domain of superacids—acids stronger than 100% sulfuric acid—this proton-donating ability reaches extreme levels.[1] The stability of the resulting conjugate base is paramount; a highly stable, weakly coordinating anion is the hallmark of a potent superacid, as it shows little inclination to recombine with the proton.[2] This guide will explore how the unique structural attributes of carborane and fluoroantimonic acids give rise to their extraordinary acidity and distinct reactivity profiles.

Figure 1: The fundamental pillars of superacidity.

Contender 1: Carborane Acids - The "Gentle Giants"

Carborane acids, with the general formula H(CXB₁₁Y₅Z₆), are a class of single-component superacids renowned for their exceptional strength coupled with a surprisingly "gentle" nature.[1][3] This unique characteristic stems from their icosahedral carboranate anions, which are incredibly stable and non-coordinating due to extensive charge delocalization across the boron cage.[1] The most well-studied example is the highly chlorinated derivative, H(CHB₁₁Cl₁₁).[1]

Key Performance Attributes:
  • Extraordinary Acidity: Carborane acids are among the strongest known Brønsted acids, surpassing traditional superacids like triflic acid and fluorosulfuric acid.[2] Some fluorinated derivatives, such as H(CHB₁₁F₁₁), are so acidic they can protonate exceptionally weak bases like carbon dioxide and even alkanes at room temperature.[4][5]

  • Unprecedented "Gentleness": Unlike many superacid systems, carborane acids are non-oxidizing and their conjugate bases are extremely poor nucleophiles.[3] This allows for the clean protonation of sensitive molecules without subsequent decomposition or side reactions, a significant advantage in the synthesis and characterization of reactive cations.[2]

  • Isolable and Well-Defined: As single-component, crystalline solids, carborane acids offer a level of purity and predictability often lacking in mixed-acid systems.[3]

Experimental Data: Protonation of Weak Bases

A hallmark of carborane superacids is their ability to protonate substrates that are inert to other acids. For instance, H(CHB₁₁F₁₁) has been experimentally shown to protonate carbon dioxide, dinitrogen, and xenon under conditions of acid monomerization.[4] This reactivity highlights their immense proton-donating power, far exceeding that of conventional superacids.

Contender 2: Fluoroantimonic Acid - The Reigning Champion of Strength

Fluoroantimonic acid (HSbF₆) is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) and is widely regarded as the strongest superacid.[6] Its immense acidity arises from the ability of SbF₅, a powerful Lewis acid, to sequester fluoride ions, thus dramatically increasing the proton-donating ability of the HF.[6]

Key Performance Attributes:
  • Unmatched Acidity: With a Hammett acidity function (H₀) value that can reach as low as -28, fluoroantimonic acid is orders of magnitude more acidic than 100% sulfuric acid (H₀ = -12).[7]

  • High Reactivity: This extreme acidity translates to high reactivity, enabling the protonation of nearly all organic compounds, including alkanes, and facilitating a wide range of catalytic transformations.[6]

  • Versatility in Catalysis: Fluoroantimonic acid is a potent catalyst for various reactions, including isomerization, alkylation, and polymerization.[8]

Limitations and Handling Considerations:

The extreme reactivity of fluoroantimonic acid is also its greatest challenge. It is highly corrosive, reacts violently with water, and is toxic.[9][10] Handling requires specialized equipment, such as Teflon (PTFE) containers, and stringent safety protocols.[8][9][11] Its multicomponent and highly reactive nature can also lead to complex reaction mixtures and potential side reactions.

Head-to-Head Comparison: Performance Metrics

FeatureTris[(trifluoromethyl)sulfonyl]methaneCarborane Acids (e.g., H(CHB₁₁Cl₁₁))Fluoroantimonic Acid (HF-SbF₅)
Hammett Acidity (H₀) ~ -14[12]≤ -18 (estimated)[1]up to -28[7]
Nature Single-component, crystalline solidSingle-component, crystalline solidTwo-component liquid mixture
Anion Nucleophilicity LowExtremely LowModerate (contains F⁻)
Oxidizing Ability Non-oxidizingNon-oxidizingCan be oxidizing (due to SbF₅)
Handling Requires care, corrosiveRequires inert atmosphere, hygroscopicExtremely corrosive, toxic, water-reactive; requires specialized equipment (PTFE)[9][10][11]
Key Advantage Well-established, commercially available"Strong yet gentle," non-coordinating anionHighest known acidity

Experimental Protocols

Protocol 1: Synthesis of Tris[(trifluoromethyl)sulfonyl]methane

This procedure is adapted from the work of Turowsky and Seppelt.[12]

Materials:

  • Methylmagnesium bromide (CH₃MgBr)

  • Trifluoromethanesulfonyl fluoride (CF₃SO₂F)

  • Anhydrous diethyl ether

  • Appropriate Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of methylmagnesium bromide in anhydrous diethyl ether.

  • Cool the Grignard solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly bubble trifluoromethanesulfonyl fluoride gas through the stirred Grignard solution. The reaction is exothermic and should be carefully controlled.

  • The reaction proceeds through the formation of bis[(trifluoromethyl)sulfonyl]methane as an intermediate.

  • Upon completion of the reaction, carefully quench the reaction mixture with a suitable proton source (e.g., dilute HCl).

  • Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by sublimation or recrystallization to yield tris[(trifluoromethyl)sulfonyl]methane.

Figure 2: Synthetic pathway to tris[(trifluoromethyl)sulfonyl]methane.

Protocol 2: Synthesis of H(CHB₁₁F₁₁)

This protocol is a simplified representation based on the work of Reed and coworkers, highlighting the key transformation.[13] The full synthesis is a multi-step process.

Materials:

  • [(Et₃Si)₂H][CHB₁₁F₁₁] (precursor salt)

  • Anhydrous hydrogen chloride (HCl)

  • Schlenk tube and appropriate low-temperature apparatus

Procedure:

  • In a heavy-walled Schlenk tube under a rigorously dry and inert atmosphere, place the precursor salt [(Et₃Si)₂H][CHB₁₁F₁₁].

  • Cool the Schlenk tube to -196 °C using liquid nitrogen and condense anhydrous HCl gas onto the solid precursor.

  • Warm the mixture to 0 °C and stir for 30 minutes.

  • Remove the excess HCl under vacuum.

  • Repeat the HCl condensation and evaporation step to ensure complete reaction.

  • After the final evaporation, dry the solid product under high vacuum to yield H(CHB₁₁F₁₁).

Safety Note: All manipulations must be carried out under scrupulously dry conditions, as H(CHB₁₁F₁₁) is extremely moisture-sensitive.[13]

Protocol 3: Preparation of Fluoroantimonic Acid

This procedure requires extreme caution and specialized equipment.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • PTFE (Teflon) reaction vessel and tubing

Procedure:

  • All operations must be conducted in a well-ventilated fume hood, with the operator wearing appropriate personal protective equipment (acid-resistant suit, gloves, and face shield).

  • The reaction vessel and all connecting tubing must be made of or lined with PTFE.

  • Cool the PTFE reaction vessel to a low temperature (e.g., -78 °C).

  • Carefully condense anhydrous HF into the reaction vessel.

  • Slowly and cautiously add SbF₅ to the liquid HF with vigorous stirring. The reaction is highly exothermic.

  • The ratio of HF to SbF₅ can be varied to achieve different acid strengths. A 2:1 molar ratio is commonly used to prepare the "canonical" composition.[14]

Figure 3: Simplified schematic of a laboratory setup for the preparation of fluoroantimonic acid.

Protocol 4: Determination of Brønsted Acidity using ³¹P NMR Spectroscopy

This method utilizes a phosphine oxide probe molecule, such as triethylphosphine oxide (TEPO), to assess the strength of Brønsted acid sites.[15][16]

Materials:

  • Superacid sample

  • Triethylphosphine oxide (TEPO)

  • Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂)

  • NMR spectrometer equipped with a ³¹P probe

Procedure:

  • In a glovebox, prepare a solution of the superacid in the chosen anhydrous NMR solvent.

  • In a separate vial, prepare a solution of TEPO in the same solvent.

  • Add a stoichiometric amount of the TEPO solution to the superacid solution.

  • Transfer the resulting solution to an NMR tube.

  • Acquire the ³¹P NMR spectrum. The chemical shift of the protonated TEPO is indicative of the acid strength. A more downfield shift generally corresponds to a stronger acid.

Safety and Handling

The superacids discussed in this guide are extremely hazardous materials and must be handled with the utmost care.

  • Tris[(trifluoromethyl)sulfonyl]methane and Carborane Acids: These are corrosive solids. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Carborane acids are particularly sensitive to moisture and should be handled under an inert atmosphere.[17][18]

  • Fluoroantimonic Acid: This is one of the most corrosive substances known. It reacts violently with water, is highly toxic, and can cause severe, deep-tissue burns.[9][10] Always handle in a specialized fume hood designed for corrosive materials. Use of a full-body acid-resistant suit, specialized gloves, and a face shield is mandatory.[8] All equipment must be made of or lined with PTFE.[14] An emergency response plan for spills and exposures must be in place.[9][10]

Conclusion

While tris[(trifluoromethyl)sulfonyl]methane remains a powerful and useful superacid, the field has evolved to offer even more potent and specialized alternatives. Carborane acids provide an unparalleled combination of extreme acidity and chemical inertness, making them ideal for the study and synthesis of highly reactive species. Fluoroantimonic acid, while demanding in its handling, offers the pinnacle of Brønsted acidity for challenging protonation and catalytic applications. The choice between these next-generation superacids will ultimately depend on the specific requirements of the chemical transformation at hand, balancing the need for ultimate protonating power with the practical considerations of handling and potential side reactions.

References

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  • Unknown. (n.d.). Experiment 3.
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Comparative

A Comparative Guide to the Kinetics of Reactions Catalyzed by Tris[(trifluoromethyl)sulfonyl]methane (Triflidic Acid)

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Conventional Brønsted Acidity In the landscape of organic synthesis, Brønsted acid catalysis is a cornerstone, accelerating a vast arra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Brønsted Acidity

In the landscape of organic synthesis, Brønsted acid catalysis is a cornerstone, accelerating a vast array of transformations by donating a proton to lower the activation energy of a reaction.[1] The efficacy of a Brønsted acid catalyst is intrinsically linked to its acidity. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are workhorses of the field, the quest for higher reactivity and efficiency has driven the development of "superacids."

Among the most potent of these is Tris[(trifluoromethyl)sulfonyl]methane, HC(SO2CF3)3, commonly known as triflidic acid.[2][3] This crystalline, organic superacid exhibits an acidity that far surpasses even that of trifluoromethanesulfonic acid (triflic acid), one of the strongest commonly used acids.[4] This guide provides a comparative analysis of the kinetic performance of triflidic acid against other Brønsted acids, delves into the physicochemical reasons for its exceptional activity, and presents a robust experimental framework for conducting kinetic studies.

Part 1: The Physicochemical Basis for Enhanced Catalytic Activity

The extraordinary catalytic power of triflidic acid stems directly from its molecular structure and resulting electronic properties. Its acidity is a consequence of the profound stabilization of its conjugate base, the triflide anion [C(SO2CF3)3]⁻.

  • Inductive Effect: The three trifluoromethyl (CF3) groups are intensely electron-withdrawing, pulling electron density away from the sulfonyl (SO2) groups.

  • Resonance Stabilization: This inductive pull is relayed to the central carbon atom. Upon deprotonation, the resulting negative charge on the methanide carbon is extensively delocalized across all six oxygen atoms of the three sulfonyl groups.

This exceptional charge delocalization makes the triflide anion an extremely stable and weakly coordinating anion, rendering its conjugate acid, triflidic acid, a phenomenal proton donor.

Caption: Deprotonation of Triflidic Acid yields the highly stabilized Triflide Anion.

This relationship between acid strength and catalytic activity is quantified by the Brønsted Catalysis Equation :

log(k) = α * log(Kₐ) + C

where k is the reaction rate constant, Kₐ is the acid dissociation constant, and α and C are constants for a given reaction.[5][6] This equation implies that for a reaction mechanism where proton transfer is part of the rate-determining step, a stronger acid (higher Kₐ) will lead to a faster reaction (higher k). Triflidic acid, as one of the strongest known Brønsted acids, is therefore predicted to be an exceptionally active catalyst.[4]

Part 2: Performance Comparison in a Model Reaction

To illustrate the kinetic advantage of triflidic acid, we will consider a representative Brønsted acid-catalyzed transformation: the Friedel-Crafts acylation of anisole with acetic anhydride. The catalyst's role is to protonate the anhydride, generating a highly electrophilic acylium ion intermediate, which is the rate-determining step.

Comparative Kinetic Data

The following table presents illustrative, yet mechanistically representative, kinetic data for the acylation reaction using different Brønsted acid catalysts under identical conditions (e.g., 0.1 mol% catalyst loading in 1,2-dichloroethane at 25°C).

CatalystpKₐ (est. aq.)Initial Rate (M·s⁻¹)Relative Rate Constant (k_rel)Turnover Frequency (TOF, s⁻¹)
p-Toluenesulfonic Acid (TsOH)-2.81.2 x 10⁻⁶10.012
Sulfuric Acid (H₂SO₄)-3.02.5 x 10⁻⁶~20.025
Triflic Acid (CF₃SO₃H)-14.08.1 x 10⁻⁴~6758.10
Triflidic Acid (HC(SO₂CF₃)₃) -18.6 9.5 x 10⁻³ ~7900 95.0

Disclaimer: This data is synthesized for illustrative purposes to highlight the expected performance differences based on the principles of Brønsted acid catalysis. Actual values will vary with specific substrates and conditions.

Analysis and Interpretation

The data clearly demonstrates the profound impact of acidity on catalytic performance.

  • Exponential Rate Increase: Moving from conventional strong acids like TsOH and H₂SO₄ to the superacids results in a dramatic, multi-order-of-magnitude increase in the reaction rate.

  • Superiority over Triflic Acid: Even when compared to the highly effective triflic acid, triflidic acid exhibits an order of magnitude greater activity. This is reflected in both the relative rate constant and the Turnover Frequency (TOF), a measure of catalytic efficiency.

  • Mechanistic Implication: This kinetic acceleration is a direct consequence of triflidic acid's superior ability to protonate the acetic anhydride. This generates a higher steady-state concentration of the reactive acylium ion, thereby lowering the overall activation energy barrier of the reaction.

Part 3: Experimental Protocol for Kinetic Analysis

To empirically validate these performance differences, a rigorous kinetic study is essential. The following protocol outlines a method for determining the initial reaction rate using in-situ Fourier-transform infrared (FTIR) spectroscopy, a powerful technique for real-time monitoring of reactant consumption and product formation.

Objective

To determine the initial rate and apparent rate constant for the triflidic acid-catalyzed Friedel-Crafts acylation of anisole.

Methodology: In-situ FTIR Spectroscopy
  • Reagent Preparation and Handling:

    • Solvent: Use anhydrous 1,2-dichloroethane (DCE), purified by distillation over CaH₂. DCE is chosen for its chemical inertness and ability to dissolve superacids.[7]

    • Reactants: Purify anisole and acetic anhydride by distillation.

    • Catalyst: Triflidic acid is highly hygroscopic. Prepare a stock solution in anhydrous DCE inside an inert atmosphere glovebox.

  • Reactor Setup:

    • Assemble a 100 mL jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a port for the in-situ FTIR probe (e.g., a diamond ATR probe).

    • Maintain a constant temperature of 25.0 ± 0.1 °C using a circulating water bath.

  • Data Acquisition:

    • Charge the reactor with anisole and DCE. Begin stirring and allow the system to reach thermal equilibrium.

    • Collect a background FTIR spectrum of the solvent and substrate.

    • Initiate the reaction by injecting the required volume of the acetic anhydride, followed immediately by the triflidic acid stock solution via syringe.

    • Immediately begin collecting FTIR spectra at a high time resolution (e.g., one spectrum every 15 seconds) for at least 30 minutes.

  • Data Processing and Kinetic Modeling:

    • Identify a unique, non-overlapping infrared absorption band corresponding to the product (e.g., the carbonyl stretch of 4-methoxyacetophenone).

    • Integrate the area of this peak for each time point to generate a concentration vs. time profile.

    • Plot the product concentration against time. The initial reaction rate (v₀) is the slope of the tangent to this curve at t=0.

    • Repeat the experiment at varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component and calculate the apparent rate constant (k_app).

Caption: Workflow for a kinetic study using in-situ FTIR spectroscopy.

Part 4: Mechanistic Causality and Experimental Design

The choices made in the experimental protocol are critical for obtaining reliable and meaningful kinetic data. A self-validating protocol anticipates and mitigates potential sources of error.

  • Why In-Situ Monitoring? Batch reactions catalyzed by superacids are often extremely fast. Traditional methods involving quenching and offline analysis (GC, HPLC) are often too slow to accurately capture the initial rate, leading to underestimated reactivity. In-situ techniques provide a continuous, high-density data stream from the moment of initiation.[8]

  • Why an Inert Atmosphere? Triflidic acid's extreme hygroscopicity means that trace atmospheric moisture can act as a competitive base, titrating the catalyst and reducing its effective concentration. Rigorous exclusion of water and oxygen is mandatory for reproducibility.

  • Why a Non-coordinating Solvent? Solvents like ethers or nitriles are basic enough to coordinate strongly with the superacid, effectively sequestering the catalyst. A non-basic, weakly coordinating solvent like 1,2-dichloroethane is crucial to allow the acid to freely participate in the catalytic cycle.[7]

General Catalytic Cycle

The underlying reason for triflidic acid's kinetic superiority is its efficiency in driving the catalytic cycle forward.

CatalyticCycle catalyst H⁺[Tf₃C]⁻ (Triflidic Acid) intermediate Protonated Intermediate [SH]⁺[Tf₃C]⁻ catalyst->intermediate Protonation (Fast Equilibrium) substrate Substrate (S) (e.g., Ac₂O) substrate->intermediate product Product (P) intermediate->product Rate-Determining Step (Nucleophilic Attack) regenerated_catalyst H⁺[Tf₃C]⁻ product->regenerated_catalyst Deprotonation (Catalyst Turnover) nucleophile Nucleophile (Nu) (e.g., Anisole) nucleophile->intermediate regenerated_catalyst->catalyst Enters next cycle

Caption: Generalized catalytic cycle for a Brønsted superacid-catalyzed reaction.

Triflidic acid's extremely low pKₐ heavily favors the formation of the protonated intermediate [SH]⁺, increasing its concentration and accelerating the subsequent rate-determining nucleophilic attack.

Conclusion

Tris[(trifluoromethyl)sulfonyl]methane is not merely a stronger acid; it is a kinetically superior catalyst that can accelerate reactions by orders of magnitude compared to conventional Brønsted and even other superacids like triflic acid. This performance is a direct, predictable consequence of its unique molecular structure, which provides extreme stabilization for its conjugate base. For researchers and process chemists, harnessing this catalytic power requires a robust understanding of its properties and the implementation of rigorous kinetic analysis protocols, such as in-situ spectroscopy under inert conditions. By quantifying its performance, the full potential of triflidic acid can be realized to develop highly efficient, rapid, and novel chemical transformations.

References

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  • Pereiro, A. B., Araújo, J. M. M., Teixeira, F. S., Marrucho, I. M., Piñeiro, Á., & Rebelo, L. P. N. (2012). The role of the [C(SO2CF3)3]− anion in the toxicity of ionic liquids. Green Chemistry, 14(6), 1640-1646. [Link]

  • Pérez-Ramírez, J., & Kondratenko, E. V. (2007). Experimental methods in catalytic kinetics. Catalysis Reviews, 49(3), 325-391. [Link]

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Validation

A Comparative Guide to Spectroscopic Methods for Real-Time Monitoring of Reactions Involving Tris[(trifluoromethyl)sulfonyl]methane

For researchers, medicinal chemists, and process development scientists, the ability to monitor chemical reactions in real time is paramount for optimizing reaction conditions, elucidating mechanisms, and ensuring proces...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the ability to monitor chemical reactions in real time is paramount for optimizing reaction conditions, elucidating mechanisms, and ensuring process safety and efficiency. Tris[(trifluoromethyl)sulfonyl]methane (TFSM), a highly acidic carbon acid, is gaining traction as a powerful catalyst and reagent in a variety of organic transformations. Its unique structure, featuring three trifluoromethylsulfonyl groups, presents distinct opportunities for spectroscopic monitoring. This guide provides an in-depth comparison of various spectroscopic techniques for the real-time analysis of reactions involving TFSM, complete with supporting data and experimental protocols.

The Significance of Tris[(trifluoromethyl)sulfonyl]methane and the Need for In Situ Monitoring

Tris[(trifluoromethyl)sulfonyl]methane, HC(SO₂CF₃)₃, is a crystalline, stable superacid.[1] Its conjugate base is highly delocalized and non-coordinating, making TFSM an effective catalyst in a range of reactions, including Friedel-Crafts acylations, esterifications, and polymerizations. The trifluoromethyl and sulfonyl groups impart unique electronic properties and also serve as spectroscopic handles for monitoring the fate of TFSM and its derivatives during a chemical transformation.

Real-time, or in situ, reaction monitoring provides a continuous stream of data on the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis.[2][3][4] This is particularly advantageous for reactions involving highly reactive or transient species, which are often encountered in catalysis. By tracking the reaction profile as it happens, scientists can gain a deeper understanding of reaction kinetics and mechanisms.

A Comparative Analysis of Spectroscopic Techniques

The choice of a spectroscopic method for reaction monitoring depends on several factors, including the specific reaction being studied, the information required, and the available instrumentation. Here, we compare the most relevant techniques for reactions involving TFSM: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Fluorinated Compounds

Given the presence of nine fluorine atoms in the TFSM molecule, ¹⁹F NMR spectroscopy stands out as a particularly powerful technique for monitoring its reactions.[5][6] The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity.

Principle: ¹⁹F NMR detects the nuclear spin transitions of fluorine-19 nuclei in a magnetic field. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of various fluorine-containing species in a reaction mixture.

Strengths for TFSM Monitoring:

  • High Specificity: The trifluoromethyl groups of TFSM and its derivatives will produce distinct signals in the ¹⁹F NMR spectrum, far from the signals of other fluorinated compounds that might be present. This allows for unambiguous tracking of the catalyst and any fluorine-containing intermediates or products.[7][8]

  • Quantitative Analysis: The integration of ¹⁹F NMR signals is directly proportional to the concentration of the corresponding species, enabling accurate kinetic studies.

  • Mechanistic Insights: Changes in the chemical shift of the CF₃ groups can provide information about the coordination environment of the TFSM-derived species, offering valuable mechanistic clues.

Limitations:

  • Cost and Complexity: High-field NMR spectrometers are expensive and require specialized maintenance.

  • Temporal Resolution: While modern instruments can acquire spectra relatively quickly, the time resolution may not be sufficient for very fast reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy is a widely used technique for reaction monitoring due to its versatility and relatively low cost.[9] It provides information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present.

Strengths for TFSM Monitoring:

  • Characteristic Vibrational Bands: The sulfonyl (SO₂) groups in TFSM exhibit strong, characteristic stretching vibrations in the mid-infrared region (typically around 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹).[1] Changes in the position and intensity of these bands can be used to monitor the consumption of TFSM and the formation of new species.

  • Versatility: A wide range of in situ FTIR probes are available, allowing for the analysis of reactions in solution, under pressure, and at various temperatures.[9][10]

  • Good Temporal Resolution: FTIR spectra can be acquired rapidly, often on the order of seconds, making it suitable for monitoring moderately fast reactions.

Limitations:

  • Spectral Overlap: In complex reaction mixtures, the vibrational bands of different components can overlap, making it challenging to isolate the signals of interest.

  • Solvent Interference: Many common solvents have strong infrared absorptions that can obscure the signals from the analytes.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR.[11][12][13]

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by a sample. The scattered light is shifted in energy, and these shifts correspond to the vibrational frequencies of the molecules.

Strengths for TFSM Monitoring:

  • Reduced Water Interference: Water is a weak Raman scatterer, making this technique well-suited for aqueous reactions where FTIR is challenging.

  • Symmetry and Polarization: The selection rules for Raman spectroscopy are different from those for FTIR. Symmetric vibrations, such as the symmetric stretch of the SO₂ group, often give rise to strong Raman signals.

  • Fiber-Optic Probes: Similar to FTIR, Raman spectroscopy can be performed in situ using fiber-optic probes, allowing for remote monitoring of reactions.

Limitations:

  • Fluorescence Interference: Some samples may fluoresce when irradiated with the laser, which can overwhelm the weaker Raman signal.

  • Lower Sensitivity: Raman scattering is an inherently inefficient process, and the sensitivity of the technique can be lower than that of FTIR for some applications.

Comparison of Spectroscopic Methods for TFSM Reaction Monitoring

Feature¹⁹F NMR SpectroscopyFTIR SpectroscopyRaman Spectroscopy
Principle Nuclear spin transitions of ¹⁹FAbsorption of infrared radiationInelastic scattering of laser light
Information Electronic environment of fluorineMolecular vibrations (functional groups)Molecular vibrations (functional groups)
Selectivity for TFSM Excellent (distinct CF₃ signals)Good (characteristic SO₂ stretches)Good (characteristic SO₂ stretches)
Sensitivity HighModerate to HighModerate
Temporal Resolution Seconds to minutesSecondsSeconds to minutes
Quantitative? YesYes (with calibration)Yes (with calibration)
Solvent Interference MinimalSignificantMinimal (especially for water)
Cost HighModerateModerate to High
Ease of Use Requires specialized expertiseRelatively straightforwardRequires some expertise

Experimental Protocols

Protocol 1: In Situ ¹⁹F NMR Monitoring of a TFSM-Catalyzed Reaction

This protocol outlines the general steps for monitoring a TFSM-catalyzed reaction using in situ ¹⁹F NMR spectroscopy.

Instrumentation:

  • High-field NMR spectrometer equipped with a flow-NMR setup or a compatible reaction vessel that can be inserted into the NMR probe.

Procedure:

  • Sample Preparation: In a suitable reaction vessel, combine the solvent and all reactants except the one that will initiate the reaction.

  • Instrument Setup: Place the reaction vessel in the NMR spectrometer and acquire a pre-reaction ¹⁹F NMR spectrum to serve as a baseline.

  • Reaction Initiation: Inject the initiating reagent into the reaction vessel while it is inside the NMR probe.

  • Data Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, delay time) should be optimized to achieve a good signal-to-noise ratio in the desired time frame.

  • Data Analysis: Process the acquired spectra and integrate the signals corresponding to TFSM, intermediates, and products. Plot the concentrations of these species as a function of time to obtain the reaction profile.

Protocol 2: In Situ FTIR Monitoring of a TFSM-Catalyzed Reaction

This protocol describes the use of an in situ FTIR probe for monitoring a TFSM-catalyzed reaction.

Instrumentation:

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.

Procedure:

  • Background Spectrum: Insert the ATR probe into the reaction solvent and acquire a background spectrum.

  • Reaction Setup: Assemble the reaction in a suitable vessel and immerse the ATR probe into the reaction mixture.

  • Data Acquisition: Begin acquiring FTIR spectra at regular time intervals.

  • Reaction Initiation: Add the final reagent to initiate the reaction.

  • Data Analysis: Subtract the background spectrum from the reaction spectra. Identify the characteristic vibrational bands of TFSM and other key species. Plot the absorbance of these bands as a function of time to monitor the reaction progress.

Visualizing the Workflow

Spectroscopic_Monitoring_Workflow cluster_planning Planning Phase cluster_selection Method Selection cluster_execution Execution Phase cluster_outcome Outcome Reaction Define Reaction (e.g., TFSM-catalyzed) Info Determine Information Needed (Kinetics, Mechanism) Reaction->Info Select Select Spectroscopic Method Info->Select NMR ¹⁹F NMR Select->NMR High selectivity for CF₃ FTIR FTIR Select->FTIR Versatility, good for SO₂ Raman Raman Select->Raman Aqueous systems, good for SO₂ Setup Instrument Setup NMR->Setup FTIR->Setup Raman->Setup Acquire In Situ Data Acquisition Setup->Acquire Analyze Data Analysis Acquire->Analyze Profile Reaction Profile Analyze->Profile Kinetics Kinetic Parameters Profile->Kinetics Mechanism Mechanistic Insights Profile->Mechanism

Caption: Workflow for selecting and implementing a spectroscopic method for reaction monitoring.

Conclusion

The selection of an appropriate spectroscopic technique for monitoring reactions involving Tris[(trifluoromethyl)sulfonyl]methane is crucial for gaining a comprehensive understanding of the chemical process. For reactions where the fluorine atoms are directly involved or when high specificity is required, ¹⁹F NMR spectroscopy is the method of choice. FTIR and Raman spectroscopy are excellent alternatives, particularly for their versatility and ability to monitor the characteristic vibrations of the sulfonyl groups. By leveraging the strengths of these in situ monitoring techniques, researchers can accelerate the development of novel synthetic methodologies and optimize existing chemical processes involving this powerful superacid.

References

  • Chansai, S. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]

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  • Gao, B., et al. (2019). Aromatic Trifluoromethylselenolation via Pd‐catalyzed C−H functionalization. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Recent In Situ/Operando Spectroscopy Studies of Heterogeneous Catalysis with Reducible Metal Oxides as Supports. MDPI. [Link]

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  • Grunwaldt, J.-D., & van Bokhoven, J. A. (2021). How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. PubMed Central. [Link]

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Comparative

Part 1: The Mechanistic Core of Brønsted Acid Catalysis

An In-Depth Comparative Analysis of Brønsted Acid Catalysts A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Brønsted Acid Catalysts

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of a catalyst is a critical determinant of a reaction's efficiency, selectivity, and overall viability. Among the foundational tools available to the synthetic chemist, Brønsted acid catalysts are ubiquitous, facilitating a vast array of transformations from simple esterifications to complex asymmetric C-C bond formations.[1][2] This guide is designed to move beyond a superficial cataloging of options. Instead, it offers a comparative analysis grounded in mechanistic principles and supported by empirical data, providing the field-proven insights necessary to select the optimal Brønsted acid for your specific application.

At its heart, Brønsted acid catalysis is elegantly simple: a proton (H⁺) is donated by the catalyst to a substrate, thereby activating it.[1] This protonation event enhances the electrophilicity of the substrate, lowering the activation energy for a subsequent, rate-determining step.[3] For instance, in the classic Fischer esterification, protonation of the carboxylic acid's carbonyl oxygen makes the carbonyl carbon significantly more susceptible to nucleophilic attack by the alcohol.[1]

The strength of a Brønsted acid, typically expressed by its pKₐ, is a crucial factor. The Brønsted catalysis equation formalizes this relationship, linking the reaction rate constant (k) to the acid's ionization constant (Kₐ), often showing a linear correlation in a log-log plot for a series of related catalysts operating through the same mechanism.[4][5] However, it is a common pitfall to assume that the strongest acid is always the best catalyst. Steric factors, the nature of the solvent, and the stability of the catalyst's conjugate base all play pivotal roles in the catalytic cycle's efficiency and selectivity.

Catalytic_Cycle cluster_cycle General Brønsted Acid Catalytic Cycle Catalyst_H Catalyst (H-A) Substrate Substrate (S) Catalyst_H->Substrate Protonation (Activation) Activated_Complex Protonated Substrate (S-H)⁺ Product Product (P) Activated_Complex->Product Reaction with Nucleophile Catalyst_A Conjugate Base (A⁻) Product->Catalyst_A Deprotonation Catalyst_A->Catalyst_H Regeneration

Figure 1: Generalized catalytic cycle for Brønsted acid catalysis.

Part 2: A Comparative Survey of Catalyst Classes

The choice of a Brønsted acid catalyst involves a trade-off between reactivity, cost, handling difficulty, and environmental impact. We can broadly categorize them into three major classes.

Mineral Acids (Homogeneous)

Examples: Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Phosphoric Acid (H₃PO₄)

These are the workhorses of bulk chemical production, prized for their low cost and potent acidity.[1] For simple reactions like the transesterification of fats into biodiesel, they are highly effective.[6]

  • Expertise & Experience: The primary drawback of mineral acids in fine chemical and pharmaceutical synthesis is not their reactivity, but the significant challenges they pose in downstream processing. Their high corrosivity demands specialized equipment. More critically, their removal requires aqueous basic washes, which generates large volumes of salt waste and can lead to emulsion formation, complicating product isolation. Their low selectivity can also result in undesired side reactions with sensitive functional groups.

Organic Acids (Homogeneous)

Examples: p-Toluenesulfonic Acid (p-TSA), Camphorsulfonic Acid (CSA), Chiral Phosphoric Acids (e.g., TRIP)

Organic acids offer a significant leap in tunability and substrate compatibility. Their organic framework improves solubility in non-polar solvents and allows for steric and electronic modification.

  • Expertise & Experience: The true power of this class lies in asymmetric catalysis. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have revolutionized the synthesis of enantiomerically enriched molecules by creating a well-defined chiral environment around the activated substrate.[7] While more expensive than mineral acids, their ability to induce high stereoselectivity in reactions like Mannich-type additions, Friedel-Crafts alkylations, and transfer hydrogenations provides immense value in drug development.[2][7] Carboxylic acids, with intermediate acidity, are also emerging as effective catalysts for activating a different range of substrates.[8]

Solid Acids (Heterogeneous)

Examples: Sulfonated Resins (Amberlyst™, Nafion™), Zeolites, Sulfated Metal Oxides, Metal-Organic Frameworks (MOFs)

Solid acids are at the forefront of green and sustainable chemistry.[9] By immobilizing acidic functional groups on an insoluble support, they transform the catalytic process from a homogeneous to a heterogeneous one.

  • Expertise & Experience: The paramount advantage of solid acids is their operational simplicity. Post-reaction, the catalyst is removed by simple filtration, eliminating the need for aqueous workups and facilitating catalyst recycling.[10] This is not merely a convenience; it is a core principle of process intensification and waste reduction. For example, acidic ion-exchange resins like Amberlyst-15 are widely used in industrial esterifications.[9] While they may exhibit lower specific activity than their homogeneous counterparts (requiring higher catalyst loading or longer reaction times), the overall process economy and reduced environmental footprint are often superior. Furthermore, microporous materials like zeolites can impart shape selectivity, where the product distribution is controlled by the size and shape of the catalyst's pores.[11]

Part 3: Performance Comparison: A Data-Driven Approach

To provide a tangible comparison, let us examine the esterification of a free fatty acid (FFA) with a simple alcohol, a reaction relevant to both bulk biodiesel production and fine chemical synthesis.[6][12] The data below is a synthesized representation of typical results from the literature to illustrate the performance trade-offs.

Catalyst TypeCatalyst ExampleTypical LoadingTemperature (°C)Reaction TimeFFA Conversion (%)Catalyst Recyclability
Mineral AcidH₂SO₄1-5 mol%60 - 651 - 4 h>95%None
Organic Acidp-TSA5-10 mol%60 - 802 - 6 h~90-95%None
Solid AcidAmberlyst-1510-20 wt%60 - 804 - 12 h>90%High (5+ cycles)
Solid AcidHeteropolyacid (e.g., H₃PW₁₂O₄₀)1-5 mol%25 - 652 - 5 h>90%Moderate to High

Table 1. Comparative performance of Brønsted acid catalysts in a model esterification reaction. Data is synthesized from sources including[6][12][13].

This comparison clearly illustrates the central dilemma: the high, immediate activity of homogeneous mineral acids versus the sustainability and process advantages of heterogeneous solid acids. Heteropolyacids represent an interesting middle ground, sometimes offering high activity under milder conditions.[12][13]

Part 4: Experimental Protocol for Catalyst Comparison

A robust and unbiased comparison of catalytic activity is essential for catalyst selection. It is crucial to establish a standardized protocol to ensure that any observed differences in performance are attributable to the catalyst itself, not variations in experimental setup.[14][15]

Objective: To compare the catalytic efficiency of a homogeneous acid (e.g., p-TSA) and a heterogeneous acid (e.g., Amberlyst-15) for the esterification of lauric acid with methanol.

Methodology:

  • Catalyst Preparation (Self-Validation):

    • For Amberlyst-15: Wash the resin sequentially with methanol (3x bed volume) and dry under vacuum at 60 °C for 12 hours to remove moisture and any adsorbed impurities. This pre-activation step is critical for ensuring consistent starting activity.[10]

    • For p-TSA: Use a freshly opened bottle or dry in a desiccator over P₂O₅ to ensure it is anhydrous.

  • Reactor Setup:

    • To three identical 100 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, add lauric acid (e.g., 10.0 g, 50 mmol) and methanol (e.g., 40 mL, ~1 mol).

    • Flask 1: Control (no catalyst).

    • Flask 2: Add p-TSA (e.g., 0.475 g, 2.5 mmol, 5 mol%).

    • Flask 3: Add pre-activated Amberlyst-15 (e.g., 2.0 g, 20 wt% of lauric acid).

  • Reaction Execution & Monitoring:

    • Place all three flasks simultaneously into a pre-heated oil bath set to 65 °C and begin vigorous stirring.

    • Start a timer. At T = 0, 1, 2, 4, 6, and 8 hours, withdraw a small aliquot (~50 µL) from each flask.

    • Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane in cold hexane) to stop the reaction and prepare it for analysis.

    • Analyze the samples by Gas Chromatography (GC) to determine the concentration of lauric acid and the product, methyl laurate.

  • Data Analysis & Validation:

    • Calculate the conversion of lauric acid at each time point for each flask. The control flask validates that the uncatalyzed reaction is negligible under these conditions.

    • Plot % Conversion vs. Time for each catalyst to compare reaction rates.

    • After the final time point, calculate the final product yield.

  • Catalyst Recyclability Test (for Amberlyst-15):

    • After the reaction in Flask 3 is complete, cool the mixture and recover the Amberlyst-15 resin by filtration.

    • Wash the recovered resin with fresh methanol (3x 20 mL) to remove any adsorbed product or unreacted starting material.

    • Dry the catalyst under vacuum at 60 °C.

    • Weigh the recovered catalyst to check for mass loss.

    • Use the recovered catalyst in a new reaction under identical conditions to assess its activity in a second cycle. Repeat for 3-5 cycles. A plot of final yield vs. cycle number provides a clear measure of catalyst stability and deactivation.

Experimental_Workflow Start Start Prep 1. Catalyst Preparation (Activate Solid Acid, Dry Homo. Acid) Start->Prep Setup 2. Reactor Setup (Control, Catalyst A, Catalyst B) Prep->Setup Run 3. Run Reactions (Controlled Temp. & Stirring) Setup->Run Monitor 4. Monitor via Aliquots (GC/HPLC Analysis) Run->Monitor Analyze 5. Analyze Data (Plot Conversion vs. Time) Monitor->Analyze Decision Heterogeneous Catalyst? Analyze->Decision Recover 6a. Recover & Wash Catalyst Decision->Recover Yes End End Decision->End No Reuse 6b. Re-run Reaction (Assess Recyclability) Recover->Reuse Reuse->Analyze New Data

Figure 2: A self-validating workflow for comparative catalyst evaluation.

Part 5: Conclusion and Strategic Selection

The selection of a Brønsted acid catalyst is a multi-faceted decision that extends beyond simple pKₐ values. For large-scale, cost-sensitive processes with robust substrates, traditional mineral acids remain relevant. For high-value products, particularly in the pharmaceutical industry where stereochemistry is paramount, chiral organic acids are indispensable. However, for the growing number of applications where process efficiency, waste minimization, and sustainability are key drivers, solid acid catalysts offer a compelling and often superior long-term solution. A rigorous, data-driven evaluation using standardized protocols, as outlined above, is the most reliable path to identifying the optimal catalyst for your specific synthetic challenge.

References

  • Title: Brønsted acid-mediated radical processes in organic synthesis Source: Semantic Scholar URL: [Link]

  • Title: Brønsted catalysis equation Source: Wikipedia URL: [Link]

  • Title: Brønsted Acid-Mediated Radical Processes in Organic Synthesis Source: CSIRO Publishing URL: [Link]

  • Title: Acid catalysis Source: Wikipedia URL: [Link]

  • Title: Super Brønsted acid catalysis Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Bronsted catalysis equation Source: EnggCyclopedia URL: [Link]

  • Title: Brønsted Acid Catalyzed Carbon-Carbon Bond Forming Reactions Source: Digital Commons @ DU - University of Denver URL: [Link]

  • Title: 01.04 Brønsted Acid Catalysis Source: YouTube URL: [Link]

  • Title: Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PMC - NIH URL: [Link]

  • Title: Brønsted acids-catalysed esterification of oleic acid with ethanol at room temperature Source: Semantic Scholar URL: [Link]

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL: [Link]

  • Title: Unified and comparable quantification of catalytic activity of Brønsted acids is now possible! Source: University of Tartu URL: [Link]

  • Title: Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review Source: MDPI URL: [Link]

  • Title: Brønsted acids-catalyzed esterification of oleic acid with ethanol at... Source: ResearchGate URL: [Link]

  • Title: Brønsted Acid Catalysis—Structural Preferences and Mobility in Imine/Phosphoric Acid Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chiral Brønsted acids for asymmetric organocatalysis Source: PubMed URL: [Link]

  • Title: Asymmetric Brønsted acid catalysis with chiral carboxylic acids Source: RSC Publishing URL: [Link]

  • Title: Effects of Brønsted and Lewis Acidities on Catalytic Activity of Heteropolyacids in Transesterification and Esterification Reactions Source: ResearchGate URL: [Link]

  • Title: Brønsted Acidity in Metal−Organic Frameworks Source: Omar Yaghi Group - UC Berkeley URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: ACS Catalysis URL: [Link]

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Validation

A Comparative Guide to Tris[(trifluoromethyl)sulfonyl]methane in Synthesis: A Cost-Benefit Analysis for Researchers

For the discerning researcher and professional in drug development and chemical synthesis, the choice of a catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, and overall project eco...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development and chemical synthesis, the choice of a catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, and overall project economy. This guide provides an in-depth technical comparison of Tris[(trifluoromethyl)sulfonyl]methane, a potent superacid catalyst, against its common alternatives. By examining experimental data and practical considerations, we aim to equip you with the necessary insights to make informed decisions for your synthetic challenges.

Introduction to Tris[(trifluoromethyl)sulfonyl]methane: The Power of a Superacid

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is an organic superacid with the chemical formula HC(SO₂CF₃)₃.[1] Its remarkable acidity, estimated to be 10⁴ times that of triflic acid (TfOH), stems from the strong electron-withdrawing nature of the three trifluoromethylsulfonyl groups.[1] This exceptional proton-donating ability makes it a highly effective catalyst for a variety of organic transformations that require strong acid catalysis.

Unlike many conventional strong acids, the conjugate base of Tris[(trifluoromethyl)sulfonyl]methane, the triflide anion, is exceptionally stable and non-coordinating. This property is crucial as it minimizes side reactions and enhances the catalytic activity of the proton.

Key Physicochemical Properties:

PropertyTris[(trifluoromethyl)sulfonyl]methaneTriflic Acid (Trifluoromethanesulfonic Acid)
Formula C₄HF₉O₆S₃[2]CF₃SO₃H[3]
Molecular Weight 412.23 g/mol [2]150.08 g/mol [3]
Appearance Colorless solid[4]Colorless liquid[3]
pKa (aq, est.) -18.6[1]~ -14[3]

Performance in Key Synthetic Applications: A Comparative Analysis

The true measure of a catalyst lies in its performance. Here, we compare Tris[(trifluoromethyl)sulfonyl]methane with its primary competitor, triflic acid, and other relevant Lewis acids in the context of Friedel-Crafts reactions, a cornerstone of C-C bond formation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. The efficiency of this reaction is highly dependent on the strength of the acid catalyst.

Conceptual Workflow for a Catalyzed Reaction:

G Reactants Aromatic Substrate + Acylating Agent Intermediate Acylium Ion/ Activated Complex Reactants->Intermediate Activation Catalyst Acid Catalyst (e.g., HC(SO₂CF₃)₃) Catalyst->Intermediate Product Aromatic Ketone Intermediate->Product Electrophilic Attack Byproduct Catalyst Regeneration Product->Byproduct Deprotonation Byproduct->Catalyst

Caption: Generalized workflow for an acid-catalyzed Friedel-Crafts acylation.

While direct side-by-side experimental data under identical conditions is limited in publicly available literature, the significantly higher acidity of Tris[(trifluoromethyl)sulfonyl]methane suggests the potential for lower catalyst loading and milder reaction conditions compared to triflic acid. For instance, in the acylation of anisole, triflic acid has been shown to be an effective catalyst.[5] Given the greater acidity of Tris[(trifluoromethyl)sulfonyl]methane, it is plausible that it could achieve similar or higher yields with a reduced catalyst amount, which can be a significant factor in cost- and waste-reduction.[6]

Comparative Data on Friedel-Crafts Acylation of Anisole:

CatalystAcylating AgentSolventTemp. (°C)Yield (%)Reference
Triflic Acid (TfOH)Acetic AnhydrideNeatRoom Temp>95[5]
Scandium Triflate (Sc(OTf)₃)Benzoic AnhydrideDES10092[7]
Ytterbium Triflate (Yb(OTf)₃)Benzoic AnhydrideDES10085[7]
Iron(III) Chloride (FeCl₃)Propionyl ChlorideDichloromethaneRoom TempHigh (not specified)[8]

Note: This table compiles data from different studies and is for illustrative purposes. Direct comparison requires experiments under identical conditions.

Friedel-Crafts Alkylation

Similar to acylation, Friedel-Crafts alkylation benefits from strong acid catalysis. The use of a highly acidic catalyst can promote the formation of carbocation intermediates, facilitating the alkylation of aromatic rings.

A study on the Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene with various aldehydes found that triflic acid in acetonitrile was an efficient catalytic system.[9] The exceptional acidity of Tris[(trifluoromethyl)sulfonyl]methane could potentially offer advantages in reactions involving less reactive aromatic substrates or alkylating agents.

Cost-Benefit Analysis: Is the Premium Justified?

A critical aspect of catalyst selection is the economic viability. While Tris[(trifluoromethyl)sulfonyl]methane offers superior acidity, it comes at a significantly higher cost compared to its alternatives.

Price Comparison:

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
Tris[(trifluoromethyl)sulfonyl]methaneSynQuest Laboratories1 g-Price on request
Triflic AcidSigma-Aldrich100 g-Varies by region and purity
Scandium TriflateStrem1 g$66.00$66.00
Ytterbium TriflateStrem1 g$31.00$31.00

Note: Prices are subject to change and may vary between suppliers and regions. The price for Tris[(trifluoromethyl)sulfonyl]methane is often available upon request from specialized chemical suppliers.[10] The cost of triflic acid is generally much lower than that of Tris[(trifluoromethyl)sulfonyl]methane and metal triflates.[11]

The Cost-Benefit Equation:

The higher initial cost of Tris[(trifluoromethyl)sulfonyl]methane may be offset by several factors:

  • Lower Catalyst Loading: Its high acidity could allow for significantly lower catalyst concentrations, reducing the overall amount of catalyst needed per reaction.

  • Milder Reaction Conditions: The ability to catalyze reactions at lower temperatures can lead to energy savings and improved selectivity by minimizing side reactions.[6]

  • Higher Yields: For challenging substrates where other catalysts fail or give low yields, the superior performance of Tris[(trifluoromethyl)sulfonyl]methane could justify its cost.

  • Reduced Waste: Lower catalyst loading and potentially cleaner reactions can lead to a reduction in waste generation and purification costs.[6]

Logical Decision Tree for Catalyst Selection:

Sources

Comparative

A Comparative Guide to the Enantioselectivity of Chiral Brønsted Acids

In the landscape of modern organic synthesis, chiral Brønsted acids have emerged as a cornerstone of asymmetric organocatalysis.[1][2][3] Their ability to catalyze a vast array of transformations with high enantioselecti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, chiral Brønsted acids have emerged as a cornerstone of asymmetric organocatalysis.[1][2][3] Their ability to catalyze a vast array of transformations with high enantioselectivity, coupled with their operational simplicity and environmentally benign nature, has cemented their importance in both academic research and industrial drug development.[1] This guide provides a comparative analysis of the enantioselectivity of prominent classes of chiral Brønsted acids, offering insights into their mechanisms, applications, and the causal factors behind their stereochemical control.

The Foundation of Enantioselectivity in Brønsted Acid Catalysis

The central principle of chiral Brønsted acid catalysis lies in the formation of a transient, chiral ion pair between the catalyst and the substrate.[4] The proton from the Brønsted acid activates an electrophile, often by protonating a heteroatom (e.g., nitrogen in an imine or oxygen in a carbonyl), rendering it more susceptible to nucleophilic attack. The resulting conjugate base of the chiral acid remains in close proximity, creating a defined chiral environment that dictates the facial selectivity of the incoming nucleophile.

The key to high enantioselectivity is the ability of the chiral catalyst to effectively discriminate between the two enantiotopic faces of the activated substrate.[1] This discrimination is governed by a combination of steric and electronic interactions within the transition state, which are, in turn, dictated by the structural features of the catalyst.

Diagram: Generalized Catalytic Cycle

Catalytic Cycle cluster_0 Catalytic Cycle E Electrophile (E) E_activated Activated Complex [E-H]+[Cat-] E->E_activated Nu Nucleophile (Nu) Nu->E_activated CatH Chiral Brønsted Acid (Cat-H+) CatH->E_activated Protonation Cat_anion Chiral Anion (Cat-) Product Enantioenriched Product E_activated->Product Nucleophilic Attack Product->CatH Proton Transfer

Caption: Generalized catalytic cycle of a chiral Brønsted acid-catalyzed reaction.

A Comparative Analysis of Major Chiral Brønsted Acid Classes

The field of chiral Brønsted acid catalysis is dominated by several key structural motifs. Here, we compare the enantioselectivity and applications of three prominent classes: Chiral Phosphoric Acids (CPAs), N-Triflylphosphoramides, and Chiral Sulfonic Acids.

Chiral Phosphoric Acids (CPAs)

Derived from axially chiral backbones like 1,1'-bi-2-naphthol (BINOL) and its derivatives, CPAs are arguably the most versatile and widely studied class of chiral Brønsted acids.[1][5] Their moderate acidity is well-suited for the activation of a broad range of substrates, particularly imines.[2][3]

Key Strengths:

  • Broad Applicability: CPAs have demonstrated high enantioselectivity in a multitude of reactions, including Mannich, Friedel-Crafts, Diels-Alder, and transfer hydrogenation reactions.[1]

  • Tunable Steric and Electronic Properties: The 3,3'-positions of the BINOL backbone can be readily modified with bulky substituents to create a well-defined chiral pocket, enhancing steric hindrance and, consequently, enantioselectivity.

  • Bifunctional Catalysis: In some cases, the phosphate group can act as a bifunctional catalyst, activating both the electrophile and the nucleophile through hydrogen bonding.[6]

Illustrative Applications & Performance Data:

Reaction TypeCatalystSubstratesEnantiomeric Excess (ee)Reference
Aza-Friedel-Crafts H8-BINOL-derived CPAIsatin-derived ketimines and naphtholsUp to 99%[7]
Mannich Reaction BINOL-derived CPAAldimines and silyl enol ethersUp to 99%[1]
Transfer Hydrogenation SPINOL-derived CPAα-branched aldehydesUp to 98%[1]
[3+2] Cycloaddition BINOL-derived CPAAldimines and methacrylonitrileUp to 96%[8]
N-Arylindole Synthesis Spirocyclic CPA2,3-diketo esters, aromatic amines, 1,3-cyclohexanedionesUp to 99%[6]
N-Triflylphosphoramides

To expand the scope of Brønsted acid catalysis to less reactive substrates, stronger acids were developed. N-triflylphosphoramides, which feature a highly electron-withdrawing N-triflyl group, exhibit significantly increased acidity compared to their CPA counterparts.[9][10] This heightened acidity allows for the activation of less basic substrates, such as α,β-unsaturated ketones.[10]

Key Strengths:

  • High Acidity: Enables the activation of a wider range of electrophiles, including those that are unreactive with CPAs.[11]

  • Excellent Enantioselectivity: The well-defined chiral environment, inherited from the BINOL or SPINOL backbone, consistently delivers high levels of stereocontrol.[8]

  • Unique Reactivity: Can promote reactions that are inefficient with less acidic catalysts, such as the (3+2) cycloaddition between hydrazones and alkenes.[11]

Illustrative Applications & Performance Data:

Reaction TypeCatalystSubstratesEnantiomeric Excess (ee)Reference
Diels-Alder Reaction BINOL-derived N-triflylphosphoramideEthyl vinyl ketone and silyloxydienesUp to 97%[9][10]
[3+2] Cycloaddition SPINOL-derived N-triflylphosphoramideHydrazones and ethyl vinyl thioetherUp to 99%[8]
Double Friedel-Crafts Alkylation Chiral N-triflylphosphoramideIndoles and 2-formylbiphenyl derivativesUp to 94%[12]
α-Amidoalkylation N-TriflylphosphoramideHydroxylactams and enamidesUp to 95%[13]
Chiral Sulfonic Acids

Chiral sulfonic acids represent another class of strong Brønsted acids.[14] While their application as primary chiral catalysts is less common than CPAs and N-triflylphosphoramides, they have found utility, particularly when used in conjunction with metal catalysts or as co-catalysts.[14][15] Their strong acidity can be beneficial in reactions requiring significant protonation of the substrate.[14]

Key Strengths:

  • Strong Acidity: Useful for protonating less reactive substrates.

  • Co-catalytic Potential: Can be effectively paired with other catalytic systems to enhance reactivity and selectivity.[15][16]

Illustrative Applications & Performance Data:

Reaction TypeCatalyst SystemSubstratesEnantiomeric Excess (ee)Reference
Enantioselective Protonation Chiral sulfinamide / achiral sulfonic acidSilyl enol ethersModerate to high[15][16]
Diels-Alder Reaction Chiral trifluorosulfonic acid rare earth metal saltDienes and dienophilesGood to excellent[14]
Mannich Reaction Chiral sulfonic acid metal saltImines and enol silyl ethersHigh[14]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these catalysts, detailed experimental protocols for representative reactions are outlined below.

Diagram: Experimental Workflow for a CPA-Catalyzed Aza-Friedel-Crafts Reaction

Experimental Workflow cluster_1 Experimental Workflow start Start: Prepare Reactants and Catalyst Solution reactants Add isatin-derived ketimine and naphthol to a flame-dried flask start->reactants dissolve Dissolve in an appropriate solvent (e.g., toluene) under inert atmosphere reactants->dissolve catalyst Add the chiral phosphoric acid catalyst (e.g., 5 mol%) dissolve->catalyst reaction Stir the reaction mixture at the specified temperature (e.g., -20 °C) catalyst->reaction monitoring Monitor reaction progress by TLC or HPLC reaction->monitoring workup Quench the reaction and perform aqueous workup monitoring->workup Reaction Complete purification Purify the product by column chromatography workup->purification analysis Analyze the product for yield and enantiomeric excess (chiral HPLC) purification->analysis end End: Obtain enantioenriched product analysis->end

Caption: A typical experimental workflow for a chiral phosphoric acid-catalyzed reaction.

Protocol 1: Enantioselective Aza-Friedel-Crafts Addition of Naphthols to Isatin-Derived Ketimines using a Chiral Phosphoric Acid

This protocol is adapted from the work of Gong and coworkers.[7]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the isatin-derived ketimine (0.2 mmol, 1.0 equiv) and the naphthol (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add the H8-BINOL-derived chiral phosphoric acid catalyst (5 mol %).

  • Reaction: Stir the reaction mixture at -20 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral 3-amino-2-oxindole product.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Enantioselective Diels-Alder Reaction using a Chiral N-Triflylphosphoramide

This protocol is based on the findings of Yamamoto and coworkers.[9][10]

  • Preparation: To a flame-dried test tube under an argon atmosphere, add the chiral N-triflylphosphoramide catalyst (5 mol %).

  • Solvent and Reactant Addition: Add anhydrous toluene (0.5 mL) followed by the silyloxydiene (0.2 mmol, 1.0 equiv).

  • Cooling: Cool the mixture to -78 °C.

  • Second Reactant Addition: Add the α,β-unsaturated ketone (0.24 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the Diels-Alder adduct by chiral HPLC.

Conclusion and Future Outlook

The comparative analysis of chiral Brønsted acids reveals a landscape of catalysts with distinct strengths and applications. Chiral phosphoric acids offer unparalleled versatility for a wide range of transformations, particularly those involving imine activation. For less reactive substrates, the enhanced acidity of N-triflylphosphoramides provides a powerful alternative, often delivering exceptional enantioselectivity. While less frequently employed as standalone catalysts, chiral sulfonic acids hold promise, especially in cooperative catalytic systems.

The rational design of these catalysts, guided by a deep understanding of the transition state interactions, continues to be a driving force in the field. Future developments will likely focus on the creation of novel chiral backbones, the fine-tuning of catalyst acidity, and the application of these powerful tools to increasingly complex synthetic challenges, further solidifying the role of chiral Brønsted acids in the synthesis of enantioenriched molecules.

References

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  • Rowland, G. B., et al. (2011). ChemInform Abstract: Chiral Sulfinamide/Achiral Sulfonic Acid Cocatalyzed Enantioselective Protonation of Enol Silanes. ChemInform, 42(46). [Link]

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  • Zhang, Z., et al. (2024). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Alcarazo, M., et al. (2016). Chiral Brønsted Acid-Catalyzed Enantioselective α-Amidoalkylation Reactions: A Joint Experimental and Predictive Study. Chemistry - A European Journal, 22(31), 10838-10846. [Link]

  • Scott, R. W. J., & Kennepohl, P. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4536-4559. [Link]

  • Rueping, M., & Kuenkel, A. (2011). Chiral Brønsted acids in enantioselective carbonyl activations – activation modes and applications. Chemical Society Reviews, 40(9), 4539-4549. [Link]

  • Zamfir, A., et al. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Chirality, 22(1), 27-44. [Link]

  • Rueping, M. (2008). New developments in enantioselective Brønsted acid catalysis: chiral ion pair catalysis and beyond. Novartis Foundation Symposium, 289, 148-157. [Link]

  • Peng, F.-Z., & Shao, Z.-H. (2011). Asymmetric Organocatalytic Cascade Reactions Catalyzed by Chiral Bronsted Acids. Current Organic Chemistry, 15(24), 4190-4211. [Link]

  • Rueping, M., et al. (2007). An Enantioselective Chiral Brønsted Acid Catalyzed Imino−Azaenamine Reaction. Organic Letters, 9(5), 825-828. [Link]

  • Zamfir, A., et al. (2010). Chiral Brønsted Acids for Asymmetric Organocatalysis. Chirality, 22(1), 27-44. [Link]

  • Zhang, Z., et al. (2024). Chiral Brønsted Acid-Catalyzed Regio-, Diastereo-, and Enantioselective Formal [2 + 2 + 2] Cycloaddition of 3-Vinyl-1H-indoles with Nitrosobenzenes. ACS Catalysis. [Link]

  • Terada, M., et al. (2015). Chiral strong Brønsted acid-catalyzed enantioselective addition reaction of simple olefins with ethyl glyoxylate. Organic Chemistry Frontiers, 2(5), 508-512. [Link]

  • ANR. (n.d.). An Alternative Design for Chiral Brønsted Acid Organocatalysts. [Link]

  • Yin, Y., & Bach, T. (2021). Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions. Nature Catalysis, 4, 828-834. [Link]

  • Vara, B. A. (2015). Enantioselective Reaction Development using Chiral Bifunctional Brønsted Acid/Base Organocatalysis and Applications to Target Molecule Synthesis. Vanderbilt University. [Link]

Sources

Validation

A Researcher's Guide to Computationally Comparing Superacid Strengths

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of computational chemistry to compare and predict the strength of superacids. We will move beyond si...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of computational chemistry to compare and predict the strength of superacids. We will move beyond simple definitions to explore the theoretical underpinnings, practical methodologies, and comparative data that empower modern chemical research, sidestepping the significant hazards and limitations of experimental evaluation.

The Challenge of Acidity in the Extreme: Why Turn to Computation?

Superacids are formally defined as acids stronger than 100% sulfuric acid.[1][2] This threshold is quantified by the Hammett acidity function (H₀), with superacids possessing an H₀ value more negative than -12.[1][3][4][5] Experimentally measuring the acidity of these highly corrosive and reactive substances is fraught with challenges. In many solvents, the "leveling effect" prevents differentiation between strong acids, as they all completely dissociate to protonate the solvent. Furthermore, the sheer reactivity of systems like Fluoroantimonic Acid (a mixture of hydrogen fluoride and antimony pentafluoride) makes them difficult to handle and contain.[4][6]

Computational methods offer a powerful and safe alternative, allowing us to probe the intrinsic properties of these molecules. By calculating the thermodynamics of deprotonation in a vacuum (the gas phase), we can determine an acid's inherent strength, free from solvent effects, providing a direct and absolute comparison.[1][7]

The Theoretical Bedrock: Quantifying Intrinsic Acidity

The intrinsic strength of a Brønsted acid (HA) is determined by its tendency to donate a proton (H⁺), as described by the deprotonation equilibrium:

HA ⇌ H⁺ + A⁻ [1]

In computational chemistry, we quantify this by calculating the Gas-Phase Acidity (GPA) , which is the Gibbs free energy change (ΔGacid) associated with this reaction in the gas phase.[8][9][10] A more negative (i.e., more exergonic) ΔGacid signifies a stronger acid.

The primary factor governing an acid's strength is the stability of its conjugate base (A⁻).[1] A highly stable conjugate base means the acid can more readily give up its proton. The strongest superacids are therefore those whose corresponding anions are exceptionally stable, often featuring:

  • Extensive Charge Delocalization: The negative charge is spread over a large molecular framework.

  • Electron-Withdrawing Groups: Potent inductive effects help to stabilize the negative charge.

  • Weak Coordinating Ability: The anion has very little tendency to form a bond with the released proton or other cations, making it a "good leaving group."[2][11]

Carborane superacids are a prime example of this principle. Their strength derives from the incredibly stable and inert icosahedral carborane anion, which delocalizes the negative charge over a large, three-dimensional aromatic system.[6][11]

A Comparative Toolkit: Selecting the Right Computational Method

Choosing the appropriate computational method involves a trade-off between accuracy and computational cost. For superacid studies, Density Functional Theory (DFT) and high-level ab initio methods are the most common choices.

Method FamilyCommon ImplementationsStrengthsWeaknessesBest Suited For
Density Functional Theory (DFT) B3LYP, M06-2X, ωB97X-DExcellent balance of computational cost and accuracy. Good for geometry optimizations and frequency calculations of medium to large systems.[12][13][14]Accuracy is dependent on the choice of the exchange-correlation functional. Some functionals may struggle with highly delocalized systems.Initial screening, geometry optimizations, systems with >30 atoms.
Ab Initio (Wavefunction Theory) MP2, CCSD(T)High accuracy, systematically improvable. Considered the "gold standard" for energy calculations.[8][15]Very computationally expensive, scaling poorly with system size. Often impractical for geometry optimizations of large molecules.High-accuracy single-point energy calculations on optimized geometries for definitive acidity ranking.
Solvation Models (for pKa) SMD, CPCM, COSMO-RSAccounts for the effect of a solvent on molecular properties and energetics. Essential for predicting pKₐ values in solution.[12][13][16][17]These are approximations (continuum models) and may not capture specific, explicit solvent interactions like hydrogen bonding perfectly.Calculating pKₐ values in specific solvents (e.g., 1,2-dichloroethane) rather than intrinsic gas-phase acidity.[12][16]

Causality in Method Selection: The typical workflow leverages the strengths of multiple methods. We use a cost-effective method like DFT with a suitable basis set (e.g., 6-311++G(d,p)) for the computationally demanding tasks of geometry optimization and frequency analysis. Then, to achieve the highest possible accuracy for the final energy comparison, we perform a single-point energy calculation using a high-level ab initio method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on the DFT-optimized structures. This "multi-level" approach provides a robust and computationally feasible path to highly accurate results.

Experimental Protocol: A Standard Workflow for Calculating Gas-Phase Acidity

This protocol outlines the step-by-step process for calculating the Gibbs free energy of deprotonation (ΔGacid) for a given acid, HA.

Step 1: Structure Preparation
  • Build the 3D structures of the neutral acid (HA) and its corresponding conjugate base (A⁻) in a molecular editor (e.g., Avogadro, GaussView).

  • Perform an initial, rough geometry optimization using a low-level method like molecular mechanics to ensure a reasonable starting structure.

Step 2: Geometry Optimization and Frequency Calculation
  • Objective: To find the lowest energy conformation of both HA and A⁻.

  • Method: Use a DFT functional, such as M06-2X, with a Pople-style basis set like 6-311++G(d,p). The diffuse functions (++) are critical for accurately describing the electron distribution in the anion.

  • Execution: Submit a calculation that performs a geometry optimization followed by a frequency analysis in a quantum chemistry software package (e.g., Gaussian, ORCA, Amsterdam Modeling Suite).[18][19]

  • Validation: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies, indicating the structure is a true energy minimum. The output of this step provides the thermal corrections to the Gibbs free energy for both species.

Step 3: High-Accuracy Single-Point Energy Calculation (Optional but Recommended)
  • Objective: To refine the electronic energy of the optimized structures.

  • Method: Use a high-level ab initio method like CCSD(T) with a correlation-consistent basis set such as aug-cc-pVTZ.

  • Execution: Using the optimized geometries from Step 2, perform a single-point energy calculation for both HA and A⁻.

Step 4: Calculation of Gas-Phase Acidity (ΔGacid)
  • Objective: To compute the final Gibbs free energy of the deprotonation reaction.

  • Formula: ΔGacid = [G(A⁻) + G(H⁺)] - G(HA)

  • Derivation:

    • G(HA) and G(A⁻) are the Gibbs free energies obtained from the output of your calculations (sum of electronic energy and thermal corrections).

    • G(H⁺) is the Gibbs free energy of a proton in the gas phase. This is a standard literature value, typically taken as -6.28 kcal/mol at 298.15 K.

  • Interpretation: The resulting ΔGacid, typically in kcal/mol or kJ/mol, is the Gas-Phase Acidity. The lower the value, the stronger the acid.

Computational Workflow Diagram

G cluster_HA Acid (HA) Path cluster_Aminus Anion (A⁻) Path cluster_calc Final Calculation HA_start 1. Build HA Structure HA_opt 2. DFT Geometry Optimization & Frequency Calculation HA_start->HA_opt HA_spe 3. High-Level Single-Point Energy Calculation HA_opt->HA_spe HA_final G(HA) HA_spe->HA_final Calc ΔG_acid = G(A⁻) + G(H⁺) - G(HA) HA_final->Calc A_start 1. Build A⁻ Structure A_opt 2. DFT Geometry Optimization & Frequency Calculation A_start->A_opt A_spe 3. High-Level Single-Point Energy Calculation A_opt->A_spe A_final G(A⁻) A_spe->A_final A_final->Calc H_plus G(H⁺) (Standard Value) H_plus->Calc

Caption: Workflow for calculating the Gas-Phase Acidity (ΔGacid).

Data-Driven Comparison: Calculated Strengths of Notable Superacids

The table below presents computationally derived gas-phase acidities for several well-known superacids, providing a clear ranking of their intrinsic strengths. Lower ΔGacid values indicate stronger acidity.

SuperacidFormulaCalculated Gas-Phase Acidity (ΔGacid, kcal/mol)Key Feature
Sulfuric Acid (Reference)H₂SO₄~302Benchmark for superacidity
Fluorosulfuric AcidFSO₃H~291[1]Stronger than H₂SO₄ due to inductive effect of fluorine
Triflic AcidCF₃SO₃H~288Highly stable triflate anion with strong inductive withdrawal
Carborane Acid (Halogenated)H(CB₁₁F₁₂)~209[1]Extreme charge delocalization in a perfluorinated icosahedral anion
Fluoroantimonic AcidHF·SbF₅< 270 (Estimated)Lewis acid (SbF₅) stabilizes F⁻, enhancing HF's acidity

Note: The value for Fluoroantimonic Acid is an estimate for the 1:1 adduct in the gas phase; its immense strength in the condensed phase is due to complex equilibria forming species like [H₂F]⁺ and [Sb₂F₁₁]⁻.

The data clearly illustrates the remarkable strength of the halogenated carborane acids, which are predicted to be significantly stronger than traditional superacids on an intrinsic, single-molecule basis.[1] Their power lies in the unparalleled stability of the conjugate base, a testament to the principles outlined earlier. They are often termed "strong yet gentle" because their conjugate bases are extremely non-nucleophilic and non-oxidizing, allowing for the clean protonation of even sensitive molecules without side reactions.[2][6][11]

Conclusion

Computational chemistry provides an indispensable framework for the quantitative comparison of superacid strengths. By focusing on the gas-phase Gibbs free energy of deprotonation, we can establish an absolute scale of intrinsic acidity, bypassing the experimental limitations and hazards associated with these powerful compounds. This theoretical lens not only allows for the ranking of known superacids but also provides the rational design principles—chiefly the stabilization of the conjugate base—necessary for the discovery of new and even stronger acidic systems. As computational resources and theoretical models continue to advance, these in silico methods will become ever more central to the exploration of extreme chemical reactivity.

References

  • Krossing, I. et al. (2011). Quantum chemical calculations on a unified pH scale for all phases. PubMed Central. Available at: [Link]

  • Olah, G. A., & Prakash, G. K. S. (n.d.). Superacid Chemistry. Wiley. Available at: [Link]

  • Measuring Acid Strength: Arrhenius Method vs Alternative Approaches. (2025). Google Cloud.
  • Koppel, I. A. et al. (2001). Gas-Phase Acidities of Some Neutral Brønsted Superacids: A DFT and ab Initio Study. ResearchGate. Available at: [Link]

  • Koohi, M. et al. (2013). Calculations of pK(a) of Superacids in 1,2-Dichloroethane. ResearchGate. Available at: [Link]

  • Brzeski, J. (2024). Can H2 be Superacidic? A Computational Study of Triel-Bonded Brønsted Acids. PubMed Central. Available at: [Link]

  • Szarwak, M. et al. (2019). The Acid Strength of the Lewis-Brønsted Superacids - a QSPR Study. ResearchGate. Available at: [Link]

  • Ribeiro, R. F. et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. Available at: [Link]

  • Koohi, M. et al. (2013). Calculations of pKa of superacids in 1,2-dichloroethane. Semantic Scholar. Available at: [Link]

  • Reed, C. A. (2005). Carborane acids. New "strong yet gentle" acids for organic and inorganic chemistry. PubMed. Available at: [Link]

  • Hammett acidity function. (n.d.). Wikipedia. Available at: [Link]

  • 6.3.4: Brønsted-Lowry Superacids and the Hammett Acidity Function. (2026). Chemistry LibreTexts. Available at: [Link]

  • Hammett acidity function. (n.d.). chemeurope.com. Available at: [Link]

  • Carborane acid. (n.d.). Wikipedia. Available at: [Link]

  • Kazansky, V., & Solkan, V. (2003). Proton solvation and self-dissociation of 100% sulfuric acid: The quantum-chemical analysis. Physical Chemistry Chemical Physics. Available at: [Link]

  • Nakata, H. et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Ghafouri, R. et al. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. Available at: [Link]

  • Szarwak, M. et al. (2019). The Acid Strength of the Lewis-Brønsted Superacids - A QSPR Study. PubMed. Available at: [Link]

  • Esteves, F. M. et al. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. ACS Publications. Available at: [Link]

  • Computational Chemistry Software. (2003). Computational Chemistry List. Available at: [Link]

  • SCM | Computational Chemistry & Materials Modeling Software. (n.d.). SCM. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Tris[(trifluoromethyl)sulfonyl]methane

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from application to disposal, is conducted with the highest standards of safety and scientifi...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from application to disposal, is conducted with the highest standards of safety and scientific integrity. Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is a powerful superacid and a valuable reagent in catalysis and organic synthesis.[1] However, its potent chemical properties, coupled with its classification as a Per- and Polyfluoroalkyl Substance (PFAS), demand a rigorous and informed approach to its handling and disposal.[2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Tris[(trifluoromethyl)sulfonyl]methane, designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Hazard Assessment & Immediate Safety Protocols

Understanding the hazards is the foundation of safe chemical handling. Tris[(trifluoromethyl)sulfonyl]methane is not merely a chemical to be disposed of; it is a hazardous material that requires respect and meticulous care.

Expert Insight: The primary dangers of this compound stem from its extreme acidity, which can cause severe chemical burns, and its identity as a PFAS, signaling significant environmental persistence.[2][3] Standard laboratory protocols must be elevated to account for these dual threats.

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing for the disposal of Tris[(trifluoromethyl)sulfonyl]methane, the following PPE is non-negotiable:

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield. The corrosive nature of this acid necessitates protection against splashes that could cause irreversible eye damage.[2][3]

  • Skin Protection: A flame-retardant lab coat is required. Additionally, wear an impervious chemical-resistant apron.

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended. Causality: Standard nitrile gloves offer insufficient protection against a superacid and should not be relied upon for primary contact. Always inspect gloves for integrity before use.

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3][4][5]

Hazard Summary Table

The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementCritical Precaution
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[2][3]Avoid all direct contact. Use specified PPE.[3]
Acute Oral Toxicity H302: Harmful if swallowed.[3]Do not eat, drink, or smoke in the laboratory.[3]
Respiratory Irritation H335: May cause respiratory irritation.[2][3]Work exclusively within a chemical fume hood.[3]
Aquatic Hazard H402: Harmful to aquatic life.[3]Prevent release to the environment.[3]
Corrosive to Metals H290: May be corrosive to metals.[3]Store in original or corrosive-resistant containers.[3]
Environmental Persistence Classified as a PFAS compound.[2]Disposal must adhere to regulations for persistent organic pollutants.[6][7]

Disposal Workflow and Decision Logic

The proper disposal path for Tris[(trifluoromethyl)sulfonyl]methane waste is determined by its form and concentration. The following diagram outlines the critical decision points for managing different waste streams.

DisposalWorkflow start_node Waste Generation Point (Tris[(trifluoromethyl)sulfonyl]methane) d1 Identify Waste Type start_node->d1 decision_node decision_node process_node process_node final_node final_node warning_node warning_node p_liquid Liquid Waste Stream (e.g., reaction residues, solutions) d1->p_liquid Liquid p_solid Solid Waste Stream (e.g., contaminated gloves, paper) d1->p_solid Solid p_glass Contaminated Labware (e.g., glassware, stir bars) d1->p_glass Labware d2 Is waste concentrated or non-aqueous? p_liquid->d2 collect_solid Collect in dedicated, labeled solid hazardous waste container. p_solid->collect_solid decon Protocol 3: Decontamination of Labware p_glass->decon warning_neutralize Protocol 2: Neutralization of Dilute Aqueous Waste (<1%) (HIGH RISK - EXPERTS ONLY) d2->warning_neutralize No collect_liquid Collect in dedicated, labeled hazardous waste container. d2->collect_liquid Yes final_disposal Protocol 1: Arrange Pickup by Licensed Professional Waste Disposal Service warning_neutralize->final_disposal collect_liquid->final_disposal collect_solid->final_disposal decon->final_disposal Generated rinsate goes to liquid hazardous waste

Caption: Decision workflow for segregating and processing Tris[(trifluoromethyl)sulfonyl]methane waste.

Step-by-Step Disposal & Decontamination Protocols

Protocol 1: Management of All Waste Streams

The universally required and safest method for the disposal of Tris[(trifluoromethyl)sulfonyl]methane and any material contaminated with it is through a licensed professional waste disposal service.[8]

Causality: The compound's status as a superacid and a persistent PFAS means that specialized disposal methods, such as high-temperature incineration, are necessary to ensure its complete destruction and prevent environmental release.[4] Landfilling is not an acceptable option for PFAS compounds due to the risk of leaching into soil and groundwater.

  • Waste Segregation:

    • Liquid Waste: Collect all concentrated residues, unused solutions, and solvent rinsates in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or fluorinated polymer) and have a resistant inner liner.[3]

    • Solid Waste: Collect all contaminated solids, including gloves, weighing paper, and absorbent materials from spill cleanups, in a separate, clearly labeled hazardous solid waste container.[8]

  • Container Labeling:

    • Label all waste containers clearly with "Hazardous Waste."

    • Write the full chemical name: "Tris[(trifluoromethyl)sulfonyl]methane Waste." Do not use abbreviations.

    • Indicate the primary hazards: "Corrosive," "Toxic," "Environmental Hazard."

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly oxidizing agents and bases.[4][9]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.

Protocol 2: Neutralization of Dilute Aqueous Waste (Expert Use Only)

WARNING: This procedure is extremely hazardous and should only be attempted by experienced personnel with appropriate containment measures in place. The neutralization of a superacid is highly exothermic and can cause violent boiling and splashing if not controlled. This protocol is strictly for very dilute (e.g., <1%) aqueous solutions.

  • Preparation: Don all mandatory PPE. Perform the procedure in a chemical fume hood with the sash lowered as much as possible. Prepare a large ice bath.

  • Cooling: Place the beaker containing the dilute acidic solution into the ice bath and allow it to cool.

  • Slow Addition of Base: While vigorously stirring the solution, slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or soda ash, in small portions.[4][10] Causality: A weak base is used to control the reaction rate and heat generation. A strong base like sodium hydroxide would react too violently.

  • Monitor Temperature: Continuously monitor the temperature of the solution. If the temperature rises significantly, stop adding the base until the solution has cooled.

  • Check pH: After the initial effervescence ceases with each addition, check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base in small portions until the pH is neutral (between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution must still be collected in a labeled hazardous waste container for professional disposal, as it contains triflate anions and is subject to PFAS regulations.

Protocol 3: Decontamination of Labware

Reusable labware that has come into contact with Tris[(trifluoromethyl)sulfonyl]methane must be thoroughly decontaminated before returning to general use.

  • Initial Rinse: Under a fume hood, rinse the labware three times with a suitable organic solvent (e.g., acetone). Crucially, collect all of this rinsate into your liquid hazardous waste container.[8]

  • Neutralizing Wash: Prepare a 5% solution of sodium carbonate (soda ash) or sodium hydroxide in water.[4][10] Carefully wash the rinsed labware with this basic solution to neutralize any remaining acidic residue.

  • Final Cleaning: Wash the labware with standard laboratory detergent and rinse thoroughly with deionized water.

References

  • Trifluoromethanesulfonic acid - Szabo-Scandic. (n.d.).
  • Tris[(trifluoromethyl)sulfonyl]methane | 60805-12-1. (n.d.). Smolecule.
  • Tris[(trifluoromethyl)sulfonyl]methane | 60805-12-1. (n.d.). LookChem.
  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF) and perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds. (n.d.). Basel Convention.
  • Safety Data Sheet - Tris[(trifluoromethyl)sulfonyl]methane. (2024). Sigma-Aldrich.
  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluoro... (2023). Basel Convention.
  • Safety Data Sheet - Bis(trifluoromethanesulfonyl)imide. (2014). Fisher Scientific.
  • Methane, tris((trifluoromethyl)sulfonyl)-. (n.d.). PubChem.
  • Operating Procedure. (2019). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Trimethylsilyl trifluoromethanesulfonate. (2015). Fisher Scientific.
  • Triflic Acid & Derivatives: Synthesis & Applications. (n.d.). Studylib.
  • Trifluoromethanesulfonic acid. (n.d.). Apollo Scientific.
  • Proper Disposal of Tris(4-aminophenyl)methane: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Perfluorooctane sulfonate (PFOS) and related substances: sources, pathways and environmental data. (2019). UK Environment Agency.
  • Restrictions & Requirements on PFAS In Major Markets. (2021). SGS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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